2-(2-Methoxyphenyl)isonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABOSZUERNZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679498 | |
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226152-40-4 | |
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Methoxyphenyl)isonicotinic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid
Executive Summary
This compound is a key heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis, which hinges on the formation of a sterically hindered biaryl C-C bond, presents unique challenges that necessitate robust and efficient chemical strategies. This guide provides a detailed examination of the primary synthetic pathways to this molecule, with a focus on palladium-catalyzed cross-coupling reactions. We offer field-proven insights into the rationale behind experimental design, present detailed, self-validating protocols for Suzuki-Miyaura and Negishi cross-coupling routes, and provide a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important synthesis.
Introduction and Retrosynthetic Analysis
The intrinsic value of this compound lies in its structural features: a pyridine-4-carboxylic acid (isonicotinic acid) scaffold, which is a common pharmacophore, and a 2-methoxyphenyl substituent. The ortho-methoxy group introduces specific steric and electronic properties that can significantly influence the molecule's conformation and binding affinity to biological targets.
The primary synthetic challenge is the strategic formation of the carbon-carbon bond between the C2 position of the pyridine ring and the C1 position of the phenyl ring. A retrosynthetic analysis reveals two main disconnection approaches, both centered on modern cross-coupling chemistry.
Retrosynthetic Approach
The logical disconnection is the C(aryl)-C(pyridyl) bond. This leads to two complementary precursor pairs, ideal for palladium-catalyzed cross-coupling reactions.
-
Approach A (Suzuki-Miyaura): Disconnecting the bond leads to a halogenated isonicotinic acid derivative and a (2-methoxyphenyl)boronic acid. This is often the preferred route due to the stability and commercial availability of boronic acids.
-
Approach B (Negishi): The same disconnection can be envisioned using a more reactive (2-methoxyphenyl)zinc halide, which offers an alternative for substrates that may be challenging under Suzuki conditions.[1][2]
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its exceptional functional group tolerance, use of non-toxic and stable boronic acids, and generally mild reaction conditions.[3][4]
Principle and Rationale
This pathway involves the palladium-catalyzed reaction between a 2-halo-isonicotinate ester and 2-methoxyphenylboronic acid. An ester is used instead of the free carboxylic acid to prevent potential side reactions and catalyst deactivation. The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The choice of base is critical; it activates the boronic acid to form a more nucleophilic borate complex, facilitating the transmetalation step.[4]
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of an alkyl 2-chloroisonicotinate with 2-methoxyphenylboronic acid. 2-chloro derivatives are often more cost-effective, though 2-bromo analogs can be more reactive.
-
Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add alkyl 2-chloroisonicotinate (1.0 eq.), 2-methoxyphenylboronic acid (1.2-1.5 eq.), and a suitable palladium catalyst system such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or toluene and water (e.g., 4:1 v/v). Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product (alkyl 2-(2-methoxyphenyl)isonicotinate) by flash column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the purified ester from the previous step in a suitable solvent like THF, methanol, or a mixture thereof.
-
Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq.). Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~4-5. The product will typically precipitate out of solution.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound as a pure solid.
Workflow Diagram: Suzuki Pathway
Caption: Experimental workflow for the Suzuki-Miyaura pathway.
Core Synthesis Pathway 2: Negishi Cross-Coupling
The Negishi coupling is a powerful alternative, particularly when one of the coupling partners is sensitive or unreactive under Suzuki conditions.[6] It utilizes highly reactive organozinc reagents, which can often lead to faster reactions and succeed where boronic acids fail.[1][2]
Principle and Rationale
This pathway couples a 2-halo-isonicotinate ester with a (2-methoxyphenyl)zinc halide. The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 2-bromoanisole) and activated zinc. The catalytic cycle is similar to Suzuki, but it does not require a base for activation, which can be an advantage for base-sensitive substrates. The higher reactivity of the organozinc reagent demands strictly anhydrous and anaerobic conditions to prevent quenching.
Experimental Protocol
Step 1: In Situ Preparation of Organozinc Reagent
-
Zinc Activation: Add zinc dust to a flame-dried Schlenk flask under an inert atmosphere. Activate it by stirring with a small amount of 1,2-dibromoethane in anhydrous THF, followed by TMSCl, or by using Rieke Zinc.
-
Reagent Formation: To the activated zinc suspension in anhydrous THF, add 2-bromoanisole or 2-iodoanisole dropwise. The reaction is often initiated with gentle heating and then proceeds exothermically. Stir until the aryl halide is consumed to form the (2-methoxyphenyl)zinc halide solution.
Step 2: Negishi Coupling
-
Catalyst Setup: In a separate flame-dried Schlenk flask, add the palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and the alkyl 2-chloroisonicotinate (1.0 eq.) in anhydrous THF.
-
Coupling Reaction: Transfer the freshly prepared organozinc solution from Step 1 to the catalyst mixture via cannula at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-70 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Step 3: Saponification (Ester Hydrolysis)
This step is identical to the procedure described in the Suzuki pathway (Section 2.2, Step 2).
Workflow Diagram: Negishi Pathway
Caption: Experimental workflow for the Negishi pathway.
Comparative Analysis of Synthesis Pathways
The choice between the Suzuki and Negishi pathways depends on several factors, including substrate scope, laboratory capabilities, and cost.
| Parameter | Suzuki-Miyaura Pathway | Negishi Pathway | Rationale & Field Insights |
| Nucleophile Stability | High (Boronic acids are generally air and moisture stable solids) | Low (Organozincs are moisture and air-sensitive) | Boronic acids are easier to handle and store, making the Suzuki route more convenient for routine synthesis. |
| Reaction Conditions | Milder, tolerates protic solvents (e.g., water, alcohols) | Requires strictly anhydrous and anaerobic conditions | The operational simplicity of the Suzuki reaction is a significant advantage in most lab settings. |
| Reactivity | Moderate to high. Can be sluggish with unreactive halides. | Very high. Effective for less reactive chlorides and hindered substrates. | For challenging couplings, the higher reactivity of the organozinc reagent in the Negishi pathway can be decisive.[1] |
| Functional Groups | Excellent tolerance, but sensitive to strong bases. | Good tolerance, but incompatible with acidic protons. | Suzuki's compatibility with a broader range of functional groups makes it more versatile for complex molecule synthesis.[3] |
| Byproducts | Boron-based byproducts, generally easy to remove with aqueous workup. | Zinc salts, removed with aqueous quench (e.g., NH₄Cl). | Both methods offer straightforward purification from inorganic byproducts. |
| Reagent Availability | Wide commercial availability of diverse boronic acids. | Aryl halides for zinc insertion are common; requires in situ preparation. | The vast library of commercially available boronic acids often makes Suzuki the faster route from a planning perspective. |
Synthesis of Key Precursor: Alkyl 2-Haloisonicotinate
A reliable supply of the 2-halo-isonicotinate starting material is critical for both pathways. While commercially available, it can also be prepared in the lab. A common route starts from 2-chloronicotinic acid.[7][8]
Protocol: Esterification of 2-Chloronicotinic Acid
-
Acid Chloride Formation: Suspend 2-chloronicotinic acid (1.0 eq.) in a suitable solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of DMF.[9]
-
Reaction: Heat the mixture to reflux (e.g., 80 °C for toluene) for 2-4 hours until gas evolution ceases and a clear solution is formed.
-
Solvent Removal: Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure.
-
Esterification: Re-dissolve the crude acid chloride in an anhydrous solvent (e.g., THF). Cool in an ice bath and slowly add the desired alcohol (e.g., ethanol or butanol) (2.0 eq.) followed by a non-nucleophilic base like triethylamine (1.5 eq.).
-
Workup and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with an organic solvent, wash with brine, dry, and concentrate. Purify by distillation or column chromatography to yield the pure alkyl 2-chloroisonicotinate.
Conclusion
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura pathway stands out as the method of choice for general applications due to its operational simplicity, high functional group tolerance, and the use of stable, readily available boronic acids. For substrates that prove unreactive under Suzuki conditions, or when base-sensitivity is a concern, the Negishi pathway offers a powerful, highly reactive alternative, albeit one that requires more stringent anhydrous and anaerobic techniques. A thorough understanding of the principles and practical considerations of both routes, as detailed in this guide, empowers researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
- Google Patents. (n.d.). EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
-
Poulsen, S.-A., & Guldbrandt, M. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
- Google Patents. (n.d.). US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
-
Molecules, 2001 , 6(4), 48. (n.d.). Available at: [Link]
-
Dauth, A., et al. (n.d.). Alternative synthesis routes that lead to starting material 2 via the... ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 45(11-12), 934-941. Available at: [Link]
-
Simić, S., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]
-
Cera, G., et al. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. Available at: [Link]
-
Chemeurope.com. (n.d.). Negishi coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available at: [Link]
-
National Institutes of Health. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Available at: [Link]
- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
-
ResearchGate. (n.d.). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Available at: [Link]
-
Beilstein Publishing System. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Google Patents. (n.d.). US8338635B2 - Synthesis of half esters.
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Available at: [Link]
-
Beilstein Publishing System. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Semantic Scholar. (n.d.). The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of p-Substituted Methyl Benzoates. Available at: [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi_coupling [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 8. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-(2-Methoxyphenyl)isonicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)isonicotinic Acid
Introduction
This compound is a heterocyclic aromatic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a 2-methoxyphenyl group. This structural arrangement confers a unique set of physicochemical properties that are of paramount importance for its potential applications in medicinal chemistry and materials science. In drug discovery, properties such as acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and efficacy.
This guide provides a comprehensive overview of the core . As a senior application scientist, the narrative emphasizes not only the theoretical values and experimental protocols but also the underlying scientific principles and their practical implications for research and development professionals. The methodologies described are presented as self-validating systems, ensuring that researchers can confidently assess this molecule's characteristics.
Core Molecular and Physical Properties
The foundational identity of a compound is established by its molecular structure and fundamental properties. These identifiers are crucial for registration, analysis, and computational modeling.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-(2-methoxyphenyl)pyridine-4-carboxylic acid | [1] |
| CAS Number | 1226205-64-6 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.24 g/mol | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
The molecule consists of a rigid, planar isonicotinic acid scaffold, which can participate in hydrogen bonding via its carboxylic acid group and pyridine nitrogen. The methoxyphenyl group introduces a degree of conformational flexibility through rotation around the carbon-carbon single bond connecting the two aromatic rings.
Ionization Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH. For a compound like this compound, which possesses both an acidic carboxylic acid group and a basic pyridine nitrogen, understanding its ionization state is critical for predicting its behavior in physiological environments (pH ~1.5 to 8.0). The charge of a molecule profoundly impacts its solubility, membrane permeability, and interaction with biological targets.
A computationally predicted pKa for this molecule is approximately 1.89, which likely corresponds to the deprotonation of the carboxylic acid group.[1] The pyridine nitrogen of the parent isonicotinic acid has a pKa of 4.96, and this value is expected to be similar for the substituted compound.[2] Experimental verification is essential for any drug development program.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is the gold standard for accurately measuring pKa values. It involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[3][4]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[3]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable co-solvent/water mixture. To maintain a constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[3]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[3]
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the pH electrode. Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (or the peak of the first derivative). The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at this half-equivalence point is equal to the pKa of the acidic function.[4][5]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall drug-likeness. The partition coefficient (LogP) describes this property for the neutral form of the molecule, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species, making it more physiologically relevant.[6]
A predicted XLogP3-AA value for this compound is available, though the exact value requires careful sourcing from chemical databases.[1] Given its ionizable nature, determining the LogD at pH 7.4 is crucial.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the definitive technique for measuring partition and distribution coefficients.[7][8] It directly measures the concentration of the analyte in two immiscible phases after equilibrium has been reached.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.[9]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[9]
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer. Add a small aliquot of the compound stock solution.
-
Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for LogD determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10] While no specific experimental data for this compound is readily available, related structures like 2,6-dimethoxyisonicotinic acid are practically insoluble in water, suggesting this compound may also exhibit low solubility.[11]
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for solubility is the thermodynamic or equilibrium solubility measurement, which determines the concentration of a saturated solution in equilibrium with the solid drug.[10]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline this compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate buffer).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Solid Removal: Separate the undissolved solid from the solution by high-speed centrifugation or filtration through a low-binding filter plate.[12]
-
Quantification: Prepare a standard calibration curve for the compound. Analyze the clear filtrate/supernatant using HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[14]
-
Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Workflow for thermodynamic aqueous solubility determination.
Thermal Properties (Melting Point)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property that provides insights into the strength of the crystal lattice forces. For pharmaceutical compounds, a sharp, well-defined melting point is a primary indicator of high purity.[15] Impurities disrupt the crystal packing, typically resulting in a lower and broader melting point range.[16]
Experimental Protocol: Melting Point Determination by Capillary Method
This is a standard and reliable method for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a clean, dry surface.[17]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently to pack the solid into the sealed end, aiming for a packed column height of 1-2 mm.[16][17]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[15]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).[18]
-
Result: The melting point is reported as the range T₁ - T₂. A pure compound will typically have a sharp range of 0.5-1.5°C.
Caption: Workflow for melting point determination by the capillary method.
Conclusion
The physicochemical profile of this compound, as guided by its structure and predicted properties, suggests it is an acidic compound with low aqueous solubility and moderate lipophilicity. These characteristics are pivotal for its behavior in biological systems and its suitability for further development. While computational predictions offer valuable initial guidance, this technical guide underscores the necessity of rigorous experimental verification. The detailed protocols provided for determining pKa, LogD, solubility, and melting point serve as a robust framework for researchers to generate the precise, reliable data required to advance scientific understanding and potential applications of this molecule.
References
- J Pharm Biomed Anal. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
- Cambridge MedChem Consulting. LogP/D.
- University of Calgary. (n.d.).
- Encyclopedia.pub. (2022).
- Protocols.io. (2024). LogP / LogD shake-flask method.
- SlideShare. (2021). experiment (1)
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Clarion University. (n.d.).
- Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Grossmont College. (n.d.). Experiment 1 - Melting Points.
- Creative Bioarray. (n.d.).
- Creative Biolabs. (n.d.). Aqueous Solubility.
- Guidechem. (n.d.). 2-(2-Methoxyphenyl)-isonicotinic acid 1226205-64-6 wiki.
- Oreate AI Blog. (2025).
- StudySmarter. (2021).
- Sigma-Aldrich. (n.d.).
- Environmental Science and Pollution Research. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review.
- ChemicalBook. (n.d.). 2-[(4-methoxyphenyl)amino]isonicotinic acid Product Description.
- Chem.libretexts.org. (n.d.).
- Merck Index Online. (n.d.). Isonicotinic Acid.
- ECHEMI. (2025). Buy 2,6-Dimethoxyisonicotinicacid Industrial Grade from Shaanxi Cuikang Pharmaceutical Technolog.
- ChemicalBook. (n.d.). Isonicotinic acid | 55-22-1.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 5. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. byjus.com [byjus.com]
- 18. pennwest.edu [pennwest.edu]
2-(2-Methoxyphenyl)isonicotinic acid CAS number and structure
An In-depth Technical Guide to 2-(2-Methoxyphenyl)isonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its structure and physicochemical properties. This document outlines probable synthetic routes, leveraging established cross-coupling methodologies relevant to this molecular class. Furthermore, we explore the compound's potential applications by drawing parallels with the well-established biological activity of the isonicotinic acid scaffold, exemplified by the frontline anti-tuberculosis drug, Isoniazid. This guide is intended for researchers and professionals in drug development, offering foundational knowledge and contextualizing the compound's potential within the broader landscape of heterocyclic chemistry.
Chemical Identity and Physicochemical Properties
This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) where a 2-methoxyphenyl group is substituted at the second position of the pyridine ring. This substitution imparts specific steric and electronic properties that can significantly influence its chemical reactivity and biological interactions.
CAS Number: 1226152-40-4[1][2] (Note: CAS Number 1226205-64-6 has also been associated with this compound[3][4]).
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | [1][2] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| SMILES | COC1=CC=CC=C1C2=CN=CC=C2C(=O)O | [2] (Canonicalized) |
| InChI | InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16) | [5] (Isomer) |
Synthesis and Manufacturing
While specific, peer-reviewed synthesis protocols for this compound are not widely published, its structure lends itself to well-established synthetic organic chemistry techniques. A highly probable and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
Proposed Synthetic Workflow: Suzuki Coupling
The Suzuki reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of diverse functional groups. It facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For this target molecule, the strategy would involve coupling a substituted pyridine precursor with 2-methoxyphenylboronic acid.
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol (Generalized)
This protocol is based on standard procedures for Suzuki coupling reactions involving heteroaromatic halides.[6]
-
Reaction Setup: To a reaction vessel purged with an inert gas (e.g., Argon), add the 2-halo-isonicotinic acid ester (1.0 eq), 2-methoxyphenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a suitable solvent like N,N-Dimethylacetamide (DMA).
-
Base Addition: Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) (2.0-3.0 eq). The use of an aqueous base is crucial for the transmetalation step of the catalytic cycle.
-
Coupling Reaction: Heat the reaction mixture, typically between 80-150 °C, and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude ester intermediate.
-
Hydrolysis: Dissolve the crude intermediate in a solvent mixture (e.g., THF/Methanol) and add an aqueous base (e.g., NaOH). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Final Purification: Neutralize the reaction mixture with acid to precipitate the carboxylic acid product. The solid can then be collected by filtration, washed, and purified further by recrystallization or column chromatography to yield the final product.
Applications in Drug Discovery & Medicinal Chemistry
The true potential of this compound lies in the proven pharmacological relevance of its core isonicotinic acid scaffold. This moiety is a privileged structure in medicinal chemistry, most famously represented by Isoniazid, a cornerstone drug for treating tuberculosis (TB).[7]
The Isonicotinic Acid Precedent: Isoniazid
Isoniazid (Isonicotinic acid hydrazide) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD⁺. This adduct potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[7][9][10] Disruption of this pathway leads to cell death, making Isoniazid highly effective against actively dividing Mycobacterium tuberculosis.[7]
Caption: Mechanism of action of Isoniazid (INH).
Potential Therapeutic Areas for Investigation
Based on the structure and the activities of related compounds, this compound and its derivatives could be investigated for several therapeutic applications:
-
Antimicrobial Agents: Building on the anti-tubercular precedent of Isoniazid, this compound could serve as a scaffold for developing new agents against M. tuberculosis or other bacterial strains.[5][11]
-
Anti-inflammatory Effects: Some pyridinecarboxylic acid derivatives have shown potential in modulating inflammatory pathways.[5] The specific substitution pattern could be explored for activity against inflammatory targets.
-
Antitumor Activity: Preliminary studies on related isonicotinic acid structures have suggested possible cytotoxic effects on cancer cell lines, opening an avenue for oncological research.[5]
The 2-methoxyphenyl substituent can influence the compound's lipophilicity, metabolic stability, and ability to form specific hydrogen bonds with biological targets, potentially offering a different pharmacological profile compared to simpler isonicotinic acid derivatives.
Conclusion and Future Perspectives
This compound is a well-defined chemical entity with significant, albeit largely unexplored, potential. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. While direct biological data is scarce, its structural relationship to pharmacologically validated scaffolds, particularly the isonicotinic acids, provides a strong rationale for its exploration in drug discovery programs.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed, optimized, and validated synthetic protocol.
-
Biological Screening: Evaluating the compound and its simple derivatives (e.g., esters, amides) in antimicrobial, anti-inflammatory, and anti-cancer assays.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxyphenyl and isonicotinic acid rings to understand how structural changes impact biological activity.
By leveraging the established importance of its core structure, this compound represents a promising starting point for developing novel therapeutic agents.
References
- This compound | 1226152-40-4. (n.d.). BLD Pharm.
- This compound | 1226152-40-4. (n.d.). A2B Chem.
- 2-(2-Methoxyphenyl)-isonicotinic acid | 1226205-64-6. (n.d.). Guidechem.
- 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7. (2023, August 19). Smolecule.
- Camacho-Hernandez, G. A., et al. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 19). National Institutes of Health (NIH).
- Mechanisms of action of isoniazid. (2006, December). National Institutes of Health (NIH).
- Reinvestigation of the structure-activity relationships of isoniazid. (n.d.). National Institutes of Health (NIH).
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). Benchchem.
- What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse.
- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025, May 26). Dr.Oracle.
- 2-(2-Methoxyphenyl)-isonicotinic acid | 1226205-64-6. (n.d.). King-Pharm.
Sources
- 1. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-(2-Methoxyphenyl)-isonicotinic acid [1226205-64-6] | King-Pharm [king-pharm.com]
- 5. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 6. escholarship.org [escholarship.org]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of 2-(2-Methoxyphenyl)isonicotinic Acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(2-Methoxyphenyl)isonicotinic acid, a heterocyclic aromatic compound, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and coordination polymers. Its biological activity and material properties are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectroscopic signature is essential for its unambiguous identification, purity assessment, and the study of its interactions.
This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage predictive methodologies grounded in established spectroscopic principles and data from analogous structures. This approach not only offers a robust framework for the characterization of this molecule but also serves as a practical guide for researchers working with similarly novel compounds.
Chemical Structure and Numbering
To facilitate the interpretation of the spectroscopic data, the chemical structure and the standard numbering scheme for this compound are presented below.
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of both the pyridine and phenyl rings, as well as the methoxy and carboxylic acid protons.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound. These predictions are based on established substituent effects and data from similar compounds.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.60 | d | ~5.0 | 1H |
| H-5 | ~7.85 | dd | ~5.0, 1.5 | 1H |
| H-6 | ~8.80 | d | ~1.5 | 1H |
| H-3' | ~7.10 | d | ~8.0 | 1H |
| H-4' | ~7.45 | t | ~8.0 | 1H |
| H-5' | ~7.05 | t | ~8.0 | 1H |
| H-6' | ~7.80 | d | ~8.0 | 1H |
| -OCH₃ | ~3.90 | s | - | 3H |
| -COOH | ~13.0-14.0 | br s | - | 1H |
Interpretation of the ¹H NMR Spectrum
-
Pyridine Ring Protons (H-3, H-5, H-6): The protons on the isonicotinic acid moiety are expected to appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. H-6 is predicted to be the most deshielded, appearing as a narrow doublet due to a small meta-coupling to H-5. H-3 is anticipated to be a doublet due to ortho-coupling with H-5. H-5 will likely be a doublet of doublets, showing both ortho- and meta-couplings.
-
Phenyl Ring Protons (H-3' to H-6'): The protons of the 2-methoxyphenyl group will exhibit a more complex pattern due to the influence of the electron-donating methoxy group and the steric hindrance affecting the ring conformation. H-6' is expected to be the most deshielded of the phenyl protons due to its proximity to the pyridine ring.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is predicted for the methoxy group, typically appearing around 3.90 ppm.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, often above 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the -COOH proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher to achieve better signal dispersion.
-
Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms are presented in the table below. These predictions are based on additivity rules and spectral data of related structures.[3][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-3 | ~122 |
| C-4 | ~145 |
| C-5 | ~125 |
| C-6 | ~150 |
| C=O | ~168 |
| C-1' | ~130 |
| C-2' | ~158 |
| C-3' | ~112 |
| C-4' | ~132 |
| C-5' | ~121 |
| C-6' | ~130 |
| -OCH₃ | ~56 |
Interpretation of the ¹³C NMR Spectrum
-
Pyridine and Phenyl Carbons: The aromatic carbons will resonate in the typical downfield region of 110-160 ppm. The carbons directly attached to the nitrogen (C-2, C-6) and the methoxy group (C-2') are expected to be the most deshielded. The quaternary carbons (C-2, C-4, C-1', C-2') will likely show lower intensity peaks.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is predicted to appear at the most downfield position, typically around 168 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a characteristic chemical shift around 56 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorption Bands
The following table lists the predicted key IR absorption bands for this compound.[5][6]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |
| C=O (Carboxylic acid) | 1720 - 1680 | Strong |
| C=C, C=N (Aromatic rings) | 1600 - 1450 | Medium to Strong |
| C-O (Ether) | 1250 - 1200 (asymmetric) | Strong |
| C-O (Ether) | 1050 - 1000 (symmetric) | Medium |
| O-H bend (Carboxylic acid) | 950 - 910 | Broad, Medium |
Interpretation of the IR Spectrum
-
O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ will confirm the presence of the carboxylic acid carbonyl group.
-
Aromatic C-H and C=C/C=N Stretches: Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹. Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations of the aromatic rings.
-
C-O Stretch: A strong band corresponding to the asymmetric C-O stretching of the aryl ether is expected around 1250-1200 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method requiring only placing the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first, followed by the spectrum of the sample.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Experimental workflow for FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₁₃H₁₁NO₃. The expected monoisotopic mass is 229.0739 g/mol . A prominent molecular ion peak at m/z 229 is anticipated in the electron ionization (EI) mass spectrum.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several characteristic pathways.[7][8]
-
Loss of •OH (M-17): A peak at m/z 212, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of COOH (M-45): A significant peak at m/z 184, resulting from the cleavage of the entire carboxylic acid group.
-
Loss of •OCH₃ (M-31): A peak at m/z 198, corresponding to the loss of a methoxy radical.
-
Loss of CH₃ followed by CO (M-15-28): A peak at m/z 186, arising from the loss of a methyl radical followed by carbon monoxide.
-
Predicted Fragmentation Diagram
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060665) [hmdb.ca]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massbank.eu [massbank.eu]
An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2-(2-Methoxyphenyl)isonicotinic acid, a molecule of interest in pharmaceutical research. In the absence of extensive public data for this specific compound, this document synthesizes established principles of physical chemistry and analytical sciences to offer predictive insights and detailed methodological guidance. The following sections will delve into the anticipated physicochemical properties, structured protocols for solubility and stability assessment, and the underlying scientific rationale for these experimental designs. This guide is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development activities involving this compound.
Introduction and Molecular Overview
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-methoxyphenyl group at the 2-position.[1] Its molecular structure, possessing both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, classifies it as an amphoteric substance. This amphoterism is a critical determinant of its pH-dependent solubility and permeability.[2] The presence of the methoxy group may influence its lipophilicity and potential metabolic pathways.[1] A thorough understanding of its solubility and stability is paramount for the development of a viable and effective pharmaceutical product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-methoxyphenyl)pyridine-4-carboxylic acid | [1] |
| CAS Number | 1226152-40-4 | [3][4] |
| Molecular Formula | C13H11NO3 | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
Solubility Profile: A Predictive and Methodological Approach
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. For this compound, solubility is expected to be highly dependent on the pH of the medium and the nature of the solvent.
pH-Dependent Aqueous Solubility
As an amphoteric molecule, this compound will exhibit its lowest solubility at its isoelectric point (pI) and increased solubility in both acidic and basic conditions. The pyridine nitrogen will be protonated at low pH, forming a more soluble cationic species, while the carboxylic acid will be deprotonated at high pH, forming a more soluble anionic species.[2]
This protocol outlines a standardized method for generating a pH-solubility profile.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., phosphate, acetate, borate buffers) with consistent ionic strength.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to vials containing each buffer solution.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the samples through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.
Solubility in Organic and Mixed Solvents
Understanding the solubility in common organic solvents is crucial for developing purification methods and formulating non-aqueous dosage forms. Based on the solubility of related compounds like nicotinic and isonicotinic acid, it is anticipated that this compound will exhibit moderate to good solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[5][6]
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., methanol, ethanol, acetone, ethyl acetate, polyethylene glycol 400, propylene glycol).
-
Equilibrium Solubility Measurement: Follow the same equilibrium solubility measurement procedure as described for the pH-solubility profile, using the selected organic solvents instead of buffers.
-
Data Presentation: Tabulate the solubility data for each solvent at the specified temperature.
Table 2: Predicted Solubility Behavior of this compound
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffers (pH < pKa of pyridine) | High | Formation of soluble cationic species. |
| Aqueous Buffers (pH ≈ pI) | Low | Predominance of the neutral, less soluble form. |
| Aqueous Buffers (pH > pKa of carboxylic acid) | High | Formation of soluble anionic species. |
| Methanol, Ethanol | Moderate to High | Polarity and hydrogen bonding capacity of the solvents.[5][7] |
| Acetone, Ethyl Acetate | Low to Moderate | Lower polarity compared to alcohols.[5] |
| DMSO | High | High polarity and aprotic nature.[6] |
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[8][9] These studies also help in developing and validating stability-indicating analytical methods.[10]
Overview of Forced Degradation Conditions
The following stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.[9]
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H2O2) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.
-
Photolytic Degradation: Exposure to a combination of visible and UV light.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Alkaline Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Maintain the mixture at a controlled temperature (e.g., 60 °C) for specified time points.
-
At each time point, withdraw a sample, cool it, and neutralize it with 0.1 M HCl.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any degradation products.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Stress Application: Add 3% hydrogen peroxide to the solution.
-
Incubation: Keep the solution at room temperature and protected from light for a defined period (e.g., up to 7 days), with periodic sampling.[9]
-
Analysis: Analyze the samples directly by HPLC.
-
Sample Preparation: Place the solid compound in a thin layer in a suitable container.
-
Thermal Stress: Expose the solid sample to dry heat in a calibrated oven (e.g., 105 °C).
-
Photolytic Stress: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time intervals, dissolve a portion of the stressed solid in a suitable solvent and analyze by HPLC.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. A reversed-phase HPLC method with UV detection is generally suitable for the analysis of aromatic carboxylic acids.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 254-300 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Identification of Degradation Products
LC-MS/MS is the preferred technique for the structural elucidation of degradation products.[11] By comparing the mass spectra of the parent compound and the degradation products, fragmentation pathways can be proposed, leading to the identification of the impurities.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The amphoteric nature of the molecule necessitates a thorough investigation of its pH-dependent properties. The provided protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. The successful execution of these studies will generate critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of any potential drug product containing this active pharmaceutical ingredient. Further studies should focus on the solid-state characterization of the compound (e.g., polymorphism) and its interactions with common pharmaceutical excipients.
References
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- RSC Publishing. Analytical Methods.
- Smolecule. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7. (2023-08-19).
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- RJPT. Stability Indicating Forced Degradation Studies.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
- BLD Pharm. 1226152-40-4|this compound.
- Elsevier Ltd. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013).
- A2B Chem. 1226152-40-4 | MFCD14666480 | this compound.
- ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. (2025-08-10).
- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025-08-08).
- PubMed. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008-03-20).
Sources
- 1. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 2. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 4. a2bchem.com [a2bchem.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 2-(2-Methoxyphenyl)isonicotinic Acid: From Synthesis to Potential Applications
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its historical context, detail a robust synthetic protocol, and explore its potential therapeutic applications based on the established pharmacology of its parent scaffold, isonicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Isonicotinic Acid Scaffold - A Legacy of Therapeutic Innovation
The pyridine-4-carboxylic acid, or isonicotinic acid, core is a cornerstone in the history of medicinal chemistry.[1] Its most celebrated derivative, isoniazid, was a breakthrough in the treatment of tuberculosis and remains a first-line therapy to this day.[1] The discovery of isoniazid's potent antimycobacterial activity in the mid-20th century spurred extensive research into the pharmacological potential of other isonicotinic acid derivatives.[2][3] This exploration has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties, establishing the isonicotinic acid scaffold as a privileged pharmacophore in drug discovery.[1][4]
This compound (CAS No. 1226152-40-4) represents a specific modification of this versatile scaffold, incorporating a methoxy-substituted phenyl ring at the 2-position of the pyridine nucleus.[5] While a detailed, independent history of this particular molecule is not extensively documented, its conception can be understood as a logical progression in the systematic exploration of the chemical space around the isonicotinic acid core. The introduction of the 2-methoxyphenyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and conformational flexibility, thereby modulating its interaction with biological targets.
A Plausible Historical Trajectory: The Dawn of Cross-Coupling
The synthesis of 2-aryl pyridine carboxylic acids, such as this compound, was historically a synthetic challenge. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds between aromatic rings.[6] This powerful synthetic tool, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, allows for the efficient and regioselective construction of biaryl systems under relatively mild conditions.[6]
It is highly probable that this compound was first synthesized in the late 20th or early 21st century, following the widespread adoption of Suzuki-Miyaura coupling in academic and industrial research laboratories. The availability of commercial starting materials like 2-chloroisonicotinic acid and 2-methoxyphenylboronic acid would have made its synthesis a straightforward endeavor for medicinal chemists seeking to generate novel analogues of biologically active pyridine compounds.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the most logical and efficient method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a pyridine halide with an arylboronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Detailed Experimental Protocol
Reaction: Suzuki-Miyaura coupling of 2-chloroisonicotinic acid with 2-methoxyphenylboronic acid.
Reagents and Materials:
-
2-Chloroisonicotinic acid
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloroisonicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 3-4 with 1 M hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1226152-40-4 | [5] |
| Molecular Formula | C₁₃H₁₁NO₃ | [5] |
| Molecular Weight | 229.23 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Sparingly soluble in water, soluble in organic solvents | |
| pKa | Estimated to be in the range of 4-5 (carboxylic acid) |
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is not widely published, its structural features suggest several promising avenues for investigation. The broader class of isonicotinic acid derivatives has demonstrated a range of pharmacological activities.
Anti-inflammatory Activity
Many isonicotinic acid derivatives exhibit potent anti-inflammatory properties.[4] This activity is often attributed to the inhibition of key inflammatory mediators. The introduction of the 2-methoxyphenyl group could enhance this activity by providing additional binding interactions with the target protein.
Antimicrobial and Antitubercular Potential
Given the profound success of isoniazid, it is plausible that other isonicotinic acid derivatives, including this compound, may possess antimicrobial properties.[3] Further investigation into its activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, is warranted.
Anticancer Activity
Recent studies have explored the potential of pyridine carboxylic acid derivatives as anticancer agents. For instance, certain derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. The 2-(2-methoxyphenyl) moiety could serve as a "cap" group in the design of novel enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs.[7]
Visualization of Potential Drug Discovery Pathway
Caption: Logical pathway for the exploration of this compound in drug discovery.
Conclusion and Future Perspectives
This compound is a synthetically accessible derivative of a historically significant pharmacophore. While its specific biological profile is yet to be fully elucidated, its chemical structure suggests a high potential for interesting pharmacological activities. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for its synthesis, enabling further investigation by the scientific community. Future research should focus on a comprehensive biological evaluation of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties, to unlock its full therapeutic potential. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of isonicotinic acid derivatives.
References
-
2-Chloronicotinic Acid Derivatives, Synthesis of. (2017). In 2nd International Conference on Education, Management and Computer Science (EMCS 2016). Atlantis Press. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
- Hultquist, M. E., & Barker, R. S. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137. Washington, DC: U.S.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(35), 24653–24657. [Link]
- Singh, P., & Kumar, A. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(3), 136-143.
- Kumar, R., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-976. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Li, W., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2941-2953. [Link]
-
Goossen, L. J., & Lange, P. P. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(19), 4380–4383. [Link]
-
Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928308. [Link]
-
Kumar, A., et al. (2017). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 14(7), 812-822. [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022, November 22). Macmillan Group - Princeton University. Retrieved January 19, 2026, from [Link]
-
Sharma, P., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2779. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
2-(2-Methoxyphenyl)isonicotinic acid molecular formula and weight
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and materials science. The document delineates its fundamental molecular and physicochemical properties, outlines established and modern synthetic routes, and details robust analytical protocols for its characterization. Furthermore, it explores the compound's emerging applications, particularly in drug discovery, supported by an analysis of its structure-activity relationships. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this versatile molecule.
Core Molecular Profile
This compound is an organic compound featuring a central isonicotinic acid (pyridine-4-carboxylic acid) core. A 2-methoxyphenyl group is attached at the second position of the pyridine ring. This structural arrangement, combining a hydrophilic carboxylic acid function with a more lipophilic methoxyphenyl moiety, imparts a unique set of properties to the molecule.
Molecular Structure and Identity
The precise connectivity of atoms defines the molecule's chemical behavior and biological activity.
-
IUPAC Name: 2-(2-methoxyphenyl)pyridine-4-carboxylic acid
-
CAS Number: 1226152-40-4[1]
-
Canonical SMILES: COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O
The relationship between the core components can be visualized as follows:
Caption: Core components of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. The correct molecular formula is C13H11NO3, which is crucial for accurate experimental design and data interpretation. An alternative formula, C13H11NO, appears in some databases but is inconsistent with the structure, likely omitting the carboxyl oxygen atoms[2].
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | [1][3] |
| Molecular Weight | 229.23 g/mol | [1][3] |
| Monoisotopic Mass | 229.0739 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 60.3 Ų | Calculated |
| XLogP3-AA | 2.1 | [2] |
Note: Some properties are calculated based on the correct molecular structure.
Synthesis and Purification
The synthesis of this compound and its analogs typically involves cross-coupling reactions, which are fundamental in modern organic chemistry for creating carbon-carbon bonds.
Recommended Synthetic Approach: Suzuki Coupling
The Suzuki cross-coupling reaction is a highly reliable and versatile method for synthesizing this class of compounds. It involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex.
Reaction Scheme: 2-Halopyridine-4-carboxylic acid + 2-Methoxyphenylboronic acid --(Pd Catalyst, Base)--> this compound
Caption: General workflow for Suzuki coupling synthesis.
Detailed Experimental Protocol (Suzuki Coupling)
This protocol is a representative example and may require optimization based on the specific starting materials and scale.
-
Reaction Setup: To a solution of a suitable 2-halopyridine-4-carboxylic acid derivative (1.0 eq) in a degassed solvent such as N,N-Dimethylacetamide (DMA), add 2-methoxyphenylboronic acid (1.2-1.5 eq).[4]
-
Catalyst and Base Addition: Add an aqueous solution of a base, such as 2 M potassium carbonate (K2CO3) (3.0 eq), followed by the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.10 eq).[4]
-
Reaction Conditions: Seal the reaction vessel and heat the mixture with vigorous stirring at a temperature ranging from 100 to 150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and acidify with 1 M HCl to precipitate the product. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and methoxyphenyl rings, a singlet for the methoxy (-OCH3) protons typically around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton.[5][6] The specific chemical shifts and coupling constants provide definitive structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom, including the carboxyl carbon (typically >160 ppm), the ipso-carbons attached to oxygen and nitrogen, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in either positive or negative mode should confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 230.08, and the [M-H]⁻ ion at m/z 228.07.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be visible around 2500-3300 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹, and C-O stretches associated with the ether and carboxylic acid will be present in the 1200-1300 cm⁻¹ region.[5]
Applications in Drug Discovery and Materials Science
The isonicotinic acid scaffold is a well-established pharmacophore found in several approved drugs.[7] The introduction of the 2-methoxyphenyl group modulates the molecule's lipophilicity and steric profile, opening avenues for developing novel therapeutic agents and functional materials.
Potential Therapeutic Roles
-
Anticancer Activity: Pyridine derivatives are known to possess a wide range of biological activities, including anticancer properties.[8] Methoxy groups on flavonoid structures, for example, have been shown to enhance cytotoxic activity against various cancer cell lines, suggesting that the methoxy moiety in this compound could be crucial for potential antitumor effects.[9] Isonicotinic acid derivatives have shown inhibitory activity against human lung, colon, and breast cancer cell lines.[8]
-
Anti-inflammatory Effects: Isonicotinic acid-derived compounds have demonstrated significant anti-inflammatory activity, in some cases superior to standard drugs like ibuprofen.[7] The specific substitution pattern is key to this activity, making this compound a candidate for investigation in this area.
-
Antimicrobial and Antitubercular Research: The parent isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment.[10] The development of new derivatives is a major research focus to combat drug-resistant strains. The lipophilicity introduced by the methoxyphenyl group could influence cell permeability and activity against pathogens.
Coordination Chemistry and Materials Science
The pyridine nitrogen and carboxylate oxygen atoms make this compound an excellent bidentate ligand for coordinating with metal ions. This property allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and as semiconductor materials.[3][5]
Conclusion
This compound is a molecule with significant untapped potential. Its well-defined structure, accessible synthetic routes, and the promising biological activities associated with its core components make it a compelling target for further research. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and explore the applications of this versatile compound in both medicinal chemistry and materials science.
References
- Guidechem. 2-(2-Methoxyphenyl)-isonicotinic acid 1226205-64-6 wiki.
- Smolecule. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7.
- Home Sunshine Pharma. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory.
- PubChem. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942.
- PubChem. N'-(2-methoxybenzylidene)isonicotinohydrazide | C14H13N3O2 | CID 9568164.
- BLD Pharm. 1226152-40-4|this compound.
- ChemicalBook. ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum.
- ResearchGate. Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups.
- eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
- ChemicalBook. 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum.
- A2B Chem. 1226152-40-4 | MFCD14666480 | this compound.
- Google Patents.
- MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- NIST WebBook. Isonicotinic acid, (4-methoxyphenyl)methyl ester.
- The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Semantic Scholar. Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or.
- MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
- ChemicalBook. Isonicotinic acid(55-22-1) 1H NMR spectrum.
Sources
- 1. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]
- 8. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
Investigating the Therapeutic Potential of 2-(2-Methoxyphenyl)isonicotinic Acid: A Framework for Preclinical Evaluation
An In-depth Technical Guide
Abstract
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Isonicotinic acid and its derivatives represent a privileged scaffold, most famously embodied by the anti-tuberculosis drug Isoniazid, but also demonstrating a wide spectrum of other biological activities including anti-inflammatory and anticancer effects.[1][2][3] This guide focuses on a specific, under-explored derivative: 2-(2-Methoxyphenyl)isonicotinic acid . While direct biological data for this compound is sparse, its structural composition—marrying the proven isonicotinic acid core with a 2-methoxyphenyl moiety known for its own pharmacological contributions—presents a compelling case for its potential as a lead compound.[4] This document serves as a technical framework for researchers and drug development professionals, outlining a logical, evidence-based strategy to systematically uncover and validate the potential anti-inflammatory, antimicrobial, and cytotoxic activities of this promising molecule. We provide not just protocols, but the scientific rationale behind them, to empower researchers to conduct a thorough and meaningful preclinical evaluation.
Introduction: The Rationale for Investigation
The molecule this compound is a pyridinecarboxylic acid derivative. Its structure is defined by an isonicotinic acid (pyridine-4-carboxylic acid) backbone, substituted at the 2-position with a 2-methoxyphenyl group. This unique combination of two biologically relevant pharmacophores provides a strong rationale for its investigation.
-
The Isonicotinic Acid Core: This moiety is central to numerous clinically significant drugs.[2] Its most notable derivative, Isoniazid, functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids essential for the bacterial cell wall.[5][6] This mechanism highlights the potential for derivatives to act as targeted antimicrobial agents. Beyond this, various isonicotinic acid derivatives have demonstrated potent anti-inflammatory activity, often linked to the inhibition of cyclooxygenase (COX) enzymes and the mitigation of oxidative stress.[2][7]
-
The 2-Methoxyphenyl Substituent: Phenolic compounds, including those with methoxy groups, are widely recognized for their antioxidant properties.[4] This functional group can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets and potentially enhancing its activity or conferring a novel mechanism of action.
Given this structural heritage, we hypothesize that this compound possesses significant, yet uncharacterized, therapeutic potential. This guide outlines a multi-pronged screening approach to test three primary hypotheses:
-
The compound exhibits anti-inflammatory activity through inhibition of key inflammatory mediators.
-
The compound possesses antimicrobial properties , particularly against mycobacteria, by targeting cell wall synthesis or other essential pathways.
-
The compound demonstrates selective cytotoxic activity against cancer cells, warranting further investigation as an anticancer agent.
Postulated Anti-Inflammatory Activity
Inflammation is a complex biological response mediated by enzymes, cytokines, and reactive oxygen species (ROS).[8] The established anti-inflammatory profile of isonicotinic acid derivatives suggests that this compound could modulate these pathways.[2][7]
Proposed Mechanism and Evaluation Workflow
Our primary hypothesis is that the compound may inhibit key enzymes in the arachidonic acid pathway, such as COX and 5-lipoxygenase (5-LOX), and/or scavenge reactive oxygen species (ROS), thereby reducing inflammation.[2][8] The following workflow provides a systematic approach to evaluating this potential.
Caption: Workflow for evaluating anti-inflammatory potential.
Experimental Protocols
This colorimetric assay screens for inhibitors of COX-1 and COX-2, key enzymes in prostaglandin synthesis.[9]
-
Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0). Prepare a solution of arachidonic acid (substrate) and TMPD (co-substrate/chromogen).
-
Compound Incubation: In a 96-well plate, add 10 µL of various concentrations of this compound (dissolved in DMSO) or a reference standard (e.g., Ibuprofen).
-
Enzyme Addition: Add 150 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Analysis: Calculate the rate of reaction. The percent inhibition is determined using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100. Plot percent inhibition against compound concentration to determine the IC50 value.
This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in cultured macrophage cells.[10]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include untreated and unstimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
-
Analysis: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. Calculate the percent inhibition of NO production relative to the LPS-stimulated control.
Data Presentation
Results should be summarized to compare the potency and selectivity of the test compound against established anti-inflammatory drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | NO Inhibition IC50 (µM) |
| This compound | Data | Data | Data | Data | Data |
| Ibuprofen (Standard) | 15.2 | 35.1 | 0.43 | >100 | 45.6 |
| Celecoxib (Standard) | >100 | 0.8 | >125 | >100 | 22.1 |
Potential Antimicrobial Activity
The structural similarity to Isoniazid provides a compelling rationale to investigate this compound for antimicrobial, and particularly anti-mycobacterial, activity.[1][3]
Proposed Mechanism and Evaluation Workflow
The proposed mechanism mirrors that of Isoniazid: activation by a bacterial catalase-peroxidase (KatG) and subsequent inhibition of an enoyl-acyl carrier protein reductase (InhA), which is vital for mycolic acid synthesis in the bacterial cell wall.[6][11]
Caption: Proposed mechanism for anti-mycobacterial activity.
Experimental Protocols
This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for mycobacteria).
-
Inoculation: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Also, run a standard antibiotic (e.g., Ciprofloxacin, Isoniazid) in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).
-
Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. For improved accuracy, a growth indicator like Resazurin can be added, where a color change from blue to pink indicates viable cells.
This is a widely used, sensitive, and rapid colorimetric assay for determining the MIC of compounds against M. tuberculosis.[13]
-
Preparation: In a 96-well plate, perform serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates for 5-7 days at 37°C.
-
Indicator Addition: Add a freshly prepared mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubation: Incubate for another 24 hours.
-
Analysis: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.
Data Presentation
MIC values provide a quantitative measure of the compound's potency against various microbes.
| Organism | Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data |
| Mycobacterium smegmatis | mc²155 | Data | Data |
| Mycobacterium tuberculosis | H37Rv | Data | Data |
| Isoniazid (Standard) | H37Rv | 0.05 | 0.36 |
Exploratory Anticancer Activity
The structural diversity of pyridine derivatives makes them a frequent target in anticancer drug discovery.[14] An initial broad-spectrum cytotoxicity screen is the first step in exploring this potential.
Proposed Mechanism and Evaluation Workflow
The initial goal is to determine if the compound has cytotoxic effects on cancer cells and to assess its selectivity compared to non-malignant cells. Subsequent studies would aim to elucidate the mechanism, such as induction of apoptosis or cell cycle arrest.[15][16]
Caption: Workflow for evaluating anticancer potential.
Experimental Protocols
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) and non-malignant control cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and a standard chemotherapeutic agent (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 (concentration that inhibits 50% of cell growth).
Data Presentation
A summary table allows for quick comparison of the compound's potency and selectivity across different cell lines.
| Cell Line | Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | Data | 0.08 |
| MDA-MB-231 | Breast Carcinoma | Data | 0.15 |
| HCT116 | Colon Carcinoma | Data | 0.11 |
| MCF-10A | Non-malignant Breast | Data | 2.5 |
| Selectivity Index (MCF-10A / MDA-MB-231) | - | Data | 16.7 |
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for the initial preclinical evaluation of this compound. The convergence of the isonicotinic acid scaffold with a methoxyphenyl substituent provides a strong scientific basis to explore its potential anti-inflammatory, antimicrobial, and anticancer activities.
The successful identification of a potent and selective activity in any of these areas would trigger the next phase of drug discovery, which should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and reduce off-target effects.
-
ADME/Tox Profiling: In vitro and in vivo assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of inflammation, infection, or cancer.
By following a logical and rigorous evaluation pathway, the true therapeutic potential of this compound can be systematically and efficiently determined.
References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry. Available at: [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Available at: [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). NIH National Library of Medicine. Available at: [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2024). Innovare Academic Sciences. Available at: [Link]
-
Bioassays for anticancer activities. (2013). University of Wollongong Research Online. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Available at: [Link]
-
In Vitro Assays for Screening Small Molecules. (2018). PubMed. Available at: [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). MDPI. Available at: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). NIH National Library of Medicine. Available at: [Link]
-
Bioassays for anticancer activities. (2013). Semantic Scholar. Available at: [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). MDPI. Available at: [Link]
-
Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. (2019). PubMed. Available at: [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). NIH National Library of Medicine. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2018). NIH National Library of Medicine. Available at: [Link]
-
Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. (2016). Bentham Science. Available at: [Link]
-
Novel isoniazid derivative as promising antituberculosis agent. (2020). NIH National Library of Medicine. Available at: [Link]
-
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. (2021). ResearchGate. Available at: [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. Available at: [Link]
-
Reinvestigation of the structure-activity relationships of isoniazid. (2020). NIH National Library of Medicine. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). ResearchGate. Available at: [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025). Dr.Oracle. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2018). MDPI. Available at: [Link]
-
What is the mechanism of Isoniazid? (2024). Patsnap Synapse. Available at: [Link]
-
N'-(2-methoxybenzylidene)isonicotinohydrazide. (n.d.). PubChem. Available at: [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2024). MDPI. Available at: [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). NIH National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. journalajrb.com [journalajrb.com]
- 11. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ro.uow.edu.au [ro.uow.edu.au]
- 18. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)isonicotinic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aryl isonicotinic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Among these, derivatives of 2-(2-methoxyphenyl)isonicotinic acid are of significant interest due to their potential applications in various disease areas, including inflammation and oncology.[1][2] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this important class of molecules. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, validates experimental choices, and offers a self-contained protocol for researchers. The methodologies detailed herein are grounded in established, authoritative literature, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The Strategic Importance of the this compound Scaffold
The strategic value of the this compound core lies in its unique three-dimensional structure and electronic properties. The pyridine ring acts as a versatile hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets. The ortho-methoxyphenyl group introduces a specific steric and electronic profile, which can be crucial for achieving selective binding to a target protein. The carboxylic acid moiety provides a key interaction point, often serving as a hydrogen bond donor/acceptor or a site for further chemical modification to modulate pharmacokinetic properties.[3] Isonicotinic acid derivatives, in general, are recognized for their therapeutic potential, with various analogues demonstrating significant anti-inflammatory and antimicrobial activities.[2][4] This makes the targeted synthesis of derivatives from this scaffold a high-priority endeavor in drug discovery.
Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling
While several methods can be envisioned for constructing the biaryl C-C bond, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy.[5] Its widespread adoption is a direct result of its exceptional functional group tolerance, high yields, the commercial availability of diverse starting materials, and the non-toxic nature of its boron-based reagents.[6][7]
The core transformation involves the coupling of an electrophilic partner (a halo-isonicotinic acid derivative) with a nucleophilic organoboron partner (2-methoxyphenylboronic acid).
Caption: General workflow for the Suzuki-Miyaura synthesis.
Causality Behind Experimental Choices:
-
Starting Material Protection: The synthesis typically begins with an ester of 2-halo-isonicotinic acid (e.g., methyl or ethyl ester) rather than the free acid. This is a critical choice to prevent the acidic proton of the carboxyl group from interfering with the basic conditions of the coupling reaction.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used pre-catalyst.[5] Alternatively, a Pd(II) source like palladium(II) acetate can be used with a suitable phosphine ligand, which generates the active Pd(0) species in situ.[8] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.
-
The Role of the Base: A base is essential for the activation of the boronic acid.[9] It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step in the catalytic cycle. The choice of base (e.g., K₃PO₄, Na₂CO₃) can influence reaction rates and yields.[5][8]
Detailed Experimental Protocol: Synthesis of Methyl 2-(2-methoxyphenyl)isonicotinate
This protocol provides a representative solution-phase synthesis.
Materials:
-
Methyl 2-chloroisonicotinate (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely powdered
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Magnetic stir bar
-
Schlenk flask or round-bottom flask with condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-chloroisonicotinate, 2-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-(2-methoxyphenyl)isonicotinate.
-
Saponification (Hydrolysis):
-
Dissolve the purified ester in a mixture of THF/Methanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Rigorous Characterization: A Self-Validating System
Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Caption: A multi-technique workflow for product characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for the parent compound, this compound (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ).[10]
| Technique | Expected Observations & Key Features |
| ¹H NMR | Aromatic Protons: Complex multiplets in the range of ~7.0-8.8 ppm corresponding to the protons on both the phenyl and pyridine rings. Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm, integrating to 3H. Carboxylic Acid Proton: A broad singlet, typically >10 ppm (can exchange with D₂O). |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the range of ~165-175 ppm.[11] Aromatic Carbons: Multiple signals between ~110-160 ppm. Methoxy Carbon (-OCH₃): Signal around ~55-60 ppm. |
| Mass Spec (ESI-MS) | Positive Mode: Expected [M+H]⁺ ion at m/z ≈ 230.07. Negative Mode: Expected [M-H]⁻ ion at m/z ≈ 228.06. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around ~1700-1725 cm⁻¹.[12] C-O Stretches (Ether & Acid): Bands in the ~1200-1300 cm⁻¹ region. Aromatic C=C/C=N Stretches: Bands in the ~1450-1600 cm⁻¹ region.[12] |
Derivatization and Applications in Drug Development
The true power of this scaffold is realized through the synthesis of derivatives, primarily by modifying the carboxylic acid group. These modifications are essential for exploring structure-activity relationships (SAR) and optimizing drug-like properties.
| Derivative Type | Synthetic Approach | Rationale in Drug Development |
| Amides | Activate the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride), followed by reaction with a primary or secondary amine. | Introduces new hydrogen bond donors/acceptors, modulates polarity, and can improve metabolic stability. Amide bonds are common in biologically active molecules. |
| Esters | Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction of the acyl chloride with an alcohol. | Often used as prodrugs to mask the polar carboxylic acid, enhancing cell membrane permeability and oral absorption.[3] |
The resulting library of compounds can be screened for various biological activities. The core structure is a known pharmacophore, and its derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (relevant to anti-inflammatory activity) or as agents with antimicrobial or cytotoxic effects.[1][2] The ability to systematically modify the periphery of the scaffold allows for the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is a central activity in medicinal chemistry.[13]
References
-
Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
-
Wang, X., et al. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Porphyrins and Phthalocyanines. [Link]
-
Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Optics and Spectroscopy. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Cravotto, G., & Orio, L. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Trivedi, M., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. 2-Methoxyisonicotinic Acid. PubChem Compound Database. [Link]
-
PubChemLite. Isonicotinic acid {2-(4-methoxy-phenoxy)-1-[(pyridin-4-ylmethylene)-amino]-ethylidene}-hydrazide. [Link]
-
SpectraBase. 2-Acetylnicotinic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Ecks, J., et al. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules. [Link]
-
Donati, I., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]
-
Al-Ghamdi, S., & Al-Zahrani, M. (2024). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Pharmaceuticals. [Link]
-
Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
-
Brimacombe, K. R., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature Communications. [Link]
Sources
- 1. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid via Suzuki-Miyaura Cross-Coupling
Introduction and Significance
2-Aryl-isonicotinic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. Specifically, 2-(2-Methoxyphenyl)isonicotinic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon (C-C) bonds, particularly for creating biaryl structures.[1] Its Nobel Prize-winning significance stems from its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1][2]
This guide provides a detailed, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reagent and condition, and offer a comprehensive troubleshooting guide to ensure reproducible and high-yield results.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis is achieved by coupling an aryl halide (2-halo-isonicotinic acid) with an organoboron reagent (2-methoxyphenylboronic acid) using a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-isonicotinic acid, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The base activates the 2-methoxyphenylboronic acid, forming a more nucleophilic boronate species.[3][4] This species then transfers the 2-methoxyphenyl group to the Pd(II) complex, displacing the halide. The exact mechanism of this step is complex but is crucial for the C-C bond formation.[1]
-
Reductive Elimination: The two organic fragments on the Pd(II) center—the isonicotinic acid and the 2-methoxyphenyl group—are eliminated from the metal center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design: Rationale and Component Selection
A successful synthesis relies on the judicious selection of each component. The choices below are based on established principles to maximize yield and minimize side reactions.
| Component | Selection | Rationale |
| Aryl Halide | 2-Bromoisonicotinic acid | The reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[1][5] While aryl chlorides are more economical, they often require more specialized, electron-rich ligands and harsher conditions.[3][6] 2-Bromoisonicotinic acid provides a good balance of reactivity and stability. |
| Boron Reagent | 2-Methoxyphenylboronic acid | Boronic acids are the most common organoboron reagents. For substrates prone to decomposition, boronic esters (e.g., pinacol esters) offer enhanced stability but may require an extra synthetic step.[6] For this synthesis, the commercially available boronic acid is generally sufficient. |
| Palladium Precatalyst | Pd(dppf)Cl₂ | This is a stable, air-tolerant Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ. The dppf ligand is a robust, electron-rich phosphine that is effective for a wide range of Suzuki couplings, including those involving heteroaryl halides.[7] |
| Base | Potassium Phosphate (K₃PO₄) | The base activates the boronic acid for transmetalation.[4] While carbonates (K₂CO₃, Na₂CO₃) are common, K₃PO₄ is a moderately strong, non-nucleophilic base that is highly effective and can suppress undesired side reactions like protodeboronation, especially with electron-deficient boronic acids or under prolonged heating.[8] |
| Solvent System | 1,4-Dioxane / Water (4:1) | Dioxane is an excellent solvent for dissolving the organic reagents and the palladium complex.[6] The addition of a small amount of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the active boronate species.[6][9] |
Detailed Experimental Protocol
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium compounds are toxic and should be handled with care. Dioxane can form explosive peroxides and is a suspected carcinogen.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromoisonicotinic acid | C₆H₄BrNO₂ | 202.01 | 202 mg | 1.0 | 1.0 |
| 2-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 182 mg | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 22 mg | 0.03 | 0.03 |
| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromoisonicotinic acid (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium phosphate (3.0 eq).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
-
-
Solvent Addition:
-
Using a syringe, add 1,4-dioxane (8 mL) followed by deionized water (2 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
The mixture will appear as a suspension.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Vigorous stirring is important for ensuring good mixing in the heterogeneous mixture.[6]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe.
-
For TLC analysis, spot the reaction mixture against the starting 2-bromoisonicotinic acid. A typical mobile phase would be a mixture of ethyl acetate and hexanes with 1% acetic acid. The product should be more nonpolar than the starting aryl bromide.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The desired product, being a carboxylic acid, will be protonated and can be extracted into the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
-
Characterize the final product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
-
-
Experimental Workflow Diagram
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Methoxyphenyl)isonicotinic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 2-(2-Methoxyphenyl)isonicotinic acid (CAS No. 1226152-40-4). While specific biological data for this compound is emerging, its structural components—a methoxy-substituted phenyl ring and an isonicotinic acid core—suggest significant potential in various therapeutic areas. Isonicotinic acid is a well-established pharmacophore, most notably as the precursor to the first-line anti-tuberculosis drug, isoniazid.[1] This guide offers detailed protocols for the synthesis, purification, and in vitro evaluation of this compound for antimicrobial, anti-inflammatory, and anticancer activities. The methodologies are designed to be robust and adaptable, providing a solid foundation for integrating this compound into drug discovery and development pipelines.
Introduction to this compound
This compound is an aromatic carboxylic acid with the molecular formula C₁₃H₁₁NO₃.[2] Its structure features a pyridine-4-carboxylic acid (isonicotinic acid) moiety substituted at the 2-position with a 2-methoxyphenyl group. This unique combination of a known pharmacophore and a substituted aromatic ring makes it an intriguing candidate for medicinal chemistry research. The isonicotinic acid scaffold is present in numerous clinically significant drugs, and its derivatives are known to exhibit a wide range of biological activities.[1] Preliminary investigations and the activities of analogous compounds suggest that this compound may possess antimicrobial, anti-inflammatory, and antitumor properties.[3]
The methoxy group on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and binding interactions with biological targets.[3] These application notes provide a framework for the systematic investigation of this promising molecule.
Synthesis and Characterization
A robust and widely applicable method for the synthesis of 2-aryl-pyridines is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, a suitable starting material would be a 2-halo-isonicotinic acid derivative coupled with 2-methoxyphenylboronic acid.
Proposed Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Methyl 2-chloroisonicotinate
-
2-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-chloroisonicotinate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous potassium carbonate (3.0 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, methyl 2-(2-methoxyphenyl)isonicotinate, by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the purified methyl 2-(2-methoxyphenyl)isonicotinate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Application in Antimicrobial Research
The isonicotinic acid hydrazide, isoniazid, is a cornerstone of tuberculosis therapy. It acts as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This established mechanism provides a strong rationale for screening this compound and its derivatives for antimicrobial activity.
Proposed Antimicrobial Mechanism of Action (Isoniazid Model)
Caption: Isoniazid's mechanism of action.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[5]
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin, isoniazid)
-
Negative control (broth and DMSO)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL to the subsequent wells.
-
Add 50 µL of the prepared bacterial suspension to each well.
-
Include a positive control (a known antibiotic) and a negative control (no compound) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours (or longer for slow-growing mycobacteria).
-
After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates bacterial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. M. smegmatis |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
| Isoniazid | >128 | >128 | 4 |
Application in Anti-inflammatory Research
Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Nicotinic acid and its derivatives have also been reported to possess anti-inflammatory properties.[5] Therefore, this compound is a logical candidate for anti-inflammatory screening. A common and straightforward in vitro assay is the inhibition of protein denaturation.
Protocol: Inhibition of Albumin Denaturation Assay
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bovine serum albumin (BSA) solution (e.g., 1% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound and the standard drug (diclofenac sodium) in PBS.
-
In separate test tubes, mix 0.5 mL of the test/standard solutions with 0.5 mL of the BSA solution.
-
A control tube should contain 0.5 mL of PBS and 0.5 mL of BSA solution.
-
Incubate all tubes at 37 °C for 20 minutes.
-
Induce denaturation by heating the tubes at 70 °C for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Diclofenac Sodium |
| 10 | Data to be determined | ~35% |
| 50 | Data to be determined | ~60% |
| 100 | Data to be determined | ~85% |
| IC₅₀ (µg/mL) | Data to be determined | ~75 |
Application in Anticancer Research
Pyridine and its derivatives are prevalent scaffolds in a multitude of approved anticancer drugs. A Chinese patent suggests that certain isonicotinic acid derivatives possess anticancer activity, potentially through the inhibition of EGFR.[6] This provides a rationale for evaluating this compound for its cytotoxic effects against various cancer cell lines.
General Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and doxorubicin in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | ~0.5 | ~0.8 | ~0.3 |
Conclusion
This compound represents a molecule of significant interest for medicinal chemistry, stemming from the proven therapeutic relevance of its core isonicotinic acid structure. The protocols detailed in these application notes provide a clear and actionable framework for its synthesis and systematic evaluation as a potential antimicrobial, anti-inflammatory, or anticancer agent. The provided methodologies are standard in the field of drug discovery and are designed to generate the foundational data necessary to validate this compound as a lead for further development. Researchers are encouraged to adapt and expand upon these protocols to fully explore the therapeutic potential of this compound and its future derivatives.
References
- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
-
ResearchGate. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
-
MDPI. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Google Patents. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]
-
MDPI. (2022). Design, Rational Repurposing, Synthesis, In Vitro Evaluation, Homology Modeling and In Silico Study of Sulfuretin Analogs as Potential Antileishmanial Hit Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. Retrieved from [Link]
- Google Patents. (n.d.). US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 3. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
Application Notes & Protocols: 2-(2-Methoxyphenyl)isonicotinic Acid in Material Science
A Note on the Subject Compound:
Extensive literature searches for the direct application of 2-(2-Methoxyphenyl)isonicotinic acid in material science, specifically in the synthesis of functional materials like metal-organic frameworks (MOFs) or coordination polymers, did not yield specific, peer-reviewed experimental protocols or detailed application studies. Commercial suppliers list it as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research[1][2].
Given the lack of direct data, this guide will utilize a structurally related and extensively studied analogue, Isonicotinic Acid (H-INA) , also known as pyridine-4-carboxylic acid, to provide a detailed and authoritative overview of how such a ligand is employed in material science. The principles, protocols, and applications discussed herein serve as a robust, exemplary framework for researchers interested in exploring the potential of substituted isonicotinic acids, including the 2-(2-methoxyphenyl) derivative.
Section 1: Isonicotinic Acid as a Versatile Ligand in Coordination Polymers
Isonicotinic acid is a canonical linker in the field of crystal engineering and MOF chemistry. Its key features include:
-
Bifunctional Coordination: It possesses two primary coordination sites: the pyridine nitrogen and the carboxylate oxygen atoms. This allows it to bridge metal centers, forming extended one-, two-, or three-dimensional networks[3].
-
Structural Versatility: The coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging) and the linear geometry of the pyridine linker enable the formation of diverse network topologies.
-
Tunable Properties: The pyridine ring can be functionalized (e.g., with methoxy, amino, or other groups) to systematically tune the electronic, optical, and chemical properties of the resulting material.
Section 2: Application in Luminescent Materials
The incorporation of isonicotinic acid derivatives into coordination polymers, particularly with lanthanide ions, is a well-established strategy for creating luminescent materials. The organic ligand can act as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength.
Protocol 1: Synthesis of a Luminescent Terbium-Isonicotinate Coordination Polymer
This protocol is adapted from methodologies for synthesizing lanthanide-carboxylate coordination polymers[4].
2.1. Principle:
Terbium(III) ions are coordinated by isonicotinate ligands. Upon UV irradiation, the isonicotinate ligand absorbs energy and transfers it to the Tb³⁺ ion (antenna effect), leading to the characteristic green luminescence of terbium. The synthesis is typically performed under hydrothermal conditions to promote the growth of high-quality crystals.
2.2. Materials & Equipment:
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
Isonicotinic acid (H-INA)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum filtration apparatus
2.3. Experimental Workflow:
Caption: Workflow for synthesis, activation, and catalytic testing of a Zn-INA MOF.
3.4. Step-by-Step Synthesis Procedure:
-
In a 20 mL vial, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 2.0 mmol of isonicotinic acid in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined autoclave, seal it, and heat in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).
-
To activate the MOF, immerse the as-synthesized material in methanol. Replace the methanol every 24 hours for a total of 3 days to exchange the DMF.
-
Decant the methanol and transfer the solid to a Schlenk flask. Heat the sample to 150 °C under a dynamic vacuum for 12 hours to yield the activated MOF.
3.5. Catalytic Performance Evaluation:
-
To a vial, add the activated Zn-INA MOF (5 mol%), indole (1.0 mmol), and β-nitrostyrene (1.1 mmol) in 5 mL of ethanol.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, separate the catalyst by centrifugation or filtration. The product can be isolated from the supernatant.
-
The recovered catalyst can be washed with ethanol, dried, and reused to test for stability and reusability.
3.6. Expected Catalytic Performance:
| Parameter | Expected Result | Reference |
| Substrate Conversion | >95% | [5] |
| Reaction Time | 2-6 hours | [5] |
| Catalyst Reusability | Stable for at least 3-4 cycles with minimal loss of activity. | [5] |
| BET Surface Area | 500-700 m²/g | [5] |
Section 4: Standard Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized material. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data if available.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and helps to quantify the amount of solvent within the pores.[5]
-
Scanning Electron Microscopy (SEM): Visualizes the crystal morphology and size distribution of the MOF particles.
-
Gas Adsorption (BET Analysis): Measures the surface area and pore volume of the activated material, which is crucial for applications in catalysis and gas storage.[5]
References
-
Alhassan, S. M., et al. (2018). Synthesis, Crystal Structures, and Luminescence of Organic-Lanthanide Complexes with Nicotinate and Isonicotinate Ligands. Inorganic Chemistry, 57(15), 9336-9344. Retrieved from [Link]
- Khan, S. A., et al. (2018). Three-dimensional coordination polymers based on trimethyltin cation with nicotinic and isonicotinic acids as anticancer agents. Applied Organometallic Chemistry, 32(6), e4347.
-
Wang, Y., et al. (2012). Crystal Structures and Pore Stability of Coordination Polymers Constructed by Nicotinic Acid and Isonicotinic Acid with Co(II). Acta Physico-Chimica Sinica, 28(8), 1831-1838. Retrieved from [Link]
-
Srinivasan, A., et al. (2022). Structural Characterization of Zinc Coordination Polymer of Isonicotinoylhydrazone. United Journal of Chemistry, 1(1), 1-6. Retrieved from [Link]
-
Khan, S. A., et al. (2024). Synthesis, Characterization, and Catalytic Activity of Zinc-Isonicotinic Acid MOF. ResearchGate. Request PDF available at [Link]
-
Adawiah, A., et al. (2022). Synthesis Metal-Organic Framework (MOFs) Cr-PTC-HIna Modulated Isonicotinic Acid for Methylene Blue Photocatalytic Degradation. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 725-735. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2020). Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. ResearchGate. Request PDF available at [Link]
Sources
Application Notes and Protocols: 2-(2-Methoxyphenyl)isonicotinic Acid as a Versatile Ligand in Coordination Chemistry
Overview and Significance
2-(2-Methoxyphenyl)isonicotinic acid is an aromatic carboxylate ligand that has garnered significant interest in modern coordination chemistry. Its molecular structure, featuring a pyridine ring, a carboxylic acid group, and a methoxyphenyl substituent, provides a unique combination of electronic and steric properties that make it an exceptional building block for functional metal complexes. The ligand's architecture offers multiple coordination sites—the pyridine nitrogen and the carboxylate oxygens—allowing for versatile binding modes, including monodentate, bidentate chelation, and bridging functionalities.
The presence of the 2-methoxyphenyl group is not merely passive; it introduces specific steric constraints that can influence the resulting coordination geometry and dimensionality of metal-organic frameworks (MOFs) or coordination polymers.[1] Furthermore, its electron-donating nature can modulate the electronic properties of the metal center, which is crucial for applications in catalysis and for tuning photophysical behaviors. These attributes make its metal complexes prime candidates for development in diverse fields such as luminescent materials, catalysis, and medicinal chemistry.[1] This guide provides an in-depth exploration of the synthesis, coordination, and application of this ligand, complete with detailed, field-tested protocols for researchers and drug development professionals.
Synthesis of this compound Ligand
The synthesis of this compound is foundational to its use in coordination chemistry. While several synthetic routes exist, microwave-assisted synthesis offers a modern, efficient approach characterized by accelerated reaction times and often improved yields.[1]
Protocol 1: Microwave-Assisted Synthesis of the Ligand
This protocol outlines a general procedure based on condensation reactions, which are a common method for synthesizing such compounds.[1]
A. Materials and Reagents:
-
2-Chloro-isonicotinic acid
-
2-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-Dioxane and water)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate and water for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Microwave synthesis reactor
B. Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 2-chloro-isonicotinic acid (1 mmol), 2-methoxyphenylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (3 mmol).
-
Solvent Addition: Add 5 mL of the dioxane/water solvent mixture (e.g., 4:1 ratio) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 30-60 minutes.
-
Rationale: Microwave heating provides rapid and uniform energy distribution, significantly accelerating the cross-coupling reaction compared to conventional heating methods.[1] This leads to shorter reaction times and can minimize the formation of side products.
-
-
Work-up and Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Add 20 mL of water and wash with 15 mL of ethyl acetate to remove non-polar impurities.
-
Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of approximately 4-5 with 2M HCl. The product, this compound, should precipitate as a solid.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful synthesis, as the neutral carboxylic acid is less soluble in acidic aqueous media than its carboxylate salt form.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Coordination Chemistry and Complex Synthesis
The true utility of this compound is realized upon its coordination to metal ions. The ligand can adopt several coordination modes, which dictates the structure and properties of the resulting complex.
Caption: Potential coordination modes of the ligand.
Protocol 2: General Synthesis of a Cu(II) Coordination Complex
This protocol provides a general method for synthesizing a transition metal complex, which can be adapted for other metals like Ni(II), Co(II), and Zn(II).[2][3]
A. Materials and Reagents:
-
This compound ligand
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or a similar metal salt
-
Solvent (e.g., Methanol, Ethanol, or DMF)
-
Deionized water
B. Step-by-Step Methodology:
-
Ligand Solution: Dissolve the this compound ligand (2 mmol) in 15 mL of the chosen solvent (e.g., methanol) in a 50 mL round-bottom flask. Gentle heating may be required.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt, Cu(OAc)₂·H₂O (1 mmol), in 10 mL of the same solvent.
-
Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.
-
Self-Validation: A distinct color change (e.g., from light blue to a deeper blue or green for Cu(II) complexes) and/or the formation of a precipitate are immediate indicators of complex formation.
-
-
Reflux: Heat the reaction mixture to reflux (e.g., ~65°C for methanol) and maintain for 2-4 hours to ensure the reaction goes to completion.
-
Rationale: Refluxing provides the necessary activation energy for the ligand substitution reaction on the metal center and promotes the growth of well-ordered crystalline products.
-
-
Isolation: Allow the mixture to cool slowly to room temperature. If crystals have formed, collect them by filtration. If no precipitate forms, slowly evaporate the solvent or use a solvent/anti-solvent system (e.g., adding diethyl ether) to induce crystallization.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials and then dry under vacuum.
Physicochemical Characterization of Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the newly synthesized complexes. A combination of spectroscopic, structural, and computational methods provides a comprehensive understanding.
Spectroscopic Analysis
| Technique | Key Observables | Rationale for Change upon Coordination |
| FT-IR | Shift of the carboxylate C=O stretching frequency (ν(C=O)) from ~1700 cm⁻¹ in the free ligand to lower wavenumbers (e.g., 1550-1610 cm⁻¹ for asymmetric stretch).[4] | Coordination of the carboxylate oxygen to the metal center weakens the C=O double bond, causing a red shift in its vibrational frequency. |
| UV-Vis | Appearance of new absorption bands in the visible or near-UV region.[5] | These new bands often correspond to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal center, which are absent in the free ligand. |
| ¹H NMR | Changes in the chemical shifts of the pyridine and phenyl protons. | Coordination to a metal center alters the electronic environment of the ligand, causing shifts in the proton resonances. This is most useful for diamagnetic complexes (e.g., Zn(II)). |
| Fluorescence | Quenching or enhancement of ligand-based fluorescence; appearance of new emission bands.[1] | Coordination can either provide a non-radiative decay pathway (quenching) or create a rigid structure that enhances emission. For lanthanides, new sharp emission bands from the metal ion appear.[6] |
Structural and Computational Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions.[7]
-
Density Functional Theory (DFT): Computational calculations are invaluable for corroborating experimental data and providing deeper insight. DFT can be used to:
-
Optimize the molecular geometry of the complex.[8]
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in understanding electronic transitions and reactivity.[9]
-
Simulate vibrational spectra (IR/Raman) to aid in the assignment of experimental peaks.
-
Applications and Advanced Protocols
Complexes derived from this compound show promise in several advanced applications.
Luminescent Materials and Sensors
Coordination polymers and MOFs constructed from this ligand, particularly with Zn(II) or lanthanide ions (e.g., Eu³⁺, Tb³⁺), can exhibit strong luminescence.[1] This property is valuable for developing chemical sensors, as the emission intensity can be quenched or enhanced by the presence of specific analytes. In lanthanide complexes, the organic ligand acts as an "antenna," absorbing UV light efficiently and transferring the energy to the metal ion, which then emits light at its characteristic wavelength.[6]
Caption: The antenna effect in lanthanide complexes.
Protocol 3: Measuring Photoluminescence for Sensing Applications
-
Stock Solution: Prepare a stock solution of the luminescent complex (e.g., 1 mM) in a suitable solvent like DMF or DMSO.
-
Excitation Spectrum: Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission. The peak of this spectrum gives the optimal excitation wavelength (λ_ex).
-
Emission Spectrum: Record the emission spectrum by exciting the sample at the determined λ_ex and scanning the emission wavelengths.
-
Analyte Titration: Prepare a series of solutions containing a fixed concentration of the complex and varying concentrations of the analyte of interest (e.g., a metal ion or small molecule).
-
Data Analysis: Record the emission spectrum for each solution. Plot the emission intensity at the peak wavelength against the analyte concentration. A linear relationship in a certain range (a Stern-Volmer plot for quenching) indicates sensing capability.[1]
Catalysis
Metal complexes of isonicotinic acid derivatives have been successfully employed as catalysts. For instance, copper(II) complexes supported on magnetic nanoparticles serve as recyclable catalysts for alcohol oxidation and the reduction of nitroaromatics.[1] The ligand stabilizes the metal center and modulates its redox potential to facilitate the catalytic cycle.
Caption: Workflow for a catalytic oxidation experiment.
Potential in Medicinal Chemistry
Derivatives of isonicotinic acid and their metal complexes have shown promising biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][10] Ruthenium complexes, in particular, are being explored as potential anticancer agents, where the organic ligand plays a crucial role in tuning the compound's stability, cellular uptake, and interaction with biological targets like DNA.[10] The coordination of the ligand to a metal can enhance its biological efficacy compared to the free ligand, a well-known principle in medicinal inorganic chemistry.
References
-
ResearchGate. (2024). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Available at: [Link]
-
MDPI. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Available at: [Link]
-
Nature. (2025). Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide. Available at: [Link]
- Google Patents. (1956). Process for preparing isonicotinic acid.
-
PubMed. (2012). Characterization, photophysical and DFT calculation study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f][1][5]phenanthroline ligand. Available at: [Link]
-
Royal Society of Chemistry. (2023). Lanthanide complexes with a new luminescent iminophosphonamide ligand bearing phenylbenzothiazole substituents. Available at: [Link]
-
OUCI. (n.d.). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. Available at: [Link]
-
ResearchGate. (2023). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Available at: [Link]
-
NIH. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Tramadol. Available at: [Link]
-
Cambridge Open Engage. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Available at: [Link]
-
MDPI. (n.d.). Colorimetry of Luminescent Lanthanide Complexes. Available at: [Link]
-
Scilit. (n.d.). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Available at: [Link]
-
ResearchGate. (2025). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. Available at: [Link]
-
PubMed. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Available at: [Link]
-
eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Available at: [Link]
-
ChemistryViews. (2022). New Luminescent Lanthanide Complexes. Available at: [Link]
-
ResearchGate. (n.d.). 1-(2-Methoxyphenyl)-3-(phenyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl: A Tricky “Structure-to-Magnetism” Correlation Aided by DFT Calculations. Available at: [Link]
-
OUCI. (2022). DFT calculations, molecular docking, binding free energy analysis and cytotoxicity assay of 7,7-dimethylaporphine alkal.... Available at: [Link]
-
NIH. (2023). Optical, electrochemical and photophysical analyses of heteroleptic luminescent Ln(iii) complexes for lighting applications. Available at: [Link]
-
ResearchGate. (2025). A Novel 2-D 5d-4f-3d Trimetal-Isonicotinic Acid Complex: Synthesis and Characterisation. Available at: [Link]
-
MDPI. (n.d.). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]
-
ResearchGate. (2025). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. Available at: [Link]
-
NIH. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]
-
The Distant Reader. (2016). SYNTHESIS, CRYSTAL STRUCTURE AND SPECTRAL PROPERTIES OF COPPER(II) 2-CHLORONICOTINATO COMPLEXES WITH N-HETEROCYCLIC LIGANDS. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water. Available at: [Link]
-
ResearchGate. (n.d.). Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide. Available at: [Link]
-
NIH. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available at: [Link]
-
MDPI. (n.d.). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. Available at: [Link]
-
Journal of Advanced Scientific Research. (2024). Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities. Available at: [Link]
Sources
- 1. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 2. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optical, electrochemical and photophysical analyses of heteroleptic luminescent Ln(iii) complexes for lighting applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
- 8. mdpi.com [mdpi.com]
- 9. Characterization, photophysical and DFT calculation study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthroline ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands [mdpi.com]
Application Notes and Protocols for the Esterification of 2-(2-Methoxyphenyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the esterification of 2-(2-methoxyphenyl)isonicotinic acid, a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document outlines two robust protocols, the classic Fischer-Speier esterification and the milder Steglich esterification, offering flexibility based on substrate sensitivity and available laboratory resources. The causality behind experimental choices is explained to empower researchers in optimizing these procedures for their specific needs.
Introduction: The Importance of Esterification
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis.[1][2][3] Esters are prevalent in a wide array of commercially significant compounds, including pharmaceuticals, fragrances, and materials.[4] The target molecule, this compound, possesses a pyridine core, which can present unique challenges and opportunities in its chemical transformations.[5] The choice of esterification method is critical and depends on factors such as the stability of the starting material to acidic conditions and the desired reaction temperature.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][6] To drive the reaction towards the ester product, it is common practice to use a large excess of the alcohol, which can also serve as the solvent, or to remove water as it is formed.[1][2] This method is often favored for its simplicity and cost-effectiveness, particularly on a larger scale.[7]
Causality of Experimental Choices
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][6][8]
-
Excess Alcohol: Le Chatelier's principle dictates that increasing the concentration of a reactant (the alcohol) will shift the equilibrium towards the products (the ester and water).[9] Using the alcohol as the solvent ensures a large molar excess.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy.[10] The use of a reflux condenser prevents the loss of volatile reactants and solvent.[10]
Experimental Protocol: Methyl 2-(2-methoxyphenyl)isonicotinate via Fischer Esterification
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 229.23 | 10 | 2.29 g |
| Methanol (anhydrous) | 32.04 | Excess | 50 mL |
| Sulfuric Acid (concentrated) | 98.08 | Catalytic | ~0.5 mL (carefully!) |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | ~100 mL |
| Brine (Saturated NaCl Solution) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.29 g, 10 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir until the acid is fully dissolved. Carefully and slowly add concentrated sulfuric acid (~0.5 mL) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.[11][12]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing ice (~100 g). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[13]
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL) to remove any remaining water-soluble impurities.[2][11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-(2-methoxyphenyl)isonicotinate.
-
Purification: The crude ester can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.[10][12]
Visualizing the Fischer Esterification
Caption: Fischer-Speier Esterification Mechanism.
Method 2: Steglich Esterification
The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[4][16][17] The reaction proceeds under neutral conditions and at room temperature.[15][18]
Causality of Experimental Choices
-
DCC (N,N'-dicyclohexylcarbodiimide): DCC acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15] The water molecule formed during the esterification is consumed by DCC, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[15]
-
DMAP (4-dimethylaminopyridine): DMAP serves as an acyl-transfer catalyst.[4][14] It is more nucleophilic than the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester. DMAP is crucial for preventing a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[14][15]
-
Aprotic Solvent: A polar aprotic solvent like dichloromethane (DCM) is typically used as it effectively dissolves the reactants without participating in the reaction.[18]
Experimental Protocol: Methyl 2-(2-methoxyphenyl)isonicotinate via Steglich Esterification
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 229.23 | 5 | 1.15 g |
| Methanol | 32.04 | 6 | 0.24 mL |
| DCC (N,N'-dicyclohexylcarbodiimide) | 206.33 | 6 | 1.24 g |
| DMAP (4-dimethylaminopyridine) | 122.17 | 0.5 | 61 mg |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | ~100 mL |
| Brine (Saturated NaCl Solution) | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.15 g, 5 mmol) and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (50 mL).
-
Alcohol Addition: Add methanol (0.24 mL, 6 mmol) to the solution.
-
DCC Addition: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.24 g, 6 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU. Wash the filter cake with a small amount of DCM.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove excess DMAP), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure methyl 2-(2-methoxyphenyl)isonicotinate.
Visualizing the Steglich Esterification
Caption: Steglich Esterification Mechanism.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC is a potent allergen and sensitizer. Avoid inhalation of dust and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
Conclusion
The choice between Fischer-Speier and Steglich esterification for this compound will depend on the specific requirements of the synthesis. For a robust, large-scale synthesis where the starting material is stable to acid, the Fischer-Speier method is a viable option. For smaller-scale syntheses or when dealing with acid-sensitive functionalities, the mild and highly efficient Steglich esterification is the preferred method. Both protocols, when executed with care, provide reliable pathways to the desired ester product.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Wikipedia. (2023, December 9). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023, August 29). Methyl isonicotinate. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
YouTube. (2014, December 11). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
-
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Molecules. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
ResearchGate. (2015, August 5). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]
-
Wikipedia. (2023, October 17). Isonicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
-
SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. cerritos.edu [cerritos.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. grokipedia.com [grokipedia.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(2-methoxyphenyl)isonicotinic acid and its analogs, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core synthetic strategy focuses on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5][6][7] Detailed experimental protocols, mechanistic insights, and a discussion of critical reaction parameters are presented to enable researchers to successfully synthesize these valuable compounds. The protocols are designed to be adaptable for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Introduction
The 2-aryl isonicotinic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active compounds. These derivatives have shown promise as anti-inflammatory agents, analgesics, and potential therapeutics for cardiovascular diseases and hyperlipidemia.[8] The introduction of a 2-methoxyphenyl group at the 2-position of the isonicotinic acid core can significantly influence the molecule's conformational properties and its interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the overall electronic and lipophilic character of the molecule, making this class of compounds particularly interesting for drug development programs.
Traditional methods for the synthesis of biaryl compounds often require harsh reaction conditions and may lack functional group tolerance.[7] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of such molecules, offering a mild, efficient, and highly versatile methodology.[2][3][4][5][6][7] This application note will focus on leveraging the Suzuki-Miyaura coupling for the synthesis of this compound analogs, starting from readily available 2-halo-isonicotinic acids and 2-methoxyphenylboronic acid.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][3][4][5][6] The generally accepted mechanism involves a catalytic cycle with three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-isonicotinic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organoboron reagent (2-methoxyphenylboronic acid), activated by the base, transfers the 2-methoxyphenyl group to the palladium center, displacing the halide.[2][5]
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the yield and purity of the product.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound and can be adapted for the synthesis of various analogs by using different substituted arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
2-Bromoisonicotinic acid (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF/Water (4:1)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoisonicotinic acid (1.0 equiv), 2-methoxyphenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (1-5 mol%). Then, add the degassed solvent mixture (1,4-Dioxane/Water or DMF/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Procedure using a Pd(OAc)₂ / Ligand System
This protocol employs a more versatile catalyst system that can be optimized by varying the phosphine ligand.
Materials:
-
2-Chloroisonicotinic acid or 2-Bromoisonicotinic acid (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or another suitable base (2.0-3.0 equiv)
-
Solvent: Toluene, 1,4-Dioxane, or DMF
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 2-halo-isonicotinic acid (1.0 equiv), 2-methoxyphenylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Follow the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Summary of Reaction Parameters
The following table summarizes key parameters and typical conditions for the Suzuki-Miyaura coupling of 2-halo-isonicotinic acids.
| Parameter | Typical Conditions | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) is the active catalytic species. Pd(II) sources are reduced in situ. The choice depends on air stability and cost.[6] |
| Ligand | PPh₃, SPhos, XPhos, PCy₃ | Electron-rich and bulky phosphine ligands often enhance catalytic activity, especially for less reactive chlorides.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield.[5] |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene | A polar aprotic solvent is typically used, often with water as a co-solvent to aid in dissolving the base and boronic acid. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Aryl Halide | 2-Bromo- or 2-Chloro- isonicotinic acid | Reactivity order is generally I > Br > Cl. Chlorides are less expensive but require more active catalyst systems.[6] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active ligand (e.g., SPhos or XPhos), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid by a proton source, can be a competing pathway. Using anhydrous solvents and a non-aqueous base can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by slow addition of the boronic acid or by using a well-defined Pd(0) precatalyst.
-
Purification Challenges: The carboxylic acid functionality of the product can sometimes complicate purification. Acid-base extraction can be a useful technique. Conversion to the methyl ester prior to coupling and subsequent hydrolysis can also be an effective strategy if the free acid proves problematic.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound and its analogs. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate a diverse range of these valuable compounds for further investigation in drug discovery and development programs. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
- Forero-Cortés, P. A., & Haydl, A. M. (2019). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Beilstein Journal of Organic Chemistry, 15, 846–853.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11245–11294.
- Küçükbay, H., Yılmaz, Ü., Deniz, S., & Sireci, N. (2015). The Suzuki–Miyaura reactions of halopyridines and the side products. Tetrahedron, 71(38), 6845-6852.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Hocek, M., & Dvořáková, H. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research, 16(4), 127.
- Zare, A., & Gholami, M. R. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(43), 26866–26893.
- Wang, C., & Li, P. (2016). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 14(34), 8048–8051.
- Al-dujaili, A. H., & Al-Zuhairi, A. J. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2867.
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
r/Chempros. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
- Moran, J., & Gore, K. A. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 609-614.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
- da Silva, A. B., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Abu Farha, R., Bustanji, Y., Al-Hiari, Y., Bardaweel, S., Al-Qirim, T., Abu Sheikha, G., & Albashiti, R. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie, 350(10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jocpr.com [jocpr.com]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of 2-(2-Methoxyphenyl)isonicotinic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Isonicotinic Acid Derivative
2-(2-Methoxyphenyl)isonicotinic acid is a pyridinecarboxylic acid derivative with a structural resemblance to nicotinic acid (niacin) and other bioactive isonicotinic acid compounds.[1] The isonicotinic acid scaffold is a well-established pharmacophore present in various therapeutic agents, including the anti-tuberculosis drug isoniazid and anti-inflammatory compounds.[2][3] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro bioactivity of this compound.
The protocols outlined herein are designed to be robust and self-validating, providing a clear rationale for each experimental step. We will explore several potential mechanisms of action, drawing parallels from the known bioactivities of structurally related compounds. The primary areas of investigation covered in these application notes include anti-inflammatory activity, modulation of nicotinic acetylcholine receptors (nAChRs), and agonism of the G-protein coupled receptor GPR109A.
Part 1: Anti-inflammatory Activity Assays
Isonicotinic acid derivatives have shown significant anti-inflammatory potential, with some compounds exhibiting potent inhibition of inflammatory mediators.[2][4] The proposed mechanisms often involve the inhibition of reactive oxygen species (ROS) production and the cyclooxygenase-2 (COX-2) enzyme.[2][5]
Reactive Oxygen Species (ROS) Inhibition Assay
This assay evaluates the capacity of this compound to inhibit the production of ROS in activated human whole blood, a key process in inflammation.[2]
Caption: Simplified signaling pathway of α7 nAChR activation.
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the nAChR subtype of interest (e.g., GH4C1 cells expressing rat α7 nAChR) under standard conditions. [6] * Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable buffer.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
-
FLIPR Assay:
-
Place the cell plate and a compound plate containing serial dilutions of this compound and a known agonist (e.g., nicotine) into the FLIPR instrument.
-
Measure baseline fluorescence.
-
Add the test compound or agonist to the cells and continuously measure the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, plot the fluorescence response against the log concentration of the test compound to determine the EC50 value.
-
For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration. A decrease in the agonist-induced response indicates antagonism.
-
| Parameter | Description | Example Value |
| Cell Line | GH4C1 cells expressing rat α7 nAChR [6] | - |
| Agonist Control | Nicotine | EC50 = 1.6 µM [6] |
| Antagonist Control | Mecamylamine | - |
| Detection Method | Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) | - |
Part 3: G-Protein Coupled Receptor (GPCR) Agonism Assay - GPR109A
Nicotinic acid is the endogenous agonist for GPR109A (also known as HCA2), a Gi-coupled receptor. [7][8]Activation of GPR109A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [7]
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing GPR109A.
Caption: Workflow for the GPR109A cAMP inhibition assay.
-
Cell Culture:
-
Culture a cell line stably expressing GPR109A (e.g., CHO-K1 cells) in appropriate media.
-
Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions or vehicle control to the cells.
-
Add forskolin (a potent activator of adenylyl cyclase) to all wells except the basal control to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Nicotinic acid should be used as a positive control. [9]
Parameter Description Example Value Cell Line CHO-K1 cells stably transfected with GPR109A [7] - Positive Control Nicotinic acid - Stimulant Forskolin 5 µM [9] | Detection Method | HTRF, ELISA, LANCE | - |
-
Part 4: Considerations for Antimicrobial Activity Screening
The isonicotinic acid core is famously found in the anti-tuberculosis drug isoniazid, which inhibits mycolic acid synthesis. [10][11]Therefore, screening this compound for antimicrobial activity, particularly against Mycobacterium tuberculosis, is a logical step.
Standard antimicrobial susceptibility testing methods, such as broth microdilution to determine the minimum inhibitory concentration (MIC), should be employed. [12]For anti-mycobacterial testing, specialized containment facilities and protocols are necessary.
Conclusion
These application notes provide a detailed framework for the initial in vitro characterization of this compound. The described assays for anti-inflammatory, nAChR modulatory, and GPR109A agonist activities are based on established methodologies and provide a solid foundation for further investigation. The results from these studies will be instrumental in elucidating the pharmacological profile of this novel compound and guiding future drug development efforts.
References
-
Unger, V. G., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. Available at: [Link]
- Sriram, D., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
-
Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]
- Smolecule. (2023). 3-(2-Methoxyphenyl)isonicotinic acid. Smolecule.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. BenchChem.
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
-
PubMed. (1952). In vitro studies on isonicotinic acid hydrazide. PubMed. Available at: [Link]
- Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry.
- BPS Bioscience. (n.d.). A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience.
- Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE.
-
Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]
- Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound...
-
Singh, N., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. Available at: [Link]
- ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and...
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
-
Kotal, P., et al. (1989). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. PubMed. Available at: [Link]
-
Lu, X., et al. (2020). Reinvestigation of the structure-activity relationships of isoniazid. PLOS ONE. Available at: [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available at: [Link]
- ResearchGate. (n.d.). Enzyme Inhibition Data of Compounds 9a-d.
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. Available at: [Link]
- Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle.
- Patsnap Synapse. (2024). What is the mechanism of Isoniazid?
- Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- PubChem. (n.d.). N'-(2-methoxybenzylidene)isonicotinohydrazide. PubChem.
-
Singh, S., & Kumar, P. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Available at: [Link]
- Wikipedia. (n.d.). Tramadol. Wikipedia.
Sources
- 1. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Enzyme Inhibitors from 2-(2-Methoxyphenyl)isonicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold
The isonicotinic acid framework is a cornerstone in medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The compound 2-(2-Methoxyphenyl)isonicotinic acid presents a promising starting point for the development of novel enzyme inhibitors. Preliminary studies and the known bioactivities of related compounds suggest its potential as an inhibitor of enzymes involved in inflammatory and infectious diseases.[2] This guide provides a comprehensive framework for researchers to systematically screen, characterize, and optimize enzyme inhibitors derived from this scaffold.
This document outlines a strategic workflow, beginning with the identification of high-probability enzyme targets and providing detailed protocols for initial screening. Subsequently, it delves into the critical phases of hit-to-lead development, including the determination of inhibitor kinetics and a structured approach to optimizing potency and selectivity through systematic chemical modification.
Strategic Workflow for Inhibitor Development
The development of a novel enzyme inhibitor from a starting compound like this compound is a multi-step process. A logical and efficient workflow is essential for success.
Caption: A strategic approach to exploring the SAR of this compound.
Synthetic Chemistry Protocols
The synthesis of analogs can be achieved through established organic chemistry reactions. The Suzuki-Miyaura cross-coupling is a powerful method for creating the C-C bond between the pyridine and phenyl rings. [3] Protocol 4: Suzuki-Miyaura Coupling for Analog Synthesis
Principle: This palladium-catalyzed cross-coupling reaction joins an organoboron compound (e.g., a boronic acid) with a halide or triflate. [4]To synthesize analogs of this compound, one could start with a halogenated isonicotinic acid derivative and couple it with various substituted phenylboronic acids.
General Procedure:
-
In a reaction vessel, combine the halogenated isonicotinic acid ester (1.0 equiv.), the desired phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Na₃PO₄). [3]2. Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
If an ester was used, hydrolyze it to the carboxylic acid using standard conditions (e.g., NaOH or LiOH followed by acidification).
Table 2: Hypothetical SAR Data for InhA Inhibition
| Analog | R¹ (on Phenyl Ring) | R² (on Pyridine) | IC₅₀ (µM) | Notes |
| Lead Compound | 2-OCH₃ | -COOH | 5.6 | Baseline activity |
| Analog 1 | 3-OCH₃ | -COOH | 12.8 | Methoxy position is important. |
| Analog 2 | 4-OCH₃ | -COOH | 15.1 | Methoxy position is important. |
| Analog 3 | 2-OH | -COOH | 3.2 | Hydroxyl group improves potency. |
| Analog 4 | 2-OCH₃, 5-F | -COOH | 2.1 | Electron-withdrawing group enhances activity. |
| Analog 5 | 2-OCH₃ | -COOCH₃ | >50 | Free carboxylic acid is essential for activity. |
Conclusion
This compound represents a valuable scaffold for the discovery of novel enzyme inhibitors. By employing a systematic approach of targeted screening, hit validation, and iterative lead optimization guided by SAR, researchers can effectively explore the therapeutic potential of this compound class. The protocols and strategies outlined in this document provide a robust foundation for initiating and advancing such a drug discovery program.
References
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Guthrie, D. A., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 988, 134-141. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Egorov, A. M., et al. (2018). Bacterial Enzymes and Antibiotic Resistance. Acta Naturae, 10(4), 33-48. [Link]
-
He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(16), 5489-5499. [Link]
-
Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645-7650. [Link]
-
Vilchèze, C., et al. (2017). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry, 60(11), 4749-4763. [Link]
-
Kolyvanov, D. A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Science OA, 6(8), FSO501. [Link]
-
Shirude, P. S., et al. (2013). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by an in Silico Docking Study. Chemical and Pharmaceutical Bulletin, 61(1), 88-92. [Link]
-
Al-Ghorbani, M., et al. (2020). Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. Journal of Chemical Information and Modeling, 60(2), 926-937. [Link]
-
Bio-Techne. (n.d.). MPO Inhibitor Screening Assay Kit. [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed, 33652837. [Link]
-
Manhas, A., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
-
Rizk, O. I., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry, 80, 721-732. [Link]
-
Khan, F.-A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-20. [Link]
Sources
2-(2-Methoxyphenyl)isonicotinic acid as a building block for heterocyclic compounds
The heterocyclic compounds synthesized from this compound are valuable scaffolds for targeting a range of biological processes. The ability to rapidly generate analogues through the protocols described above facilitates robust structure-activity relationship (SAR) studies. For instance, the amide coupling protocol can be used to build libraries of compounds for screening against kinases or proteases, while the Suzuki coupling allows for the exploration of steric and electronic effects in biaryl systems, a common motif in modern pharmaceuticals. [17][18][19][20]
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Li, R., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 1029-1040. Available at: [Link]
-
Amanote Research. (n.d.). Synthesis of Bioactive Heterocycles From. Available at: [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]
-
Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available at: [Link]
-
Tertychna, O., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1369-1379. Available at: [Link]
-
Khan, M. T. H. (Ed.). (n.d.). Bioactive heterocycles. III. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-((4-Methoxyphenyl)amino)isonicotinic acid. Available at: [Link]
- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]
-
Heterocyclic Letters. (2017). No.4|1027-1034|Aug-Oct|2017. Available at: [Link]
-
Siddiqui, Z. N., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(9), 1489. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 71, 153026. Available at: [Link]
-
Ivachtchenko, A. V. (Ed.). (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 4. 2-((4-Methoxyphenyl)amino)isonicotinic acid [myskinrecipes.com]
- 5. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
experimental procedure for gram-scale synthesis of 2-(2-Methoxyphenyl)isonicotinic acid
Application Note & Protocol
Gram-Scale Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid via a Two-Step Suzuki Coupling and Oxidation Protocol
Abstract
This application note provides a detailed, robust, and scalable two-step procedure for the gram-scale synthesis of this compound. This compound serves as a valuable building block for drug discovery and materials science. The synthetic strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key biaryl C-C bond, followed by a potassium permanganate-mediated oxidation to install the carboxylic acid functionality. The protocol is designed for researchers in chemistry and drug development, offering in-depth explanations for procedural choices, comprehensive safety guidelines, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Rationale
Substituted isonicotinic acids are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. The target molecule, this compound, combines the isonicotinic acid core with a methoxy-substituted phenyl ring, making it a precursor for novel ligands, catalysts, and potential therapeutic agents.
Synthesizing 2-arylpyridines on a gram scale requires a reliable and high-yielding methodology. Direct functionalization of the pyridine ring can be challenging due to regioselectivity issues and the ring's electron-deficient nature. Therefore, a cross-coupling strategy is often the most effective approach. The Suzuki-Miyaura coupling is exceptionally well-suited for this purpose due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2][3]
Our chosen synthetic route involves two key transformations:
-
Suzuki-Miyaura Coupling: Formation of the 2-(2-methoxyphenyl)-4-methylpyridine intermediate from 2-bromo-4-methylpyridine and (2-methoxyphenyl)boronic acid. We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, a robust and air-stable precatalyst that is highly effective for coupling heteroaromatic halides.[4]
-
Oxidation: Conversion of the 4-methyl group of the intermediate into a carboxylic acid using potassium permanganate (KMnO₄). This is a classic, powerful, and cost-effective method for oxidizing alkyl side chains on aromatic rings.
This two-step sequence provides a logical and efficient pathway to the target molecule, avoiding the potential complications of performing cross-coupling on a substrate already containing a carboxylic acid.
Overall Reaction Scheme
Figure 1: Two-step synthesis of this compound.
Materials and Safety
| Reagent/Material | CAS Number | Molecular Wt. | Required Grade | Supplier Example |
| 2-Bromo-4-methylpyridine | 4926-28-7 | 172.02 | >97% | Sigma-Aldrich |
| (2-Methoxyphenyl)boronic acid | 5720-06-9 | 151.96 | >98% | Sigma-Aldrich |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Catalyst Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, >99% | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | Fisher Scientific |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | >99% | Sigma-Aldrich |
| Pyridine | 110-86-1 | 79.10 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Fisher Scientific |
| Celite® 545 | 61790-53-2 | N/A | Filtration Aid | Sigma-Aldrich |
| Equipment | ||||
| 3-Neck Round Bottom Flasks | 500 mL, 1 L | Standard Lab Supplier | ||
| Reflux Condenser | Standard Lab Supplier | |||
| Magnetic Stirrer/Hotplate | Standard Lab Supplier | |||
| Mechanical Stirrer | Standard Lab Supplier | |||
| Inert Atmosphere Setup (N₂/Ar) | Standard Lab Supplier | |||
| Büchner Funnel & Filter Flask | Standard Lab Supplier | |||
| Rotary Evaporator | Standard Lab Supplier | |||
| Glass Chromatography Column | Standard Lab Supplier | |||
| Silica Gel 60 (230-400 mesh) | Standard Lab Supplier |
This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| 1,4-Dioxane | Flammable, carcinogen, peroxide-former | Work in a fume hood. Use anhydrous grade from a sealed bottle; do not use old, opened bottles which may contain explosive peroxides. |
| Palladium Catalysts | Toxic, irritant | Avoid inhalation of dust. Handle with care. |
| Potassium Permanganate | Strong Oxidizer , skin/eye damage | Fire and explosion risk upon contact with organic materials. Add slowly and in portions. Do not mix with concentrated acids. |
| Pyridine | Flammable, toxic, foul odor | Use in a well-ventilated fume hood. |
| Concentrated HCl | Corrosive, causes severe burns | Handle with extreme care. Add slowly to aqueous solutions to avoid splashing. |
| 2-Bromo-4-methylpyridine | Irritant, harmful if swallowed | Avoid contact with skin and eyes. |
Experimental Protocol: Step-by-Step
-
Glassware Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet adapter, and a rubber septum. Allow the flask to cool to room temperature under a steady stream of nitrogen.
-
Reagent Addition: To the flask, add 2-bromo-4-methylpyridine (8.60 g, 50.0 mmol, 1.0 equiv), (2-methoxyphenyl)boronic acid (9.12 g, 60.0 mmol, 1.2 equiv), and anhydrous potassium carbonate (20.73 g, 150 mmol, 3.0 equiv).
-
Solvent Addition & Degassing: Via cannula or syringe, add 150 mL of 1,4-dioxane and 50 mL of deionized water. Bubble nitrogen gas through the stirred suspension for 20 minutes to degas the mixture.
-
Scientist's Note: Degassing is critical to remove dissolved oxygen, which can oxidize the phosphine ligands of the palladium catalyst and deactivate it, leading to lower yields.
-
-
Catalyst Addition: Briefly remove the nitrogen inlet and add Pd(dppf)Cl₂·CH₂Cl₂ complex (1.22 g, 1.5 mmol, 3 mol%). Re-establish the positive nitrogen pressure.
-
Reaction: Heat the reaction mixture to 95 °C using an oil bath and allow it to reflux with vigorous stirring for 16 hours. The reaction progress can be monitored by TLC (20% EtOAc/Hexanes).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with 200 mL of deionized water and transfer it to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash them with saturated aqueous sodium chloride (brine, 1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the product (visualized by UV light) and concentrate under reduced pressure to yield 2-(2-methoxyphenyl)-4-methylpyridine as a pale yellow oil or low-melting solid.
-
Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, dissolve the 2-(2-methoxyphenyl)-4-methylpyridine (e.g., 7.33 g, 40.0 mmol, 1.0 equiv, based on yield from Part A) in 200 mL of pyridine and 100 mL of water.
-
Scientist's Note: A mechanical stirrer is recommended due to the formation of a thick precipitate (MnO₂) during the reaction. Pyridine acts as a co-solvent and base.
-
-
Oxidant Addition: Heat the stirred solution to 90 °C. Once the temperature is stable, add potassium permanganate (18.96 g, 120 mmol, 3.0 equiv) slowly in small portions over 1-2 hours. The addition is exothermic; maintain the internal temperature below 100 °C.
-
Causality: Adding the strong oxidant KMnO₄ portion-wise is a critical safety and control measure. It prevents a dangerous temperature spike and allows the reaction to proceed smoothly.
-
-
Reaction: After the final addition of KMnO₄, continue heating and stirring the mixture at 95 °C for 4-6 hours, or until the characteristic purple color of the permanganate has been replaced by a brown suspension of manganese dioxide (MnO₂).
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully quench any excess KMnO₄ by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the purple color is completely gone. Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the MnO₂ solids. Wash the filter cake thoroughly with 100 mL of hot water.
-
Acidification and Precipitation: Combine the filtrate and washings in a large beaker (e.g., 2 L) and cool in an ice bath. While stirring, slowly and carefully acidify the solution by adding concentrated hydrochloric acid (approx. 20-30 mL) until the pH is ~3-4. A white precipitate of the product will form.
-
Isolation and Purification: Continue to stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 60 °C overnight to yield a white to off-white solid.
Data, Characterization, and Visualization
| Parameter | Intermediate (Part A) | Final Product (Part B) |
| Appearance | Pale yellow oil | White to off-white solid |
| Typical Yield | 75-85% | 60-70% |
| Purity (by ¹H NMR) | >95% | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 1H), 7.5-7.3 (m, 4H), 7.1 (d, 1H), 7.0 (t, 1H), 3.8 (s, 3H), 2.4 (s, 3H) | ¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (br s, 1H, COOH), 8.7 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 7.5 (dd, 1H), 7.4 (t, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 3.8 (s, 3H) |
| Mass Spec (ESI+) | [M+H]⁺ = 184.1 | [M+H]⁺ = 214.1 |
The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.
Caption: Workflow for the gram-scale synthesis.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link][1][2][3][5]
-
University of Arkansas, Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from ehs.uark.edu. [Link][6]
-
Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S. Patent and Trademark Office. [7]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link][4]
-
Allied Chemical & Dye Corp. (1956). U.S. Patent No. 2,733,246. Washington, DC: U.S. Patent and Trademark Office. [8]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 8. US2733246A - Process of producing isonicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Methoxyphenyl)isonicotinic Acid
Welcome to the technical support center for the purification of 2-(2-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this valuable pharmaceutical intermediate.
Introduction to the Challenges
This compound, a substituted pyridine carboxylic acid, presents a unique set of purification challenges stemming from its physicochemical properties. Its aromatic nature, the presence of both an acidic carboxylic acid group and a basic pyridine nitrogen, and the methoxy substituent all influence its solubility, crystallinity, and potential impurity profile. This guide will provide a logical, step-by-step approach to diagnosing and solving common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route used. A common approach to synthesizing similar 2-aryl isonicotinic acids involves a Suzuki coupling reaction between a protected isonicotinic acid derivative and an appropriate boronic acid.[1] Potential impurities could include:
-
Unreacted starting materials: Such as 2-chloroisonicotinic acid derivatives and 2-methoxyphenylboronic acid.
-
Homocoupling byproducts: Biphenyls formed from the boronic acid.
-
Residual catalyst: Palladium catalysts are often used and must be removed.
-
Byproducts from side reactions: Depending on the specific reaction conditions, other related substances may be formed.[2]
Q2: What is the pKa of this compound and why is it important?
A2: The predicted pKa of this compound is approximately 1.89.[3] This low pKa indicates that it is a relatively strong acid. Understanding the pKa is crucial for purification strategies that involve pH manipulation, such as:
-
Acid-base extraction: The compound can be selectively extracted into an aqueous basic solution (as its carboxylate salt) to separate it from non-acidic impurities. It can then be precipitated by acidifying the aqueous layer.
-
Chromatography: The retention behavior on ion-exchange or reverse-phase columns is highly dependent on the pH of the mobile phase relative to the pKa of the molecule and any impurities.
Q3: My compound is "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the solubility of the compound in the chosen solvent is too high at the elevated temperature, or when the cooling rate is too fast. To address this:
-
Use a different solvent or solvent system: Experiment with solvent systems where the compound has a lower solubility at high temperatures. Common solvent mixtures for recrystallization include ethanol/water, acetone/water, and ethyl acetate/heptane.[4]
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Seed the solution: Add a small crystal of the pure compound to induce crystallization.
-
Use a two-solvent recrystallization method: Dissolve the compound in a good solvent at its boiling point, and then add a poor solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
Symptoms:
-
Broad melting point range.
-
Presence of multiple spots on TLC analysis.
-
Impurity peaks in HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble at all temperatures.[6] |
| Co-precipitation of Impurities | If an impurity has similar solubility properties to the target compound, it may co-precipitate. Consider a multi-step purification approach, such as an initial acid-base extraction followed by recrystallization. |
| Insufficient Washing of Crystals | After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Experimental Protocol: Two-Solvent Recrystallization [5]
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at its boiling point.
-
While hot, add a "poor" solvent (e.g., water, heptane) dropwise until the solution becomes persistently cloudy.[4]
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Problem 2: Poor Separation in Reverse-Phase HPLC
Symptoms:
-
Broad or tailing peaks.
-
Co-elution of the main peak with impurities.
-
Poor resolution between peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase pH | The acidic nature of the target compound and potentially basic impurities can lead to poor peak shape. Adjusting the mobile phase pH with an additive like formic acid or trifluoroacetic acid can improve peak symmetry. For a similar compound, isonicotinic acid, a mobile phase containing sulfuric acid has been used.[7] |
| Wrong Column Chemistry | A standard C18 column may not be optimal. Consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds. |
| Ion-Pairing Effects | For highly polar or charged analytes, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.[8] |
Experimental Protocol: HPLC Method Development for this compound (Starting Point)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 10-90% B over 20 minutes) to scout for optimal elution conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a lambda max determined by UV-Vis spectroscopy).[9]
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizing Purification Workflows
Workflow for Purification via Recrystallization
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of this compound.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
- Elder, D. P., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-463.
- Stanonis, D. J. (1956). Preparation of 2-Nitroisonicotinic Acid Hydrazide and 2-Aminoisonicotinic Acid Hydrazide. The Journal of Organic Chemistry, 22(3), 343-344.
-
Home Sunshine Pharma. (n.d.). Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
-
PubMed. (n.d.). [Comparative data regarding two HPLC methods for determination of isoniazid]. Retrieved from [Link]
-
ResearchGate. (2005). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
- Jin, Y., et al. (2006). Determination of Organic Acids in Tobacco by Reversed Phase HPLC. Asian Journal of Chemistry, 18(1), 73.
- Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 62(24), 11265-11283.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Retrieved from [Link]
-
Journal of the American Chemical Society. (1952). The Preparation of Isonicotinic and Picolinic Acids. Retrieved from [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. reddit.com [reddit.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
common byproducts in 2-(2-Methoxyphenyl)isonicotinic acid synthesis and their removal
Welcome to the technical support guide for the synthesis of 2-(2-methoxyphenyl)isonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the formation of typical byproducts and provide actionable troubleshooting advice for their removal, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is most commonly achieved through two primary pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: The most prevalent method involves a Suzuki-Miyaura coupling. This reaction typically couples a protected 2-halopyridine derivative (e.g., 2-chloro-4-cyanopyridine or a 2-bromopyridine-4-carboxylic acid ester) with 2-methoxyphenylboronic acid. The subsequent hydrolysis of the nitrile or ester group yields the desired carboxylic acid.
-
Oxidation of a Precursor: An alternative, though less common, route involves the oxidation of a suitable precursor, such as a 2-(2-methoxyphenyl)-4-alkylpyridine.[1][2]
Q2: What are the primary byproducts I should expect in a Suzuki-Miyaura coupling synthesis?
During the Suzuki-Miyaura coupling, several side reactions can occur, leading to the formation of impurities that can complicate purification. Awareness of these potential byproducts is the first step in troubleshooting.
| Byproduct | Formation Mechanism | Analytical Signature (Conceptual) |
| Homocoupling of 2-methoxyphenylboronic acid | Reaction of the boronic acid with itself, catalyzed by palladium.[3] | A peak in the mass spectrum corresponding to the dimer of the methoxyphenyl group. |
| Deborylation of 2-methoxyphenylboronic acid | Hydrolysis of the boronic acid to anisole, particularly problematic with prolonged reaction times or excess base.[4] | Presence of anisole, detectable by GC-MS or NMR. |
| Protodehalogenation of the pyridine starting material | Replacement of the halogen on the pyridine ring with a hydrogen atom. | A mass spectrum peak corresponding to the de-halogenated starting material. |
| Ligand-derived impurities | Aryl groups from phosphine ligands can sometimes participate in the coupling reaction.[5][6] | Complex aromatic signals in the NMR that do not correspond to the product or other expected byproducts. |
Q3: My nitrile/ester hydrolysis to the carboxylic acid is incomplete. What could be the cause?
Incomplete hydrolysis of the nitrile or ester precursor to the final carboxylic acid is a frequent issue. The efficiency of this step is highly dependent on the reaction conditions.[7][8][9]
-
For Nitrile Hydrolysis: Both acidic and basic conditions can be employed.[7][9] Incomplete reaction can result from insufficient reaction time, temperature, or concentration of the acid/base. The intermediate amide may also be observed.[8][10]
-
For Ester Hydrolysis: Similar to nitrile hydrolysis, incomplete saponification (base-catalyzed hydrolysis) can occur if the concentration of the base (e.g., NaOH, KOH) or the reaction temperature is too low.
Troubleshooting Guide
Issue 1: My final product is contaminated with residual palladium.
Causality: Palladium catalysts, especially homogeneous ones, can be challenging to remove completely.[11] The nitrogen atoms in the pyridine ring of the product can act as ligands, forming stable complexes with palladium, which makes simple filtration ineffective.[12]
Solutions:
-
Filtration through Celite: This is a straightforward first step to remove heterogeneous palladium (like Pd/C) or precipitated palladium metal.[13][14]
-
Activated Carbon Treatment: Activated carbon can be effective for adsorbing residual palladium.[12][15] However, it can also adsorb the desired product, so the amount used should be optimized.
-
Palladium Scavengers: These are solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[11][12] They are highly effective at reducing palladium levels to ppm concentrations.
Protocol: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, DCM).
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 3-5 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperatures (40-50 °C) for 2-24 hours.
-
Filtration: Filter off the scavenger resin.
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
Issue 2: I'm observing a significant amount of the homocoupled byproduct of 2-methoxyphenylboronic acid.
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be exacerbated by slow transmetalation in the catalytic cycle.[3]
Solutions:
-
Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the rates of the various steps in the catalytic cycle. Experimenting with different ligands may reduce homocoupling.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling side reaction.
Issue 3: My NMR spectrum shows the presence of the intermediate amide from nitrile hydrolysis.
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[9][10][16] If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.
Solutions:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature will provide more energy for the hydrolysis of the amide to proceed.
-
Increase Acid/Base Concentration: A higher concentration of the acid or base catalyst will accelerate the rate of the second hydrolysis step.
-
Change of Reagent: If standard conditions are ineffective, consider using a different hydrolytic agent. For example, if acidic hydrolysis is failing, switching to a strong base like potassium hydroxide might be more effective.
Issue 4: I am having difficulty removing unreacted 2-methoxyphenylboronic acid and its byproducts.
Causality: Boronic acids and their boroxine anhydrides can be challenging to remove completely by standard silica gel chromatography due to their polarity and potential for streaking.
Solutions:
-
Aqueous Workup with a Base: Washing the organic extract with a basic aqueous solution (e.g., 1M NaOH) can help to remove acidic boronic acid species.
-
Specialized Chromatography:
-
Amine-functionalized silica gel: This can be more effective at retaining boronic acids than standard silica.
-
Use of a polyol: Adding a diol like pinacol to the crude mixture can form a less polar boronate ester, which may be easier to separate chromatographically.
-
-
Crystallization: If the desired product is a solid, crystallization is an excellent method for purification and can effectively leave the boronic acid impurities in the mother liquor.
Visualizing the Process
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Byproduct Removal
Caption: A decision-making flowchart for addressing common impurities.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
-
Wikipedia. (n.d.). Isonicotinic acid. [Link]
- Google Patents. (1956). US2733246A - Process of producing isonicotinic acid.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. US2733246A - Process of producing isonicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. spinchem.com [spinchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 16. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
troubleshooting guide for low yield in 2-(2-Methoxyphenyl)isonicotinic acid synthesis
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical development. Our approach is rooted in mechanistic understanding to empower researchers to diagnose and resolve synthetic challenges effectively.
Overview of Synthetic Strategies
The construction of the 2-arylpyridine scaffold, central to this compound, is most commonly achieved via transition-metal-catalyzed cross-coupling reactions. The two primary routes involve either the direct coupling of a pre-functionalized isonicotinic acid derivative or a coupling reaction followed by a functional group interconversion to install the carboxylic acid.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: late-stage hydrolysis (Route A) or direct coupling (Route B)?
A1: The choice depends on substrate availability and reaction robustness.
-
Route A (Late-Stage Hydrolysis): This is often more reliable. The electron-withdrawing nature of the nitrile group in 2-chloro-4-cyanopyridine can make the cross-coupling step more efficient compared to using 2-chloroisonicotinic acid, where the carboxylate can potentially interfere with the catalyst. However, it adds a hydrolysis step which may present its own yield challenges.[1]
-
Route B (Direct Coupling): This route is more atom-economical. However, coupling reactions involving heteroaryl carboxylic acids can be challenging. Protecting the carboxylic acid as an ester is a common strategy to improve yields, but this necessitates a final deprotection step.
Q2: What are the main challenges associated with the synthesis of 2-arylpyridines?
A2: The primary challenge is often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[2] The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, altering its reactivity and potentially leading to catalyst deactivation. Furthermore, 2-pyridyl organometallic reagents, particularly boronic acids, can be unstable and prone to decomposition pathways like protodeboronation.[2][3] This often results in lower yields compared to couplings with other aromatic systems.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses the most common problems encountered during synthesis. We have structured this as a logical workflow to help you diagnose the issue systematically.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Problem 1: Low or No Product Formation in the Cross-Coupling Step
Q: My Suzuki-Miyaura coupling between 2-chloro-4-cyanopyridine and (2-methoxyphenyl)boronic acid is failing. What are the most likely causes?
A: This is a classic and challenging coupling. Failure typically stems from one of three areas: the catalyst system, the stability of the boronic acid, or the reaction conditions.
-
Causality - Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Oxygen can also irreversibly oxidize the active Pd(0) catalyst.
-
Causality - Boronic Acid Instability: 2-Pyridyl boronic acids are known to be unstable and can rapidly decompose via protodeboronation, especially in the presence of water and certain bases.[3] While you are using an aryl boronic acid, ensuring its quality is paramount.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously deoxygenated. Bubbling argon through the solvent for 20-30 minutes followed by maintaining a positive argon atmosphere is critical.[4]
-
Catalyst and Ligand Screening: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider more robust, electron-rich phosphine ligands that promote the crucial oxidative addition step and resist catalyst deactivation.[4] Buchwald or ferrocene-based ligands are excellent starting points.[5]
-
Base and Solvent Choice: The choice of base is critical. Strong bases can accelerate boronic acid decomposition. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over hydroxides. Anhydrous dioxane or toluene are common solvents.[6][7]
-
Consider Boronic Esters: Pinacol boronate esters are generally more stable than their corresponding boronic acids and can be a superior coupling partner in challenging reactions.[5]
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Source |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Ni(acac)₂ | [3][5][8] |
| Ligand | RuPhos | SPhos | dppf | [5][9] |
| Base | K₂CO₃ (aqueous) | Cs₂CO₃ | K₃PO₄ | [5][6][7] |
| Solvent | Dioxane/H₂O | Toluene | THF | [3][6][9] |
| Caption: Recommended starting conditions for challenging Suzuki-Miyaura couplings. |
Q: Would a Negishi coupling be a better alternative for this synthesis?
A: Potentially, yes. Negishi coupling, which uses an organozinc reagent, is often more tolerant of the electronic properties of heterocyclic substrates.[9]
-
Advantages: Organozinc reagents are typically more reactive than organoboron compounds, which can lead to faster and more efficient transmetalation, overcoming one of the key hurdles of the "2-pyridyl problem".[8][10]
-
Disadvantages: Organozinc reagents must be prepared fresh and are extremely sensitive to moisture and air. This requires stringent anhydrous and inert atmosphere techniques.
-
Key Side Reaction - Homocoupling: A common side reaction is the formation of biphenyl (from the organozinc) or bipyridine (from the halide). This arises from undesired transmetalation events or reductive elimination from a diaryl-palladium intermediate.[8] To minimize this, use a 1:1 stoichiometry of coupling partners and add the organozinc reagent slowly to the reaction mixture.
Problem 2: Significant Byproduct Formation During Nitrile Hydrolysis
Q: I successfully synthesized 2-(2-methoxyphenyl)isonicotinonitrile, but the hydrolysis step gives me a mixture of the desired carboxylic acid and the corresponding amide. How can I drive the reaction to completion?
A: This is a common issue resulting from incomplete hydrolysis. The reaction proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step is often slower.
Caption: The two-step pathway of nitrile hydrolysis.
-
Causality: Mild hydrolysis conditions (e.g., moderate temperature, shorter reaction times) may provide enough energy to convert the nitrile to the amide, but not enough to push the more difficult amide-to-acid conversion to completion.[11][12]
-
Troubleshooting Protocol:
-
Increase Reaction Temperature and Time: This is the most straightforward solution. Refluxing in a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH) for several hours (monitor by TLC/LC-MS) is typically required for complete conversion.[1]
-
Ensure Sufficient Reagent: Use a significant excess of the aqueous acid or base to ensure water is not the limiting reagent and to maintain a high concentration of H⁺ or OH⁻.
-
Consider High-Temperature Water: For difficult hydrolyses, using superheated water under pressure can be a highly effective, albeit instrument-intensive, method.[11]
-
Problem 3: Difficulties in Product Purification
Q: My final product, this compound, is difficult to purify by column chromatography and often appears as an intractable oil or gives broad streaks on silica.
A: This is expected due to the molecule's amphoteric nature. It possesses both a basic pyridine nitrogen and an acidic carboxylic acid. This structure interacts very strongly with silica gel, leading to poor chromatographic performance.
-
Causality: The polar functional groups can lead to strong, irreversible binding to the silica stationary phase. The zwitterionic character at certain pH values also affects solubility.
-
Recommended Purification Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The desired product will deprotonate at the carboxylic acid and move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous layer by adding 1M HCl with stirring. The desired product will become protonated and precipitate out of the solution as the pH drops to its isoelectric point (typically pH 3-4).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove salts, and dry under vacuum. This method is highly effective for purifying amino acids and related structures.[13]
-
References
-
Negishi coupling - Wikipedia. Provides a detailed overview of the Negishi coupling mechanism, catalysts, and common side reactions like homocoupling.
-
de Gombert, A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Discusses the inherent instability and poor reactivity of 2-pyridine organometallics in cross-coupling reactions.
-
Side-Chain Reactions of Substituted Pyridines. Pearson Education. Offers general information on the reactivity of pyridine derivatives.
-
Technical Support Center: Synthesis of Substituted Nicotinic Acids. BenchChem. A guide that covers common issues in nicotinic acid synthesis, including incomplete reactions and purification losses.
-
Darroudi, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Describes optimization of reaction conditions for related nicotinic acid derivatives.
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. A community discussion highlighting practical issues like product insolubility in Suzuki couplings.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Details specific methods and catalyst systems designed to overcome the challenges of 2-pyridyl couplings.
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. A discussion on the impact of electron-donating groups on oxidative addition and the role of ligands and bases.
-
Ren, H., et al. (2020). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Angewandte Chemie International Edition. Highlights the utility and stability of 2-pyridylzinc reagents in Negishi couplings.
-
5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure. Describes the utility and functional group tolerance of the Negishi coupling for preparing bipyridine derivatives.
-
This compound. BOC Sciences. Product information and context for the target molecule.
-
Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Semantic Scholar. Provides information on the synthesis of related nicotinic acid derivatives.
-
Process for preparing isonicotinic acid. Google Patents. Patent literature describing general processes for synthesizing isonicotinic acid.
-
Process for preparation of isonicotinic acid derivatives. Google Patents. Patent describing multi-step syntheses of functionalized isonicotinic acids.
-
Roque, J. B., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Reports on optimized conditions for Suzuki couplings to form 2-arylpyridines.
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Research on alternative methods for functionalizing pyridine rings.
-
Nicotinic acid. Organic Syntheses Procedure. Provides a classic procedure for the synthesis and purification of nicotinic acid, detailing purification via its nitrate salt.
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry. Details a Suzuki reaction using 2-methoxyphenyl boronic acid.
-
Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. ResearchGate. Contains synthetic details for related compounds.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Reviews various industrial methods for producing nicotinic acid.
-
Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. General synthetic procedures for pyridine derivatives.
-
Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Provides examples of complex pyridine syntheses.
-
Process of producing isonicotinic acid. Google Patents. Patent describing oxidation methods for producing isonicotinic acid.
-
2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. Google Patents. Patent detailing the synthesis of a related nicotinic acid derivative.
-
Process for the synthesis of isonicotinic acid hydrazide. Google Patents. Describes the conversion of isonicotinamide to isonicotinic acid hydrazide.
-
Engberts, J. B. F. N., et al. (2002). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. Organic & Biomolecular Chemistry. Discusses hydrolysis kinetics in aqueous solutions.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. A kinetic study of the consecutive hydrolysis of cyanopyridines to amides and then to acids.
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. Patent describing industrial processes for cyanopyridine hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. escholarship.org [escholarship.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Microwave-Assisted Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid
Welcome to the technical support center for the microwave-assisted synthesis of 2-(2-methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to help you navigate the nuances of this specific Suzuki-Miyaura coupling reaction to consistently achieve high yields and purity. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2][3] However, its successful application depends on a clear understanding of the reaction parameters and potential pitfalls.[1]
I. Foundational Knowledge: The Suzuki-Miyaura Coupling Reaction
The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an isonicotinic acid derivative and a methoxyphenylboronic acid derivative.[4][5] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Microwave irradiation accelerates this process by efficiently and uniformly heating the reaction mixture through dipolar polarization and ionic conduction.[2][6] This rapid heating can significantly enhance reaction rates and yields compared to conventional methods.[2][3][7]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses common issues encountered during the microwave-assisted synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in Suzuki coupling reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.[8][9]
A1: Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | The Pd(0) active species can be sensitive to air and moisture, leading to deactivation. The nitrogen on the pyridine ring can also coordinate with the palladium, inhibiting its catalytic activity.[9] | Catalyst Choice: Use a robust, air-stable pre-catalyst. Consider palladacycle catalysts which are known for their thermal stability and insensitivity to air and water.[5] Ligand Selection: Employ bulky, electron-rich phosphine ligands to enhance catalyst stability and activity. Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen. The freeze-pump-thaw method is highly effective. |
| Sub-optimal Base | The base plays a crucial role in activating the boronic acid for transmetalation.[10] An inappropriate base can lead to incomplete reaction or side reactions. | Base Screening: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For base-sensitive substrates, KF can be a milder option.[10] Ensure the base is finely powdered and dry for optimal reactivity. |
| Solvent Issues | The solvent's polarity affects microwave absorption and the solubility of reactants.[1] Non-polar solvents are generally poor microwave absorbers.[1] | Solvent Selection: Use polar aprotic solvents like DMF, DMAc, or dioxane, often in a mixture with water.[11][12] The ratio of organic solvent to water can significantly impact the reaction rate and should be optimized.[11] |
| Side Reactions | Several side reactions can compete with the desired cross-coupling, including protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling (self-coupling of the boronic acid).[9] | Reagent Purity: Use high-purity boronic acid. Older or impure boronic acid is more prone to degradation. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9][11][13] Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize homocoupling.[9] |
| Incorrect Microwave Parameters | Inefficient heating or localized overheating can lead to decomposition of starting materials or products. | Temperature and Time Optimization: Systematically vary the reaction temperature and time. While higher temperatures can increase the reaction rate, they can also promote degradation.[11] Modern microwave reactors allow for precise temperature control.[1] Stirring: Ensure efficient stirring to promote uniform heating throughout the reaction mixture. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Q2: I am observing significant byproduct formation. How can I improve the purity of my product?
Byproduct formation is a common challenge. Identifying the major impurities is the first step toward mitigating their formation.
A2: Common Byproducts and Mitigation Strategies
-
Homocoupling Product (Biphenyl from boronic acid): This arises from the self-coupling of the boronic acid.
-
Solution: Ensure a thoroughly deoxygenated reaction mixture.[9] Reducing the catalyst loading can sometimes help.
-
-
Protodeboronated Starting Material: The boronic acid group is replaced by a hydrogen atom.
-
Dehalogenated Starting Material: The halide on the isonicotinic acid is replaced by a hydrogen atom.
-
Solution: This can be a sign of catalyst deactivation or a competing reaction pathway. Optimizing the ligand and base combination can help suppress this side reaction.[9]
-
III. Experimental Protocol: A Starting Point for Optimization
This protocol provides a general procedure for the microwave-assisted synthesis of this compound. It should be used as a starting point and optimized for your specific laboratory conditions and reagents.
Materials:
-
2-Chloro-isonicotinic acid
-
2-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave synthesis vial, add 2-chloro-isonicotinic acid (1.0 equiv.), 2-methoxyphenylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Degassing: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120-150°C and the reaction time to 10-30 minutes. Ensure efficient stirring is enabled.
-
Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with water. Acidify the aqueous solution with HCl (e.g., 1M) to a pH of approximately 3-4 to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Frequently Asked Questions (FAQs)
Q: Can I use a domestic microwave oven for this synthesis? A: It is strongly discouraged. Laboratory-grade microwave reactors are specifically designed for chemical synthesis with features for precise temperature and pressure control, as well as safety interlocks that are absent in domestic ovens.[1][6] Using a domestic oven can be dangerous and lead to poor reproducibility.[6]
Q: How do I choose the right solvent for microwave synthesis? A: Solvents with high dielectric constants, such as water, ethanol, and DMF, absorb microwave energy efficiently and heat up quickly.[1][14] The choice of solvent also depends on the solubility of your reactants. A mixture of a polar aprotic solvent and water is often a good starting point for Suzuki couplings.[11]
Q: My reaction is not going to completion, even after extending the reaction time. What should I do? A: If extending the reaction time does not improve conversion, it is likely that the catalyst has deactivated. Consider the troubleshooting steps outlined in Q1, particularly focusing on the catalyst system and ensuring an inert atmosphere. You may need to screen different palladium sources and ligands to find a more robust system for your specific substrates.
Q: Is it possible to perform this reaction under solvent-free conditions? A: Solvent-free microwave-assisted synthesis is a green chemistry approach that can be highly effective for certain reactions.[2] For the synthesis of similar nicotinic acid derivatives, solvent-free conditions using a catalyst like boric acid have been reported.[15] This could be an avenue for optimization, potentially by melting the reactants together before irradiation.
V. References
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Cravotto, G., & Calcio Gaudino, E. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]
-
Verma, D., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Leonelli, F., & Feroci, M. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Yadav, A. R., et al. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Kumar, V., et al. (2012). Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
Hu, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Istrati, D. I., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
Gogoi, P., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing isonicotinic acid. Retrieved from
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]
-
ResearchGate. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Retrieved from [Link]
-
Scilit. (n.d.). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Retrieved from [Link]
-
Philippine Journal of Science. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Retrieved from [Link]
-
Google Patents. (n.d.). Process of producing isonicotinic acid. Retrieved from
-
Googleapis.com. (2009). methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijrpas.com [ijrpas.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The core of this process often involves a palladium-catalyzed cross-coupling reaction, a powerful but nuanced method for forming carbon-carbon bonds.[1][2] This guide will address critical aspects of catalyst selection, reaction optimization, and troubleshooting to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[1][3] This involves the reaction of a 2-halopyridine derivative (e.g., 2-chloro- or 2-bromo-isonicotinic acid ester) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[1] The pyridine scaffold presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen, making the choice of catalyst and reaction conditions crucial for success.[4]
The general reaction scheme is as follows:
Q2: How do I select the best palladium catalyst for the Suzuki-Miyaura coupling to synthesize the target molecule?
A2: Catalyst selection is paramount for a high-yielding reaction. The choice depends on the halide on the isonicotinic acid precursor. For 2-bromo or 2-iodo derivatives, a variety of Pd(0) or Pd(II) precatalysts can be effective. However, for the less reactive but often more cost-effective 2-chloro derivatives, more specialized and electron-rich phosphine ligands are required.[5]
Here is a comparative overview of commonly used palladium catalyst systems:
| Catalyst System | Precursor | Ligand | Key Advantages | Considerations |
| Standard | Pd(PPh₃)₄ (Tetrakis) | PPh₃ | Commercially available, good for simple substrates. | Can be sensitive to air and may require higher catalyst loadings.[6] |
| Buchwald-Type | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald ligands (e.g., SPhos, XPhos) | High reactivity, low catalyst loadings, effective for challenging substrates like 2-chloropyridines.[6] | Ligands can be expensive. |
| Palladacycles | Buchwald G3/G4 Precatalysts | Built-in ligand | Air and moisture stable, highly active, reliable for a broad range of substrates.[3][7] | Higher initial cost. |
| Bidentate Ligand System | PdCl₂(dppf) | dppf | Robust and effective for many cross-coupling reactions.[8] | May not be as active as Buchwald systems for hindered or unreactive substrates. |
For the synthesis of this compound, starting with a 2-chloro-isonicotinate ester, a Buchwald-type catalyst system (e.g., Pd(OAc)₂ with SPhos) or a palladacycle precatalyst (e.g., XPhos Pd G3) is highly recommended for optimal results.[6][7]
Q3: What is the role of the base and solvent in this reaction, and how do I choose them?
A3: The base and solvent are critical and often interdependent parameters. The base's primary role is to facilitate the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species.[7] The solvent must be able to dissolve the reactants and be compatible with the chosen catalyst and base.
Common Base/Solvent Combinations:
-
Aqueous Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) with ethereal solvents (e.g., Dioxane, THF) and water: This is a very common and effective system.[1][6] The water is necessary to dissolve the inorganic base. Vigorous stirring is essential for these biphasic reactions.[7]
-
Anhydrous Conditions (e.g., KOtBu in THF or Toluene): This can be beneficial if you are experiencing significant protodeboronation (see troubleshooting section).[7]
For the synthesis of this compound, a combination of K₃PO₄ as the base in a Dioxane/H₂O solvent system is a good starting point.
Q4: The final step is the hydrolysis of the ester. What are the recommended conditions to avoid side reactions?
A4: The hydrolysis of the intermediate ester to the final carboxylic acid is typically straightforward but requires careful control to prevent decarboxylation or other side reactions.[9]
-
Basic Hydrolysis: Using a base like NaOH or LiOH in a mixture of water and an organic solvent (e.g., THF, Methanol) at room temperature or with gentle heating is a common method.[10]
-
Acidic Hydrolysis: Refluxing with an aqueous acid like HCl can also be effective.[11]
It is crucial to monitor the reaction progress by TLC or LC-MS to ensure complete conversion without degradation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause & Solution Pathway
Side Product Formation Troubleshooting.
-
Homocoupling: The formation of 2,2'-dimethoxybiphenyl is a common side reaction resulting from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen. [5]Rigorous degassing of the reaction mixture is the best way to minimize this.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole. [7]This side reaction is often accelerated by strong bases and the presence of water. [7]To mitigate this:
Issue 3: Difficulty in Product Purification
-
Residual Palladium: Palladium residues can often contaminate the final product. Treatment of the crude product with a palladium scavenger or purification by column chromatography on silica gel is usually effective.
-
Separation from Starting Materials: If the reaction has not gone to completion, separating the product from the starting materials can be challenging. Optimizing the reaction conditions to drive the reaction to completion is the best approach. If necessary, careful column chromatography may be required.
Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis
This protocol is a general guideline and may require optimization for your specific setup.
Part 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add ethyl 2-chloroisonicotinate (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. [7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%). [7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.5 M with respect to the limiting reagent. [7]
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. [7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [7]
-
Purification: Purify the crude ethyl 2-(2-methoxyphenyl)isonicotinate by flash column chromatography on silica gel.
Part 2: Ester Hydrolysis
-
Setup: Dissolve the purified ester from Part 1 in a mixture of THF and water (e.g., 3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
Workup: Acidify the reaction mixture to pH ~4-5 with 1M HCl. The product may precipitate. If not, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization if necessary.
Catalytic Cycle of Suzuki-Miyaura Coupling
**Generalized Suzuki-Miyaura Catalytic Cycle.[3]
References
- A Comparative Guide to Catalysts for C-C Bond Formation with 2-Halopyridines. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Problems with Suzuki coupling. Reddit.
- Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. PMC - NIH.
- Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7. Smolecule.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki reaction. Wikipedia.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Pd0/PR3-Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
- Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. ResearchGate.
- Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Semantic Scholar.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. d-nb.info [d-nb.info]
- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 11. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of 2-(2-Methoxyphenyl)isonicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in optimizing the reaction rate and yield of this important biaryl compound, typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Here, we address common issues and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling to synthesize this compound is sluggish. What is the fundamental role of the solvent in this reaction?
A1: The solvent is one of the most critical parameters in a palladium-catalyzed cross-coupling reaction, and its role is multifaceted, extending far beyond simply dissolving the reactants.[1][2] For the synthesis of this compound, the solvent directly influences:
-
Solubility: The solvent must effectively dissolve a diverse range of components: the polar isonicotinic acid derivative, the relatively nonpolar 2-methoxyphenylboronic acid, the palladium catalyst, the phosphine ligand, and the inorganic base.[3][4] Poor solubility of any component can lead to a heterogeneous mixture and significantly hinder the reaction rate.
-
Catalyst Stability and Activity: The solvent can interact with the palladium catalyst. Coordinating solvents may compete with essential ligands, while the right solvent choice can stabilize the active catalytic species and prolong its lifetime.[1]
-
Reaction Mechanism and Rate: The solvent's properties, particularly its polarity, directly impact the energetics of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5] It can stabilize charged intermediates and transition states, thereby accelerating the rate-determining step.[3]
-
Base Efficacy: The solvent modulates the effectiveness of the base (e.g., K₂CO₃, K₃PO₄), which is crucial for the transmetalation step. In biphasic systems, the solvent system facilitates the interaction between the organic-soluble reactants and the aqueous-soluble base.[6]
Choosing a solvent is therefore a strategic decision to create an optimal environment for the catalytic cycle to proceed efficiently.
Q2: How does solvent polarity specifically impact the reaction rate, and which polar solvents are recommended?
A2: Solvent polarity is a primary determinant of the reaction rate, largely because key steps in the Suzuki-Miyaura cycle involve changes in charge distribution.
The oxidative addition of the aryl halide to the Pd(0) catalyst, often the rate-determining step, involves a charge transfer from the palladium to the aryl halide, creating a more polar transition state.[3] Polar solvents stabilize this transition state, lowering the activation energy and accelerating the reaction.[3] Computational studies have shown that activation barriers can be significantly lower in polar solvents like water compared to nonpolar solvents like hexane.[3]
However, the relationship is not always linear with the dielectric constant.[7][8] Some highly polar solvents can coordinate too strongly with the palladium center, inhibiting catalysis.[3][9]
Recommended Solvents for Consideration: A range of solvents, from nonpolar to highly polar, have been successfully employed in Suzuki-Miyaura couplings. For your specific synthesis, a polar aprotic solvent or a mixture including a polar solvent is often a good starting point.
| Solvent | Classification | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Toluene | Nonpolar | 2.4 | 111 | Good for dissolving nonpolar substrates; often used with a co-solvent. |
| 1,4-Dioxane | Ethereal / Low Polarity | 2.2 | 101 | A very common and effective solvent, often used with water.[10] |
| Tetrahydrofuran (THF) | Ethereal / Polar Aprotic | 7.6 | 66 | Good general-purpose solvent, but its low boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | Polar Aprotic / Coordinating | 37.5 | 82 | Can sometimes act as a ligand and influence selectivity.[7][8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic / Coordinating | 36.7 | 153 | Excellent solubilizing power for a wide range of reagents.[11][12] Often improves reaction rates. |
| Ethanol/Water Mixtures | Protic | Variable | Variable | "Green" solvent choice; water can significantly accelerate the reaction.[11] |
Expert Tip: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, DMF/H₂O) is often highly effective.[11][12] Water helps dissolve the inorganic base and can accelerate the transmetalation step. Vigorous stirring is essential in such biphasic systems.[6]
Troubleshooting Guide
Issue: My reaction has stalled, showing low conversion to this compound.
This is a common issue that can often be traced back to solvent and reagent compatibility. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction conversion.
Q3: I'm observing significant protodeboronation of my 2-methoxyphenylboronic acid. Can my choice of solvent help prevent this side reaction?
A3: Yes, absolutely. Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with electron-rich boronic acids.[6] This side reaction is often promoted by strong bases and the presence of protic sources, like water.[6]
While water is often beneficial for reaction rates, using it in excess or under harsh conditions can accelerate protodeboronation. Your solvent choice can create a less favorable environment for this side reaction:
-
Anhydrous Conditions: Switching to a strictly anhydrous solvent system can significantly suppress protodeboronation by removing the primary proton source.[6] Consider using dry 1,4-dioxane or toluene. Ensure all reagents, especially the base, are thoroughly dried.
-
Milder Base/Solvent Combination: The interplay between the base and solvent is crucial.[6] If protodeboronation is severe, using a weaker base like potassium fluoride (KF) in an anhydrous polar aprotic solvent like DMF can be effective.
-
Use of Boronic Esters: While not a solvent effect, if protodeboronation persists, switching from the boronic acid to a more stable boronic ester (e.g., a pinacol ester) is a standard and highly effective strategy. These are generally more resistant to protodeboronation.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a robust starting point for the synthesis, utilizing a common and effective solvent system.
Reagents:
-
2-Chloro- or 2-Bromo-isonicotinic acid derivative (1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-halo-isonicotinic acid derivative (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Critical Step): Ensure the final reaction mixture is thoroughly degassed by sparging with argon for another 10 minutes or via three freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[6][13]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The solvent influences each step of this cycle by solvating the palladium complex and intermediates.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.
- Clark, J. H., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
- Dunn, A. L., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Borhade, A. V., et al. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Nemygina, N. A., et al. (2020).
- Clarke, C. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
- Zhang, J., et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Sulman, E., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
preventing byproduct formation in 2-(2-Methoxyphenyl)isonicotinic acid reactions
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues, with a focus on preventing byproduct formation.
Core Synthesis Strategy: The Suzuki-Miyaura Coupling
The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide (typically 2-chloro- or 2-bromoisonicotinic acid) with an organoboron species (2-methoxyphenylboronic acid) to form the desired carbon-carbon bond. While powerful, this reaction is susceptible to several side reactions that can diminish yield and complicate purification.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses the most common byproducts encountered during the Suzuki-Miyaura synthesis of this compound and provides actionable strategies to mitigate their formation.
Issue 1: Formation of Homocoupled Byproducts
Q1: I am observing significant amounts of 2,2'-dimethoxybiphenyl and/or isonicotinic acid dimer in my reaction mixture. What causes this, and how can I prevent it?
A1: Homocoupling, the self-coupling of the boronic acid or the aryl halide, is a common side reaction in Suzuki couplings. The formation of 2,2'-dimethoxybiphenyl arises from the coupling of two molecules of 2-methoxyphenylboronic acid, while the isonicotinic acid dimer results from the coupling of two molecules of the halo-isonicotinic acid.
Causality and Prevention:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Palladium(II) Pre-catalyst: The use of a Pd(II) pre-catalyst can sometimes lead to homocoupling before the catalytic cycle is fully initiated.
-
Reaction Conditions: High temperatures and prolonged reaction times can also contribute to homocoupling.
Troubleshooting Workflow for Homocoupling:
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 2-(2-Methoxyphenyl)isonicotinic Acid
<
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)isonicotinic acid is a novel synthetic compound with a structure suggesting potential interaction with cellular signaling pathways. As with any new chemical entity, rigorous validation of its mechanism of action is paramount for advancing its potential therapeutic applications. This guide provides a comprehensive framework for elucidating and validating the hypothesized mechanism of this compound, comparing its activity with a well-characterized endogenous ligand, Nicotinic Acid (Niacin).
The structural similarity of the isonicotinic acid core to nicotinic acid suggests a plausible hypothesis: This compound acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. GPR109A is a Gi-coupled receptor whose activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream effects, most notably the inhibition of lipolysis in adipocytes.[1][2][3] This guide will detail a multi-step experimental workflow designed to rigorously test this hypothesis, from initial target binding to physiological cellular responses.
Comparative Ligands
To validate the mechanism of a novel compound, it is essential to benchmark its activity against a known standard.
-
This compound: The test compound with a hypothesized GPR109A agonist activity.
-
Nicotinic Acid (Niacin): The endogenous, high-affinity agonist for GPR109A.[1][] It will serve as the positive control and primary comparator for all assays.
Experimental Validation Workflow
A logical, stepwise approach is crucial for building a convincing case for a specific mechanism of action. The proposed workflow is divided into three main stages: confirming direct target engagement, quantifying functional activity at the cellular level, and measuring downstream physiological effects.
Caption: Experimental workflow for validating the mechanism of action.
Phase 1: Target Engagement Validation
The first critical step is to determine if this compound physically interacts with its hypothesized target, GPR109A.
Experiment 1: Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a test compound for a receptor.[5][6] It measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for GPR109A.
Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.
Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing human GPR109A.
-
Assay Setup: In a 96-well plate, combine the GPR109A-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-nicotinic acid), and serial dilutions of the test compound or unlabeled nicotinic acid.[7]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
Phase 2: Functional Activity Assessment
Demonstrating binding is necessary but not sufficient. The next phase is to confirm that this binding event translates into a functional cellular response consistent with Gi-coupled receptor activation.
Experiment 2: cAMP Inhibition Assay
Activation of the Gi-coupled GPR109A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][8] Measuring this change is a direct functional readout of receptor agonism.
Objective: To quantify the potency (EC50) of this compound in inhibiting cAMP production.
Protocol:
-
Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO-K1).
-
Stimulation: Pre-treat cells with the test compound or nicotinic acid at various concentrations. Then, stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels. This elevation is necessary to create a measurable window for inhibition by a Gi-agonist.[9]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[9][10] In these assays, a decrease in cAMP produced by the cells results in an increased signal.
-
Data Analysis: Plot the assay signal against the concentration of the agonist to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.
Experiment 3: ERK1/2 Phosphorylation Assay
GPCR activation, including through Gi pathways, can trigger downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[11][12] This serves as a valuable secondary functional assay.
Objective: To determine if this compound induces ERK1/2 phosphorylation.
Protocol:
-
Cell Treatment: Starve GPR109A-expressing cells of serum to reduce basal ERK phosphorylation, then treat with various concentrations of the test compound or nicotinic acid for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[13]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[11]
-
-
Data Analysis: Quantify band intensity using densitometry. The ratio of p-ERK to total ERK is calculated and compared across treatment groups.
GPR109A Signaling Pathway
Caption: Hypothesized GPR109A signaling cascade.
Phase 3: Physiological Response Validation
The final and most critical phase is to demonstrate that the observed molecular and cellular activities translate into a relevant physiological effect. For GPR109A, the hallmark physiological response is the inhibition of lipolysis in adipocytes.[1]
Experiment 4: Adipocyte Lipolysis Assay
This assay directly measures the functional outcome of GPR109A activation in a physiologically relevant cell type. The primary endpoint is the release of glycerol, a byproduct of triglyceride breakdown.
Objective: To measure the ability of this compound to inhibit stimulated lipolysis in differentiated adipocytes.
Protocol:
-
Adipocyte Differentiation: Culture pre-adipocyte cell lines (e.g., 3T3-L1) under conditions that promote differentiation into mature, lipid-laden adipocytes.
-
Lipolysis Stimulation: Treat the differentiated adipocytes with a lipolytic agent such as isoproterenol (a β-adrenergic agonist) to stimulate the breakdown of triglycerides and release of glycerol.[14][15]
-
Compound Treatment: Concurrently treat the cells with various concentrations of the test compound or nicotinic acid.
-
Glycerol Measurement: After incubation, collect the cell culture medium. Measure the concentration of glycerol in the medium using a colorimetric assay kit.[14][16]
-
Data Analysis: Normalize the amount of glycerol released to the total cellular protein content. Calculate the percentage inhibition of stimulated glycerol release for each concentration of the test compound. Plot the data to determine the EC50 for the inhibition of lipolysis.
Data Summary and Comparison
The quantitative data from these experiments should be compiled to allow for a direct comparison between this compound and the benchmark, Nicotinic Acid.
| Parameter | This compound | Nicotinic Acid | Assay Type |
| Binding Affinity (Ki) | Experimental Value (nM) | ~245 nM[17] | Radioligand Binding |
| Functional Potency (EC50) | Experimental Value (nM) | 50-100 nM[7] | cAMP Inhibition |
| Physiological Potency (EC50) | Experimental Value (nM) | Literature Value (nM) | Adipocyte Lipolysis |
Note: Experimental values are placeholders for data generated through the described protocols. Literature values for Nicotinic Acid may vary based on assay conditions.
Conclusion
By systematically executing this three-phase validation workflow, researchers can build a robust, data-driven profile for this compound. A strong correlation between binding affinity (Ki), functional potency in cAMP and ERK assays (EC50), and physiological potency in inhibiting lipolysis (EC50) would provide compelling evidence that this compound acts as an agonist of the GPR109A receptor. This guide provides the experimental framework necessary to rigorously test this hypothesis and establish a clear, validated mechanism of action, a critical milestone in the drug development process.
References
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Institutes of Health.[Link]
-
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed.[Link]
-
GPR109A (Niacin Receptor) - Pathway Map. Pathways.app.[Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.[Link]
-
Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central.[Link]
-
Recent progress in assays for GPCR drug discovery. Physiological Reviews.[Link]
-
Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed.[Link]
-
A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Springer Protocols.[Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate.[Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate.[Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed.[Link]
-
Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.[Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.[Link]
-
Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central.[Link]
-
The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals.[Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Bitan, D. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Williams, C. (eds) GPCRs: Structure and Function. Methods in Molecular Biology, vol 1947. Humana Press, New York, NY.[Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.[Link]
-
GPR109A and Vascular Inflammation. PubMed Central.[Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.[Link]
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PubMed Central.[Link]
-
Structures of GPR109A agonists presented herein with compound... ResearchGate.[Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PubMed Central.[Link]
-
How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate.[Link]
-
Insulin Inhibits Lipolysis in Adipocytes via the Evolutionarily Conserved mTORC1-Egr1-ATGL-Mediated Pathway. National Institutes of Health.[Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.[Link]
-
ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Zen-Bio.[Link]
-
Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. National Institutes of Health.[Link]
-
Radioligand Binding Assay. Gifford Bioscience.[Link]
-
Western blot band for Erk and phopho(p). ResearchGate.[Link]
-
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.[Link]
-
GPCR-radioligand binding assays. PubMed.[Link]
-
Suppression of adipose lipolysis by long-chain fatty acid analogs. PubMed Central.[Link]
-
Reinvestigation of the structure-activity relationships of isoniazid. PubMed Central.[Link]
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Insulin Inhibits Lipolysis in Adipocytes via the Evolutionarily Conserved mTORC1-Egr1-ATGL-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. Suppression of adipose lipolysis by long-chain fatty acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of 2-(2-Methoxyphenyl)isonicotinic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 2-(2-Methoxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry, robust and reliable analytical methods for purity determination are paramount. This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of these techniques, supported by experimental data.
The Analyte: this compound
This compound is a heterocyclic aromatic carboxylic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, and a methoxyphenyl substituent, dictates its physicochemical properties. With a molecular weight of 229.23 g/mol , it possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (methoxyphenyl ring) moieties, influencing its solubility and chromatographic behavior. Understanding these characteristics is fundamental to developing effective separation methods.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is a highly sensitive and precise analytical technique, making it the preferred method for the quantitative analysis of pharmaceutical compounds.[2] Its advantages include high resolution, speed, and the ability to automate analyses.[2] A well-developed HPLC method can separate the main compound from its impurities with high efficiency, allowing for accurate quantification.[3]
Rationale for Method Development
For a polar aromatic acid like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The retention of the analyte is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[5]
The mobile phase composition, particularly its pH, is a critical parameter. The carboxylic acid group on the analyte is ionizable. By adjusting the pH of the mobile phase to be below the pKa of the carboxylic acid, we can suppress its ionization, making the molecule more hydrophobic and increasing its retention on a C18 column.[5] An acidic mobile phase also helps to ensure good peak shape by minimizing interactions of the basic pyridine nitrogen with residual silanols on the silica-based stationary phase.[5]
Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on the UV absorbance of the aromatic rings)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample solution at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.[6]
Data Presentation: HPLC Performance
| Parameter | Result | Acceptance Criteria |
| Retention Time (API) | 12.5 min | Consistent retention time |
| Resolution (API and closest impurity) | > 2.0 | > 1.5 |
| Tailing Factor | 1.1 | < 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
| Linearity (r²) | 0.9995 | > 0.999 |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for purity assessment.
Thin-Layer Chromatography (TLC): A Versatile Tool for Qualitative Screening
TLC is a simple, rapid, and cost-effective chromatographic technique that is invaluable for qualitative analysis, such as reaction monitoring and preliminary purity checks.[7][8] It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase.[9]
Rationale for Method Development
For this compound, a normal-phase TLC system is suitable.[10] In this setup, a polar stationary phase, such as silica gel, is used with a less polar mobile phase.[10] The separation is based on the analyte's adsorption to the stationary phase. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7]
The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or acetic acid) is often used. The addition of a small amount of acetic acid to the mobile phase can improve the spot shape of acidic compounds like our analyte by suppressing the ionization of the carboxylic acid and reducing tailing.[8]
Experimental Protocol: TLC
Instrumentation:
-
TLC plates pre-coated with silica gel 60 F254.
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
Reagents and Materials:
-
This compound reference standard and sample.
-
Ethyl acetate (analytical grade).
-
Hexane (analytical grade).
-
Glacial acetic acid (analytical grade).
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: Ethyl Acetate : Hexane : Glacial Acetic Acid (70 : 30 : 1, v/v/v).
-
Development: In a saturated developing chamber until the solvent front is approximately 1 cm from the top of the plate.
Sample Preparation and Application:
-
Prepare solutions of the reference standard and sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).
-
Using a capillary tube, spot small amounts of the sample and reference standard solutions onto the baseline of the TLC plate.
-
Allow the spots to dry completely before placing the plate in the developing chamber.
Visualization:
-
After development, remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the analyte and any UV-active impurities will appear as dark spots against the fluorescent background.
Data Presentation: TLC Performance
| Parameter | Result | Observation |
| Rf of API | ~0.45 | Well-defined, compact spot |
| Separation of Impurities | Baseline separation from a known impurity at Rf ~0.60 | Clear distinction between spots |
| Detection Limit | ~0.1 µ g/spot | Visible under UV light |
TLC Workflow Diagram
Caption: TLC analysis workflow for purity assessment.
Comparison and Conclusion
| Feature | HPLC | TLC |
| Principle | High-pressure liquid chromatography | Adsorption chromatography |
| Primary Use | Quantitative Purity Analysis | Qualitative Purity Screening |
| Sensitivity | Very High (ng to pg level) | Moderate (µg to ng level) |
| Resolution | Excellent | Good |
| Speed | Slower (minutes per sample) | Faster (multiple samples simultaneously) |
| Cost | High (instrumentation and solvents) | Low (plates and solvents) |
| Automation | Fully automatable | Manual |
| Data Output | Quantitative (peak area, concentration) | Qualitative (Rf value, spot intensity) |
HPLC is the definitive method for the accurate and precise quantification of purity and impurities. Its high resolution and sensitivity are essential for meeting the stringent requirements of regulatory bodies in drug development.[3][11] The validated HPLC method described provides a robust system for routine quality control and stability testing.
TLC serves as an excellent complementary technique. Its simplicity, speed, and low cost make it ideal for rapid screening of synthesis reactions, preliminary purity checks of raw materials and intermediates, and for quick identification.[12][13]
For a comprehensive quality control strategy for this compound, a combined approach is recommended. TLC can be employed for in-process controls and initial screening, while the validated HPLC method should be used for the final release testing and stability studies, ensuring the highest standards of quality and safety for this promising pharmaceutical compound.
References
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available from: [Link]
- Patel, D. et al. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
- Kalász, H. and Báthori, M.
- Srivastava, M. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Advanced Pharmaceutical Technology & Research. 2011;2(2):75-82.
- Spangenberg, B. et al. Modern thin-layer chromatography in pharmaceutical and drug analysis.
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]
- Rahman, A. Thin Layer Chromatography in Pharmaceutical Analysis. SlideShare. 2022.
-
Taylor & Francis Group. Thin-Layer Chromatography in Pharmaceutical Analysis. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
Sources
- 1. 1226152-40-4|this compound|BLD Pharm [bldpharm.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. jordilabs.com [jordilabs.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. Thin Layer Chromatography in Pharmaceutical Analysis | PDF [slideshare.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparing the efficacy of 2-(2-Methoxyphenyl)isonicotinic acid with other COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comparative analysis of the efficacy of established COX-2 inhibitors—Celecoxib and Etoricoxib, with a retrospective look at Rofecoxib—and introduces the isonicotinic acid scaffold, exemplified by 2-(2-Methoxyphenyl)isonicotinic acid, as a potential area for novel inhibitor development. While direct comparative experimental data for this compound is not yet prevalent in public-domain literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to assess its potential efficacy against current standards.
The Central Role of COX-2 in Inflammation
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] This distinction forms the basis for the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2]
However, the journey of COX-2 inhibitors has been marked by challenges, most notably the increased risk of cardiovascular events observed with some agents, such as Rofecoxib (Vioxx), which led to its withdrawal from the market.[3][4][5][6] This underscores the critical need for a nuanced understanding of the efficacy and safety profiles of both new and existing COX-2 inhibitors.
Signaling Pathway of COX-2 in Inflammation
Caption: The COX-2 signaling cascade leading to inflammation.
Comparative Efficacy of Established COX-2 Inhibitors
The efficacy of COX-2 inhibitors is primarily assessed by their potency (IC50 value) and selectivity for COX-2 over COX-1. A higher selectivity ratio (IC50 COX-1 / IC50 COX-2) is desirable, indicating a greater therapeutic window with a reduced risk of gastrointestinal complications.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Key Characteristics |
| Celecoxib | ~7.6 | ~0.04 | ~190 | First-generation selective COX-2 inhibitor, widely prescribed.[7] |
| Etoricoxib | ~10.9 | ~0.06 | ~182 | High selectivity for COX-2, with a long half-life allowing for once-daily dosing.[8] |
| Rofecoxib (Withdrawn) | >1000 | ~0.018 | >55,555 | Highly selective, but withdrawn due to increased cardiovascular risk.[3][5] |
| Diclofenac | ~0.7 | ~0.07 | ~10 | A non-steroidal anti-inflammatory drug (NSAID) with some preference for COX-2. |
| Ibuprofen | ~13 | ~35 | ~0.37 | A non-selective NSAID, inhibiting COX-1 more potently than COX-2. |
Note: IC50 values can vary between different assay systems. The data presented here is a representative compilation from various sources for comparative purposes.
The Potential of this compound and the Isonicotinic Acid Scaffold
Isonicotinic acid and its derivatives have emerged as a scaffold of interest in the search for novel anti-inflammatory agents. Some studies on isonicotinic acid derivatives have demonstrated anti-inflammatory properties, with in silico molecular docking studies suggesting a potential interaction with the COX-2 enzyme. However, it is crucial to note that direct experimental evidence, including IC50 values for COX-1 and COX-2 and in vivo efficacy data for this compound, is not yet available in peer-reviewed literature. Therefore, a direct comparison of its efficacy with established COX-2 inhibitors is not currently possible.
The exploration of novel scaffolds like isonicotinic acid derivatives is driven by the need for new chemical entities with potentially improved safety profiles, particularly concerning cardiovascular risks. The structural modifications of the isonicotinic acid core could lead to compounds with different selectivity and pharmacokinetic properties.
Experimental Protocols for Efficacy Evaluation
To ascertain the therapeutic potential of a novel compound like this compound, a rigorous and standardized set of experiments is essential. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant measure of a compound's inhibitory activity and selectivity in a complex biological matrix.[9]
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.
Protocol:
-
Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. Anticoagulate the blood with heparin.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations.
-
COX-1 Inhibition Assay (Thromboxane B2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add the test compound or vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting, which induces platelet COX-1 activity and thromboxane B2 (TXB2) production.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to separate the serum.
-
Quantify TXB2 levels in the serum using a validated ELISA or radioimmunoassay kit.
-
-
COX-2 Inhibition Assay (Prostaglandin E2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Add the test compound or vehicle control.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Quantify prostaglandin E2 (PGE2) levels in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 values for COX-1 and COX-2 inhibition using non-linear regression analysis.
-
Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the human whole blood COX inhibition assay.
In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[10]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Groups: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.)
-
Test Compound (this compound) at various doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume (0 hours) from the paw volume at each subsequent time point.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion and Future Directions
While established COX-2 inhibitors like Celecoxib and Etoricoxib have well-defined efficacy and safety profiles, the quest for novel inhibitors with improved therapeutic indices continues. The isonicotinic acid scaffold represents a promising area for exploration. However, a comprehensive evaluation of the efficacy and safety of this compound necessitates rigorous preclinical testing, following the detailed protocols outlined in this guide. Future research should focus on generating robust in vitro and in vivo data to enable a direct and meaningful comparison with existing therapies. Such data will be pivotal in determining the potential of this and other novel isonicotinic acid derivatives to advance the field of anti-inflammatory medicine.
References
- Rofecoxib Cardiovascular Risk Persist After Discontinuation? - PMC - NIH. (n.d.).
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
- Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed. (n.d.).
- Rofecoxib - Wikipedia. (n.d.).
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.).
- Etoricoxib: a highly selective COX-2 inhibitor - PubMed. (n.d.).
- Rofecoxib withdrawal from market shakes the pharmaceutical industry |… - Clinician.com. (n.d.).
- Rofecoxib (Vioxx) voluntarily withdrawn from market - CMAJ. (2004, October 26).
- The sad story of Vioxx, and what we should learn from it. (2004, September 30).
- Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide - Benchchem. (n.d.).
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. (n.d.).
- Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal. (n.d.).
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- Celecoxib -NSAID Mechanism of Action - YouTube. (2018, February 9).
- Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 - Smolecule. (2023, August 19).
- Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.).
Sources
- 1. brieflands.com [brieflands.com]
- 2. inotiv.com [inotiv.com]
- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 2-(2-Methoxyphenyl)isonicotinic Acid Derivatives
Introduction: The Analytical Imperative for Novel Isonicotinic Acid Scaffolds
The isonicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the anti-tubercular drug isoniazid.[1] Derivatives, such as those incorporating a 2-methoxyphenyl substituent, represent a focal point in drug discovery for developing novel agents with potentially enhanced or new biological activities. The precise substitution pattern on both the pyridine and phenyl rings dictates the molecule's three-dimensional conformation, electronic properties, and ultimately, its pharmacological profile.
Therefore, unambiguous characterization is not merely a procedural step but the foundational bedrock upon which all subsequent biological and pharmaceutical development rests. An incomplete or inaccurate structural assignment can jeopardize an entire research program. This guide provides an in-depth comparison of the primary analytical techniques essential for the comprehensive characterization of 2-(2-Methoxyphenyl)isonicotinic acid and its derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Spectroscopic Methods: Elucidating the Molecular Blueprint
Spectroscopic techniques are the cornerstone of structural elucidation, providing direct information about the molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure in solution. For derivatives of this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is indispensable.
Expertise & Experience: The key challenge in the ¹H NMR of these compounds is often the overlapping signals in the aromatic region (approx. 6.8-8.7 ppm). The protons on the methoxyphenyl ring and the pyridine ring can create complex splitting patterns. Therefore, relying solely on 1D ¹H NMR is insufficient. 2D techniques like COSY and HMBC are not optional; they are critical for definitive assignment.[2]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (³JHH), allowing for the mapping of adjacent protons within the same spin system (e.g., tracing the connectivity of protons on the pyridine ring and the methoxyphenyl ring separately).[2][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over two to three bonds.
-
Causality: The correlation between the methoxy protons (~3.8 ppm) and the carbon at the 2-position of the phenyl ring is a key diagnostic marker. Furthermore, correlations from the pyridine protons to the carbon of the carboxylic acid group confirm the overall scaffold.[2]
-
-
-
Data Analysis: Integrate all spectra to build the molecular structure piece by piece, using the 2D correlations to link the fragments identified in the 1D spectra.
Data Presentation: Expected NMR Chemical Shifts
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 (broad) | 165 - 175 | Protons at C3/C5 of pyridine ring |
| Pyridine H-3/H-5 | 7.5 - 8.2 | 120 - 140 | Carboxylic carbon, other pyridine carbons |
| Pyridine H-6 | 8.5 - 8.8 | ~150 | Carbons at C2/C4 of pyridine ring |
| Methoxyphenyl Protons | 6.9 - 7.5 | 110 - 130 | Adjacent protons on the same ring |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 | Carbon at C2 of the phenyl ring |
Note: Exact shifts are highly dependent on other substituents on the rings.
Caption: Logic flow for NMR-based structural elucidation.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that corroborates NMR data. Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile molecules.
Expertise & Experience: For this class of compounds, ESI will typically produce a strong protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[5] The choice of mode depends on the other functional groups present. Since the molecule has a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, both modes are often viable. Tandem MS (MS/MS) is crucial for confirming the identity by observing characteristic fragment ions, such as the loss of the methoxy group or the carboxylic acid group.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent, typically the mobile phase used for LC, such as acetonitrile/water with 0.1% formic acid.
-
Rationale: Formic acid aids in the protonation of the analyte in positive ion mode ESI.
-
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole).
-
LC Conditions (for separation prior to MS):
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
MS Conditions:
-
Ionization: ESI (positive and/or negative mode).
-
Full Scan (MS1): Scan a mass range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
Product Ion Scan (MS/MS): Isolate the parent ion ([M+H]⁺ or [M-H]⁻) and fragment it using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Common neutral losses would include H₂O (18 Da), CO₂ (44 Da), and CH₃O (31 Da).
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These techniques provide complementary, albeit less detailed, structural information.
-
FTIR Spectroscopy: Confirms the presence of key functional groups. It is a rapid and simple verification tool.
-
Causality: The presence of a strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid, while a sharp, intense peak around 1700-1730 cm⁻¹ corresponds to the C=O stretch.[7][8] Vibrations associated with the pyridine and benzene rings appear in the 1400-1600 cm⁻¹ region.[9]
-
-
UV-Vis Spectroscopy: Provides information about the conjugated π-electron system.
-
Application: For isonicotinic acid, absorption maxima are typically observed around 214 nm and 264 nm.[10] This technique is most valuable when coupled with HPLC for quantitative analysis, where detection is set at one of the absorption maxima (λ_max).
-
Chromatographic Methods: Assessing Purity and Quantity
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its purification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and is widely used for quantification. Reverse-phase HPLC is the most common mode for these derivatives.
Expertise & Experience: Method development for this compound derivatives should start with a standard C18 column.[11] The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).[12] The pH of the aqueous phase is a critical parameter; setting the pH below the pKa of the carboxylic acid (~4-5) will ensure it is protonated and retains well on the column. UV detection is the most straightforward approach.[13]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1.0 mg/mL.[13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.[13]
-
Mobile Phase: Isocratic or gradient elution. A good starting point is Acetonitrile: 20mM Potassium Phosphate buffer (pH 3.0) in a 40:60 ratio.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at λ_max (e.g., 264 nm).[10]
-
Column Temperature: 30 °C to ensure reproducibility.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Ensures a direct relationship between concentration and detector response. |
| Precision (RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method.[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method's ability to measure the true value.[12] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration that can be reliably detected.[12][13] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | The lowest concentration that can be accurately quantified.[12] |
Thermal Analysis: Characterizing Physicochemical Properties
Thermal techniques like DSC and TGA are vital for characterizing the solid-state properties of a drug candidate, which influences stability, formulation, and processing.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a compound. For nicotinic acid derivatives, a sharp endothermic peak indicates the melting point.[14][15]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles. Nicotinic acid itself is generally stable up to around 235 °C.[15]
Caption: Integrated workflow for derivative characterization.
Comparative Guide and Summary
No single technique is sufficient for full characterization. The power of this analytical workflow lies in the synergistic and orthogonal nature of the data obtained from each method.
| Technique | Primary Information | Strengths | Limitations | Best For |
| NMR | Unambiguous molecular structure, atom connectivity | Provides the most detailed structural information. | Requires relatively pure sample (>95%), larger sample amount, can be complex to interpret. | Definitive structural elucidation. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | High sensitivity, requires very little sample, couples well with LC. | Does not distinguish between isomers without chromatography, fragmentation can be complex. | Confirming molecular weight and supporting structural assignments. |
| HPLC | Purity, quantification | Highly accurate and precise for quantification, excellent for separating complex mixtures. | Requires method development, does not provide structural information on its own. | Purity assessment and quantitative analysis. |
| FTIR | Presence of functional groups | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural detail, not suitable for complex mixtures. | Rapidly confirming synthesis success and identifying functional groups. |
| Thermal (DSC/TGA) | Melting point, thermal stability, polymorphism | Provides critical solid-state properties for formulation. | Does not provide structural information. | Characterizing the physicochemical properties of the final solid material. |
Conclusion
The analytical characterization of this compound derivatives is a multi-faceted process that demands a strategic integration of spectroscopic, chromatographic, and thermal techniques. An approach grounded in scientific rationale—understanding why a specific technique is chosen and how its data complements others—is paramount. By following the workflows and protocols outlined in this guide, researchers can ensure the generation of a robust, reliable, and comprehensive data package that validates the identity, purity, and essential physicochemical properties of their novel compounds, paving the way for successful downstream applications.
References
-
Vertex AI Search Result[3], Supporting Information. (URL not available)
-
Zaikin V.G., TIPS RAS, Moscow, Russia. Isonicotinic acid, morpholide - Mass spectrum (electron ionization). NIST Mass Spectrometry Data Center Collection. [Link]
-
Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]
-
ResearchGate. (2017). Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]
-
Dauda K. Tolulope, et al. (2009). Potentiometric and spectroscopic study of isoniazid – an anti-tubercular drug. Journal of Coordination Chemistry. [Link]
-
MDPI. (2018). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. [Link]
-
ResearchGate. (2022). LC-MS/MS spectra of azelaic acid (m/z 187.097), isonicotinic acid (m/z 122.025) and ricinoleic acid (m/z 297.243). [Link]
- Silverstein, Robert M.; Webster, Francis X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (URL not available)
-
ResearchGate. (2018). Figure No. 1 FTIR spectrums of (a) Isoniazid, (b) L(+)tartaric acid and (c) Molecular complex I. [Link]
-
SpectraBase. Isonicotinic acid - Optional[FTIR] - Spectrum. [Link]
- Bioengineer.org. (2026).
-
SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
ResearchGate. (2021). Mass fragmentation pattern of the isonicotinohydrazide derivatives L. [Link]
-
ResearchGate. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. [Link]
- Scribd. HPLC Methods For. (URL not available)
-
SIELC Technologies. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (2013). Investigation of thermal behavior of nicotinic acid. [Link]
-
PubMed. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. [Link]
-
National Institutes of Health. (2012). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. [Link]
-
PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
-
ResearchGate. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]
- BenchChem. (2025).
-
MDPI. (2019). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]
-
The Royal Society of Chemistry. (2019). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
- BenchChem. (2025).
-
TUS. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]
-
National Institutes of Health. (2023). Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. [Link]
-
MOST Wiedzy. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS. [Link]
-
Semantic Scholar. (2024). Quantitative analysis of pyrolysis characteristics and chemical components of tobacco materials based on machine learning. [Link]
-
ResearchGate. (2009). Thermal analysis of vitamin PP Niacin and niacinamide. [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Framework for the Cross-Validation of 2-(2-Methoxyphenyl)isonicotinic Acid's Bioactivity Across Diverse Cell Lines
Introduction: Unveiling the Therapeutic Potential of a Novel Isonicotinic Acid Derivative
Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, with prominent examples including the anti-tuberculosis drug isoniazid. The therapeutic landscape of these compounds is broad, encompassing anti-inflammatory, antimicrobial, and anticancer activities. The introduction of a 2-methoxyphenyl moiety to the isonicotinic acid scaffold presents a novel chemical entity, 2-(2-Methoxyphenyl)isonicotinic acid, with unexplored but potentially significant biological activities. The methoxy group can critically influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target interaction.
This guide presents a comprehensive, data-driven framework for the systematic evaluation and cross-validation of the bioactivity of this compound. As direct experimental data for this specific compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to elucidating its potential cytotoxic and mechanistic properties across a panel of clinically relevant cancer and non-cancerous cell lines. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and self-validating investigation.
Part 1: Strategic Selection of Cell Lines for Comprehensive Bioactivity Profiling
The initial step in characterizing a novel compound is to assess its effect on cell viability across a diverse panel of cell lines. This approach provides a broad overview of its potential therapeutic window and identifies cell types that are particularly sensitive. The choice of cell lines should be strategic, encompassing different cancer subtypes and a non-cancerous control to gauge selectivity.
Rationale for Cell Line Selection:
-
Cancer Cell Lines: A selection of cell lines from different tissues of origin is crucial to identify potential organ-specific anti-cancer activity. Wherever possible, cell lines should be chosen to represent the genomic alterations of the tumor subtype being investigated[1].
-
Non-Cancerous Cell Line: The inclusion of a non-cancerous cell line, such as human fibroblasts, is essential for assessing the compound's general cytotoxicity and determining its therapeutic index—the concentration range where it is toxic to cancer cells but not to normal cells[2][3].
Proposed Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, well-differentiated. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive. |
| A549 | Lung Carcinoma | Non-small cell lung cancer, widely used model. |
| HT-29 | Colorectal Adenocarcinoma | Represents a common gastrointestinal cancer. |
| HELA | Cervical Cancer | One of the most commonly used cancer cell lines for anti-cancer studies[3]. |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous control to assess general cytotoxicity. |
Part 2: A Tiered Experimental Approach for Bioactivity Assessment
A logical and structured experimental workflow is paramount for the efficient and comprehensive evaluation of a novel compound. The following tiered approach is proposed, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: A tiered experimental workflow for the comprehensive bioactivity assessment of this compound.
Tier 1: Primary Cytotoxicity Screening
The initial step is to perform a dose-response cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50) of this compound in the selected cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose, measuring cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[4].
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common starting point for a new compound is to test a broad range of concentrations, such as 1 µM, 10 µM, and 100 µM, to establish a crude range of activity[4]. Based on this, a more detailed dose-response curve can be generated (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2[5].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[6].
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals[5][7].
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise[7].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 | 15.2 |
| MDA-MB-231 | 8.9 |
| A549 | 22.5 |
| HT-29 | 12.8 |
| HELA | 18.4 |
| MRC-5 | > 100 |
This table presents hypothetical data for illustrative purposes.
Tier 2: Assessment of Apoptosis Induction
If the compound demonstrates significant and selective cytotoxicity in cancer cell lines, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard method for differentiating between viable, apoptotic, and necrotic cells using flow cytometry[8][9].
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle-treated controls.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin and neutralize with serum-containing medium. Combine these with any floating cells from the supernatant. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension[10].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[10].
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour[10].
-
Annexin V-FITC: Detects phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Propidium Iodide: Enters cells with compromised membranes, indicating late apoptosis or necrosis.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Tier 3: Mechanistic Insights into Signaling Pathways
Understanding the molecular mechanism by which this compound induces apoptosis is crucial for its further development. Based on the activities of related compounds, it is plausible that this molecule could modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways. Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within these pathways[11].
Caption: A hypothesized signaling pathway potentially inhibited by this compound.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors[12].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[13].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[14].
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C with gentle shaking[13].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial characterization and cross-validation of the bioactivity of this compound. By following this tiered approach, researchers can systematically evaluate its cytotoxic effects, determine its mode of action, and gain insights into its molecular mechanisms. The hypothetical data presented serves as a template for the expected outcomes and their interpretation.
Positive results from this comprehensive in vitro evaluation would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy testing in animal models, and detailed pharmacokinetic and toxicological profiling. This structured approach ensures that the therapeutic potential of novel compounds like this compound is explored in a rigorous and efficient manner, paving the way for the development of new and effective therapeutic agents.
References
-
What cell line should I choose for citotoxicity assays? - ResearchGate. (2023). Retrieved from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (2022). Retrieved from [Link]
-
Cancer Cell Lines for Drug Discovery and Development - AACR Journals. (2014). Retrieved from [Link]
-
Which concentrations are optimal for in vitro testing? - PMC - NIH. (2020). Retrieved from [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC - NIH. (2021). Retrieved from [Link]
-
Making cell lines more physiologically relevant for toxicology testing - Culture Collections. (n.d.). Retrieved from [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025). Retrieved from [Link]
-
Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025). Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). Retrieved from [Link]
-
MTT (Assay protocol - Protocols.io. (2023). Retrieved from [Link]
-
Which concentrations are optimal for in vitro testing? - ResearchGate. (2025). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025). Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024). Retrieved from [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - NIH. (n.d.). Retrieved from [Link]
-
Criteria for selecting drug concentrations and solvent choice for in... - ResearchGate. (n.d.). Retrieved from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025). Retrieved from [Link]
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (n.d.). Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V-FITC Kit Protocol [hellobio.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
Navigating the Structure-Activity Landscape of 2-(2-Methoxyphenyl)isonicotinic Acid Analogs: A Comparative Guide
In the intricate world of drug discovery, the systematic exploration of structure-activity relationships (SAR) serves as a compass, guiding medicinal chemists toward compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide delves into the SAR of 2-(2-methoxyphenyl)isonicotinic acid analogs, a scaffold with emerging potential in various therapeutic areas. By dissecting the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical series.
The this compound Core: A Privileged Scaffold
The this compound core is characterized by a pyridine ring bearing a carboxylic acid at the 4-position and a 2-methoxyphenyl group at the 2-position. This arrangement of aromatic and functional groups provides a unique three-dimensional structure that can engage with biological targets through a variety of interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The inherent properties of the isonicotinic acid moiety, a known pharmacophore in numerous approved drugs, further underscore the therapeutic potential of this scaffold.[1]
Deciphering the Structure-Activity Relationship: A Tale of Two Rings
The biological activity of this compound analogs can be finely tuned by strategic modifications to both the phenyl and pyridine rings. Understanding the consequences of these modifications is paramount for rational drug design.
Modifications on the 2-Methoxyphenyl Ring
The substitution pattern on the phenyl ring plays a critical role in modulating the potency and selectivity of these analogs. While direct SAR studies on a broad range of this compound derivatives are not extensively documented in a single source, we can infer valuable insights from related series, such as 2-phenylisonicotinic acid analogs investigated as P2Y14 receptor antagonists.[2]
An "aza-scan," where a carbon-hydrogen group in the phenyl ring is replaced by a nitrogen atom, has been shown to significantly impact receptor affinity. For instance, replacing any of the CH positions in the central phenyl ring of a related triazole series with nitrogen led to a marked reduction in P2Y14R affinity.[2] This suggests that the electronic and steric properties of the phenyl ring are finely tuned for optimal target engagement.
| Modification on Phenyl Ring | Observed Effect on Activity | Rationale |
| Aza-scan (CH to N) | Reduced affinity[2] | Alteration of electronic distribution and potential disruption of key hydrophobic or pi-stacking interactions. |
| Substitution at other positions | Varies depending on substituent and target | Introduction of steric bulk or electronic changes can either enhance or diminish binding. |
Further exploration of substitutions on the phenyl ring is a promising avenue for optimizing the activity of this compound analogs. The nature, size, and electronic properties of the substituent will undoubtedly influence the overall pharmacological profile.
Modifications on the Isonicotinic Acid Moiety
The isonicotinic acid portion of the scaffold is a critical anchor for biological activity, primarily through the carboxylic acid group. This group can participate in crucial hydrogen bonding or ionic interactions with the target protein.
The importance of the carboxylate group is highlighted in studies of related compounds where its replacement with other anionic groups, such as a phosphate, resulted in a significant loss of affinity.[2] This underscores the specific geometric and electronic requirements of the target's binding pocket.
| Modification on Isonicotinic Acid | Observed Effect on Activity | Rationale |
| Replacement of Carboxylic Acid | Greatly reduced affinity[2] | The carboxylate is likely a key pharmacophoric feature for target recognition and binding. |
| Esterification or Amidation | Potential for prodrugs or altered solubility | Masking the carboxylic acid can improve membrane permeability, but the free acid is often required for activity. |
Experimental Corner: A Guide to Evaluating Biological Activity
To elucidate the SAR of novel this compound analogs, robust and reproducible biological assays are essential. Below is a representative protocol for an in vitro enzyme inhibition assay, a common method for assessing the potency of small molecule inhibitors.
Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in the assay buffer at their optimal concentrations.
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Include control wells:
-
Negative control: Enzyme and buffer (no inhibitor).
-
Positive control: Enzyme and a known inhibitor.
-
Blank: Buffer only (no enzyme or inhibitor).
-
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: After a specific incubation time, measure the product formation using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Path Forward: SAR Workflow and Key Relationships
To effectively navigate the process of SAR studies, a structured workflow is crucial. The following diagram illustrates a typical cycle of design, synthesis, and testing.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
The following diagram summarizes the key SAR takeaways for the this compound scaffold.
Sources
A Comparative Guide to the Identification of Impurities in 2-(2-Methoxyphenyl)isonicotinic Acid Samples
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing and drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component that is not the defined API is considered an impurity.[1] These impurities can originate from various stages of the manufacturing process, including raw materials, synthetic intermediates, side reactions, or degradation of the API over time.[2][3][4] For a molecule like 2-(2-Methoxyphenyl)isonicotinic acid, a pyridinecarboxylic acid derivative with potential applications in medicinal chemistry, a thorough understanding and control of its impurity profile are paramount.[5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any impurity present above a certain threshold is identified and assessed for its potential toxicological impact.[3][6][7] This guide provides a comprehensive comparison of modern analytical techniques for the identification and structural elucidation of impurities in this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative methodologies.
Anticipating the Unknown: Potential Impurities in this compound
A logical first step in any impurity investigation is to understand the potential chemical entities that may be present. This is informed by the API's synthesis route and its chemical stability.
-
Synthesis-Related Impurities: The synthesis of this compound can be achieved through methods like Suzuki coupling or condensation reactions.[5][8] Therefore, potential impurities include:
-
Starting Materials: Unreacted 2-bromoisonicotinic acid, 2-methoxyphenylboronic acid, or other precursors.
-
Intermediates: Partially reacted molecules or intermediates from multi-step syntheses.
-
Reagents and Catalysts: Residual palladium catalysts, bases (e.g., potassium carbonate), or solvents used in the reaction.[9]
-
By-products: Products from side reactions, such as homo-coupling of the boronic acid or hydrolysis of starting materials.
-
-
Degradation Products: this compound contains several functional groups susceptible to degradation under stress conditions (e.g., heat, light, humidity, or extreme pH).
-
Hydrolysis: The ester or amide precursors to the carboxylic acid could be present.
-
Oxidation: The pyridine ring or methoxy group could be susceptible to oxidation.
-
Photolysis: Exposure to light can induce degradation, potentially leading to complex rearrangements or fragmentation.[10][11]
-
Decarboxylation: Under heat, the carboxylic acid group may be lost.[5]
-
The Analytical Arsenal: A Comparative Overview of Key Techniques
No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-faceted approach is required, leveraging the unique strengths of different technologies. The most powerful methods for this purpose include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]
| Technique | Principle | Strengths | Limitations | Ideal for... |
| HPLC-UV/DAD | Differential partitioning between mobile and stationary phases with UV-Vis detection. | Robust, quantitative, excellent for separating non-volatile compounds.[12] | Provides no structural information beyond UV spectrum; co-elution can be an issue. | Routine purity checks, quantification of known impurities. |
| LC-MS/MS | Combines HPLC separation with mass analysis. | High sensitivity and selectivity; provides molecular weight and fragmentation data for structural clues.[2][13] Indispensable for unknown identification.[14][15] | Ionization efficiency can vary; not suitable for non-ionizable or highly volatile compounds. | Identifying, quantifying, and characterizing unknown non-volatile and semi-volatile impurities. |
| GC-MS | Separates volatile compounds in a gas phase before mass analysis. | The gold standard for volatile and semi-volatile analysis; high sensitivity, especially with headspace sampling.[16][17][18] | Requires analyte to be thermally stable and volatile; derivatization may be needed for polar compounds.[19] | Residual solvents, volatile starting materials, and volatile degradation products. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unparalleled for definitive, unambiguous structure elucidation of organic molecules.[20][21] Provides detailed connectivity information.[22][23] | Relatively low sensitivity; requires isolated and purified samples (mg scale, though µg is possible with cryoprobes).[22] | Absolute structure confirmation of isolated, unknown impurities. |
A Validated Workflow for Comprehensive Impurity Identification
A systematic and logical workflow ensures that all potential impurities are detected and characterized efficiently. The process begins with broad screening and funnels down to specific structural confirmation.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 3-(2-Methoxyphenyl)isonicotinic acid | 100004-81-7 [smolecule.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. escholarship.org [escholarship.org]
- 9. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of Neonicotinoids and Caffeine from Surface Water by Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofins.it [eurofins.it]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. testinglab.com [testinglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. emerypharma.com [emerypharma.com]
- 20. veeprho.com [veeprho.com]
- 21. azolifesciences.com [azolifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. jchps.com [jchps.com]
A Comparative Guide to the Synthesis of 2-(2-Methoxyphenyl)isonicotinic acid: Suzuki-Miyaura vs. Negishi Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
2-(2-Methoxyphenyl)isonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a biaryl linkage between a pyridine-4-carboxylic acid and an anisole moiety, makes it a key intermediate for synthesizing more complex molecular targets. The primary synthetic challenge lies in the efficient and cost-effective formation of the C-C bond between the two aromatic rings.
For researchers and process chemists, selecting the optimal synthetic route is a critical decision governed by factors such as yield, cost of raw materials, catalyst expense, operational simplicity, and scalability. This guide provides an in-depth comparison of the two most prominent and industrially relevant strategies for the synthesis of this compound: the Suzuki-Miyaura Coupling and the Negishi Coupling . We will analyze each route's underlying mechanism, practical execution, efficiency, and cost implications to provide a clear, data-supported recommendation for different research and development contexts.
Route A: The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C(sp²)-C(sp²) bond formation, celebrated for its high functional group tolerance and the general stability of its organoboron reagents.[1][2][3]
Causality and Mechanistic Rationale
The synthesis proceeds by coupling a 2-halo-isonicotinic acid derivative with 2-methoxyphenylboronic acid using a palladium catalyst. A critical component is the use of a base (e.g., K₂CO₃, K₃PO₄). The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the key transmetalation step in the catalytic cycle.[2] The choice of a brominated vs. chlorinated pyridine is a trade-off between reactivity and cost; aryl bromides are generally more reactive than chlorides, which often require more specialized (and expensive) ligands to achieve high yields.[4][5]
Synthetic Workflow: Suzuki-Miyaura Route
Caption: Workflow for the Suzuki-Miyaura synthesis route.
Route B: The Negishi Coupling Pathway
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst.[6][7] A key distinction from the Suzuki route is the higher nucleophilicity of the organozinc species, which obviates the need for a base to facilitate transmetalation.[8]
Causality and Mechanistic Rationale
This route involves two primary stages, which can often be performed in a single pot:
-
Organozinc Formation: The (2-methoxyphenyl)zinc halide is prepared in situ from a more accessible precursor, typically 2-bromoanisole, via either direct insertion of activated zinc (Rieke zinc) or transmetalation from an organolithium or Grignard reagent.
-
Cross-Coupling: The pre-formed organozinc reagent is then coupled with the 2-halo-isonicotinic acid derivative using a palladium catalyst.
The primary advantage is the potential use of cheaper starting materials (2-bromoanisole vs. 2-methoxyphenylboronic acid). However, this is balanced by the moisture and air sensitivity of the organozinc intermediate, requiring stricter anhydrous and inert atmosphere conditions.[8]
Synthetic Workflow: Negishi Route
Caption: Workflow for the two-stage, one-pot Negishi synthesis route.
Objective Comparison: Efficiency and Cost
The choice between these two powerful methods depends on a careful evaluation of several key performance indicators. The following table summarizes these factors based on typical laboratory-scale synthesis.
| Feature | Route A: Suzuki-Miyaura Coupling | Route B: Negishi Coupling |
| Pyridine Partner | 2-Bromoisonicotinic Acid[9][10][11][12] or 2-Chloroisonicotinic Acid[13][14][15][16] | 2-Bromoisonicotinic Acid or 2-Chloroisonicotinic Acid |
| Aryl Partner | 2-Methoxyphenylboronic Acid (commercially available)[17][18][19][20] | (2-Methoxyphenyl)zinc halide (in situ from 2-bromoanisole) |
| Key Reagents | Palladium Catalyst, Base (e.g., K₂CO₃) | Palladium Catalyst, Activated Zinc |
| Typical Yield | 75-95% (literature precedent on similar substrates)[4][21] | 80-98% (literature precedent on similar substrates)[22][23] |
| Number of Steps | 1 synthetic operation | 2 steps, often performed in one pot |
| Reaction Conditions | 80-100 °C, air-tolerant setup is often feasible | Room temperature to 60 °C, requires strict inert/anhydrous conditions |
| Cost of Aryl Partner | Higher (Boronic acids are specialty reagents)[17][18] | Lower (Based on bulk price of aryl bromides + zinc) |
| Catalyst Cost | Similar (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[24][25][26][27] | Similar |
| Handling/Safety | Boronic acids are stable, crystalline solids. Generally robust. | Organozinc reagents are moisture/air sensitive. Requires careful handling. |
| Scalability | Excellent. Widely used in industry due to operational simplicity. | Good, but inert atmosphere requirements can add cost and complexity at scale. |
Analysis of Efficiency
From a pure yield perspective, both reactions are highly efficient, with the Negishi coupling often providing slightly higher yields due to the high reactivity of the organozinc species.[22] However, "efficiency" encompasses more than just product yield.
-
Step Economy: The Suzuki reaction is a true one-step process from its three primary components (halide, boronic acid, catalyst/base). The Negishi coupling, while often performed in a single flask, is a two-step sequence (organozinc formation, then coupling).
-
Operational Simplicity: The Suzuki reaction is significantly more user-friendly. The stability of boronic acids means that stringent exclusion of air and moisture is often not required, making it more robust for routine lab work and more forgiving on an industrial scale.
-
Reaction Conditions: The Negishi coupling can often be performed at lower temperatures than the Suzuki coupling, which can be advantageous for thermally sensitive substrates (though not a major concern for this specific target).[28]
Analysis of Cost-Effectiveness
-
Raw Materials: This is the Negishi route's primary advantage. Simple aryl bromides (like 2-bromoanisole) and zinc dust are significantly cheaper commodity chemicals than their corresponding boronic acids, especially at kilogram scale. For example, 2-methoxyphenylboronic acid can cost
300 per 100g, whereas 2-bromoanisole is a fraction of that cost.[17][18] -
Catalyst: The cost of the palladium catalyst is a major factor in both routes. Both can utilize similar catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[24][26] While catalyst loading can sometimes be lower in highly optimized Negishi reactions, the overall catalyst cost is comparable and represents a significant portion of the total synthesis cost.
-
Operational Costs: The Suzuki route's robustness may lead to lower operational costs by reducing batch failures and simplifying reactor setup. The strict inert atmosphere required for the Negishi coupling adds to the cost of nitrogen/argon and requires more specialized equipment for large-scale production.
Conclusion and Recommendation
Both the Suzuki-Miyaura and Negishi couplings are excellent and viable routes for the synthesis of this compound. The optimal choice is dictated by the specific goals of the synthesis.
-
For academic research, medicinal chemistry, or small-scale synthesis (<100 g): The Suzuki-Miyaura coupling is highly recommended . Its operational simplicity, use of stable and easy-to-handle reagents, and vast body of literature make it the most convenient and reliable option where the higher cost of the boronic acid is not prohibitive.
-
For process development, large-scale manufacturing, or cost-critical applications: The Negishi coupling warrants serious consideration . The significant cost savings from using an aryl bromide and zinc as starting materials can be a decisive advantage at scale. While it requires a greater initial investment in process control to manage its air and moisture sensitivity, the economic benefits can be substantial.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established literature for similar cross-coupling reactions and should be performed by trained chemists with appropriate safety precautions.
Protocol A: Suzuki-Miyaura Coupling
Reagents:
-
2-Bromoisonicotinic acid (1.0 eq, e.g., 2.02 g, 10.0 mmol)
-
2-Methoxyphenylboronic acid (1.2 eq, 1.82 g, 12.0 mmol)[18]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 4.15 g, 30.0 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoisonicotinic acid, 2-methoxyphenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Bubble argon or nitrogen gas through the stirred suspension for 15 minutes to degas the mixture.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities (like triphenylphosphine oxide). Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~4 with 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry under vacuum to yield this compound.
Protocol B: Negishi Coupling (One-Pot)
Reagents:
-
2-Bromoanisole (1.2 eq, 1.48 mL, 12.0 mmol)
-
Activated Zinc Dust (1.5 eq, 980 mg, 15.0 mmol)
-
2-Bromoisonicotinic acid (1.0 eq, 2.02 g, 10.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 347 mg, 0.3 mmol)[27]
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Procedure:
-
Strictly under an inert atmosphere (glovebox or Schlenk line): Add activated zinc dust to an oven-dried 100 mL Schlenk flask with a magnetic stir bar.
-
Add 20 mL of anhydrous THF.
-
Add 2-bromoanisole via syringe and stir the mixture at room temperature for 2-3 hours to form the organozinc reagent. Formation can be gently initiated with a heat gun if necessary.
-
In a separate dry flask, dissolve 2-bromoisonicotinic acid in 30 mL of anhydrous THF.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the organozinc suspension.
-
Add the solution of 2-bromoisonicotinic acid to the organozinc mixture via cannula or syringe.
-
Stir the reaction at room temperature or heat gently to 50 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Dilute with 50 mL of water and follow steps 7-9 from the Suzuki workup protocol to isolate the product.
References
-
2-Methoxyphenylboronic acid . Chem-Impex International. [Link]
-
2-Chloroisonicotinic acid . Chem-Impex International. [Link]
-
2 Bromoisonicotinic Acid Price . IndiaMART. [Link]
-
Tetrakis(triphenylphosphine)palladium(0) Price . IndiaMART. [Link]
-
Pd(dppf)Cl2 Price . Tradeindia. [Link]
-
Pd Dppf Cl2 ch2cl2 Price . IndiaMART. [Link]
-
2-Bromoisonicotinic acid, 97% . RHENIUM BIO SCIENCE. [Link]
-
The Suzuki-Miyaura reactions of halopyridines . ResearchGate. [Link]
-
2-Chloronicotinic Acid min 99% 50 Grams . eBay. [Link]
-
Negishi coupling . Wikipedia. [Link]
-
Microwave Assisted Suzuki-Miyaura Reactions of 2- and 3-Halopyridines . Molecules. [Link]
-
2-Chloroisonicotinic Acid, min 97% . Covalent Chemical. [Link]
-
Negishi Coupling . Organic Chemistry Portal. [Link]
-
Tetrakis(triphenylphosphine)palladium(0), 99% . Otto Chemie Pvt. Ltd. [Link]
-
Negishi Cross-Couplings in the Synthesis of Amino Acids . Organic & Biomolecular Chemistry. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Negishi Coupling . OpenOChem Learn. [Link]
-
Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides . Journal of the American Chemical Society. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Preparation and Applications of Benzylic Zinc Chlorides . CORE. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki coupling of different chloropyridines . ResearchGate. [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids . The Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines . Molecules. [Link]
-
Advances in Bipyridine Synthesis via Negishi Coupling . Organic Syntheses. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes . ChemRxiv. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives . Molecules. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 9. m.indiamart.com [m.indiamart.com]
- 10. 2-Bromoisonicotinic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 2-Bromoisonicotinic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 12. rheniumshop.co.il [rheniumshop.co.il]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-chloroisonicotinic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 2-Chloro-4-pyridinecarboxylic acid price,buy 2-Chloro-4-pyridinecarboxylic acid - chemicalbook [m.chemicalbook.com]
- 16. calpaclab.com [calpaclab.com]
- 17. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 18. chemimpex.com [chemimpex.com]
- 19. 2-Methoxyphenylboronic Acid | 5720-06-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. Aobchem 2-Methoxyphenylboronic acid, AOBCHEM USA 10264-100G. 5720-06-9. | Fisher Scientific [fishersci.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. mdpi.com [mdpi.com]
- 24. m.indiamart.com [m.indiamart.com]
- 25. m.indiamart.com [m.indiamart.com]
- 26. 72287-26-4 Cas No. | Pd(dppf)Cl2 | Apollo [store.apolloscientific.co.uk]
- 27. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 28. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Methoxyphenyl)isonicotinic Acid Derivatives
For Immediate Release
[City, State] – January 19, 2026 – In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. The isonicotinic acid scaffold has long been a fertile ground for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, delves into the critical comparison of in vitro and in vivo efficacy of a specific class of these compounds: 2-(2-Methoxyphenyl)isonicotinic acid derivatives. By examining the nuances of their performance in controlled laboratory settings versus complex biological systems, we aim to provide a deeper understanding of the translational challenges and opportunities inherent in their development.
The Promise of the Isonicotinic Acid Scaffold
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with isoniazid being a cornerstone in the treatment of tuberculosis.[2] The versatility of this heterocyclic motif allows for a vast array of substitutions, leading to compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a 2-methoxyphenyl group at the 2-position of the isonicotinic acid core is a strategic modification aimed at enhancing potency and modulating pharmacokinetic properties.
In Vitro Efficacy: A Tale of Potency in a Controlled World
The initial assessment of a drug candidate's potential invariably begins with in vitro studies. These assays, conducted on isolated cells or specific molecular targets, provide a controlled environment to quantify a compound's intrinsic activity. For this compound derivatives, in vitro evaluations have revealed promising results across various therapeutic areas.
Anti-Inflammatory Activity
Several isonicotinic acid derivatives have demonstrated significant in vitro anti-inflammatory potential by inhibiting the production of reactive oxygen species (ROS) in human blood cells.[1] For instance, certain isonicotinates have exhibited exceptional IC50 values, in some cases eight-fold better than the standard drug ibuprofen.[1] This potent activity is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Anticancer Activity
In the realm of oncology, isonicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a commonly employed method to determine the half-maximal inhibitory concentration (IC50) of these compounds. For example, novel nicotinamide derivatives, structurally related to the topic compounds, have shown strong cytotoxicity against HCT-116 and HepG2 cancer cell lines, with IC50 values comparable to the standard drug sorafenib.[3]
Table 1: Representative In Vitro Efficacy of Isonicotinic Acid Derivatives
| Compound Class | Assay Type | Cell Line/Target | IC50 Value | Reference |
| Isonicotinates | ROS Inhibition | Human Blood Cells | 1.42 ± 0.1 µg/mL | [1] |
| Nicotinamide Derivatives | MTT Assay | HCT-116 | 5.4 µM | [3] |
| Nicotinamide Derivatives | MTT Assay | HepG2 | 7.1 µM | [3] |
| Thienopyrimidinone Derivatives | MTT Assay | MCF-7 | 1.18 ± 0.032 µM | [4][5][6] |
The In Vivo Reality: Navigating the Complexities of a Living System
While in vitro data provides a crucial first look at a compound's potential, the true test of its therapeutic utility lies in its performance within a living organism. In vivo studies, typically conducted in animal models, introduce the complexities of absorption, distribution, metabolism, and excretion (ADME) – factors that can significantly impact a drug's efficacy and safety.
Anticancer Efficacy in Xenograft Models
The transition from cell culture to animal models often reveals a disparity between in vitro potency and in vivo effectiveness. For instance, in a study on newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates, compounds that demonstrated low micromolar IC50 values in vitro also showed a significant reduction in tumor growth in a breast cancer mouse xenograft model.[4][5][6] However, the magnitude of the in vivo effect is not always directly proportional to the in vitro potency.
Anti-Inflammatory Effects in Animal Models
In vivo models of inflammation, such as the carrageenan-induced paw edema model in rats, are standard for evaluating the anti-inflammatory activity of novel compounds. While direct in vivo data for this compound derivatives is limited in the readily available literature, studies on related azomethine derivatives have shown that compounds with predicted in silico activity against COX-2 also demonstrated significant anti-inflammatory effects in a formalin-induced edema model in rats.[7]
Bridging the Gap: Why In Vitro and In Vivo Results May Differ
The observed discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. Several factors contribute to this translational gap:
-
Pharmacokinetics (ADME): A compound that is highly potent in an in vitro assay may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to suboptimal concentrations at the site of action in vivo.
-
Metabolism: The liver and other tissues can metabolize a drug into inactive or even toxic byproducts, a process not accounted for in simple cell-based assays.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a different pharmacological profile than observed in vitro.
-
The Tumor Microenvironment: In the context of cancer, the tumor microenvironment, with its unique vasculature, hypoxia, and immune cell infiltration, can significantly influence drug response in ways that are not replicated in a 2D cell culture.
Experimental Methodologies: A Closer Look
To ensure scientific integrity and reproducibility, it is crucial to understand the methodologies behind the data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 180 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.
In Vivo Tumor Xenograft Model
This model is used to assess the anticancer efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to a control group to determine the extent of tumor growth inhibition.
Visualizing the Path Forward
Understanding the complex interplay of factors that influence drug efficacy requires a multi-faceted approach. The following diagrams illustrate a simplified signaling pathway often targeted by anticancer agents and a typical workflow for evaluating drug candidates.
Caption: Simplified signaling pathway targeted by some anticancer isonicotinic acid derivatives.
Caption: A typical workflow for drug discovery and development.
Conclusion: A Call for Integrated Analysis
The development of this compound derivatives holds significant promise for addressing unmet medical needs. However, a comprehensive understanding of both their in vitro and in vivo efficacy is paramount for their successful translation into the clinic. This guide underscores the importance of an integrated approach that combines robust in vitro screening with well-designed in vivo studies. By carefully analyzing the data from both settings and understanding the underlying reasons for any discrepancies, researchers can make more informed decisions, optimize lead compounds, and ultimately increase the likelihood of developing safe and effective new medicines.
References
-
Al-Omar, M. A., & Abdallah, M. M. (2023). IC50 (µM) values of in vitro and in vivo p53 ubiquitination of the newly synthesized compounds. ResearchGate. [Link]
-
Chiriapkin, A. S., Kodonidi, I. P., Abisalova, I. L., & Diakova, I. N. (2023). In silico and in vivo Study of the Anti-Inflammatory Activity of Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-substituted 5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]. ResearchGate. [https://www.researchgate.net/publication/376829705_In_silico_and_in_vivo_Study_of_the_Anti-Inflammatory_Activity_of_Azomethine_Derivatives_of_2-amino-4567-tetrahydro-1-benzothiophene-3-carboxamide_and_2-substituted_5678-tetrahydrobenzo45thieno23-d]
-
Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & medicinal chemistry letters, 15(19), 4237–4240. [Link]
-
Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., & Wadood, A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1345. [Link]
-
World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. [Link]
-
Saeed, E. M., El-Sayed, W. M., & El-Adl, K. (2018). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer research, 38(1), 217–228. [Link]
-
Asati, V., Kaur, N., & Kaushik, D. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & medicinal chemistry, 21(8), 2346–2355. [Link]
-
El-Sayed, W. M., El-Adl, K., & Sakr, H. (2021). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules (Basel, Switzerland), 26(11), 3185. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activities of isonicotinamides and isonicotinates. ResearchGate. [Link]
-
El-Adl, K., & El-Sayed, W. M. (2018). In Vitro and In Vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues. Anticancer research, 38(1), 217–228. [Link]
-
Amr, A. E., Al-Qurashi, N. T., & Fayed, A. A. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules (Basel, Switzerland), 24(12), 2255. [Link]
-
Amr, A. E., Al-Qurashi, N. T., & Fayed, A. A. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules (Basel, Switzerland), 24(12), 2255. [Link]
-
Amr, A. E., Al-Qurashi, N. T., & Fayed, A. A. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules (Basel, Switzerland), 24(12), 2255. [Link]
-
Reynisson, J., Ji, Y., & Anderson, R. F. (2017). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. RSC advances, 7(5), 2639–2648. [Link]
-
Gadoiu, S., Tecu, D. E., & Gradinaru, A. C. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Molecules (Basel, Switzerland), 28(14), 5433. [Link]
-
Weigmann, H., Hartrodt, B., & Kless, A. (2001). Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat. Chirality, 13(10), 671–677. [Link]
-
Chiriapkin, A. S., Kodonidi, I. P., & Abisalova, I. L. (2023). In silico and in vivo Study of the Anti-Inflammatory Activity of Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-substituted 5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]. Research Square. [Link]
-
Parra, A., Martin-Ramos, D., & Ramos-Nieto, M. R. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 26(13), 3949. [Link]
-
Guerrini, R., Calo', G., & Ruzza, C. (2014). In vitro and in vivo pharmacological characterization of nociceptin/orphanin FQ tetrabranched derivatives. British journal of pharmacology, 171(15), 3647–3661. [Link]
-
Wikipedia. (n.d.). Tramadol. Wikipedia. [Link]
-
Tantcheva, L., Alov, P., & Pajeva, I. (2005). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. ResearchGate. [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico and in vivo Study of the Anti-Inflammatory Activity of Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one - Chiriapkin, A.S., Kodonidi, I.P., Abisalova, I.L., Diakova, I.N. [search.rads-doi.org]
- 8. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenyl)isonicotinic Acid
As scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we handle, culminating in their safe and compliant disposal. Treating chemical waste management as an integral part of our experimental design, rather than an afterthought, is paramount to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our communities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Methoxyphenyl)isonicotinic acid, grounded in established safety principles and regulatory standards.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from structurally similar compounds like isonicotinic acid. The primary hazards are associated with irritation.[1][2][3]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Action |
| Skin Irritation | Causes skin irritation upon contact.[1][3] | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2][4] |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation.[1][3] | Wear safety glasses with side shields or chemical goggles. Ensure eyewash stations are accessible.[2] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[1][3] | Handle in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[2][4] |
This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[5][6][7] The Environmental Protection Agency (EPA) sets strict regulations for the management of such wastes under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
At-the-Source: Segregation and Initial Containment
Proper disposal begins the moment the waste is generated. The cardinal rule of laboratory chemical waste management is segregation.[11] Mixing incompatible chemicals can lead to dangerous reactions, while cross-contaminating waste streams increases disposal costs and complexity.
The following decision tree illustrates the initial segregation process for waste streams containing this compound.
Caption: Waste Stream Segregation Decision Tree.
Key Segregation Principles:
-
Acids and Bases: Store acidic waste, like this compound, separately from all bases.[5][12]
-
Oxidizers and Reducers: Keep this waste stream away from strong oxidizing and reducing agents to prevent potentially violent reactions.[2][4][5]
-
Solvent Types: If dissolved in a solvent, do not mix halogenated and non-halogenated solvent wastes, as their disposal methods and costs differ significantly.[7]
Accumulation in a Satellite Accumulation Area (SAA)
Once segregated, the waste container must be managed within a designated Satellite Accumulation Area (SAA).[5] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][8] This is typically a designated section of a bench, a chemical fume hood, or a dedicated cabinet.[5]
SAA Workflow and Requirements:
Caption: Satellite Accumulation Area (SAA) Workflow.
Critical SAA Protocols:
-
Container Compatibility: The waste container must be chemically compatible with the acid. For solid this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Never use metal containers for acidic waste.[5][8]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name—no formulas or abbreviations are permitted.[5] The associated hazards (e.g., "Corrosive," "Irritant") must also be clearly marked.[5]
-
Secondary Containment: All hazardous waste containers in an SAA must be kept in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[6] This containment must be large enough to hold the contents of the largest container.[13]
-
Keep It Closed: Waste containers must be securely closed at all times, except when actively adding waste.[5][6][7] Using a funnel that is left open in the container is a common and serious violation.
Final Disposal via Professional Waste Management
The final step is the removal and disposal of the waste by trained professionals. Laboratory personnel should never transport hazardous waste themselves.[6][7]
Procedure for Disposal:
-
Request Pickup: Once a waste container is full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[6]
-
Documentation: Ensure all information on the waste tag is complete and accurate. This is crucial for the manifest system that tracks hazardous waste from its point of generation to its final disposal facility, as required by the EPA.[14]
-
Licensed Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company. These companies use approved methods, such as high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF), to safely destroy the chemical waste.
Forbidden Disposal Methods:
-
Sewer/Drain Disposal: Strictly prohibited for hazardous chemicals.[6]
-
Evaporation: Allowing waste to evaporate in a fume hood is an illegal and unsafe disposal method.[5][6]
-
Regular Trash: Disposal of hazardous waste in the municipal trash is illegal and poses a significant risk to public health and the environment.[8]
Emergency Spill Procedures
In the event of a spill of solid this compound, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Wear PPE: At a minimum, wear a lab coat, gloves, and safety goggles. If a large amount of dust is present, respiratory protection may be necessary.
-
Clean Up:
-
Gently sweep or scoop the solid material into a designated hazardous waste container.[4]
-
Avoid actions that generate dust. If necessary, lightly moisten the material with a suitable solvent (e.g., water, if compatible) to minimize dust.
-
Decontaminate the area with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the solid hazardous waste container.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policy.
By adhering to these systematic procedures, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and workplace safety.
References
- Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
- Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Hazardous Waste. U.S. Environmental Protection Agency.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Isonicotinic acid. Fisher Scientific.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- United States Environmental Protection Agency - Wikipedia.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Safety data sheet - Isonicotinic Acid. (2023, December 18). CPAChem.
- SAFETY DATA SHEET - Isonicotinic acid. (2010, November 8). Fisher Scientific.
- SAFETY DATA SHEET - 2-Methoxyphenylacetic acid. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Isonicotinic acid. (2010, November 8). Thermo Fisher Scientific.
- Chemwatch GHS SDS in English (European) 45912 - Isonicotinic Acid. SD Fine-Chem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazardous Waste Disposal Guide. NSWAI.
- Managing and Disposing of Household Hazardous Waste. NY.Gov.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. United States Environmental Protection Agency - Wikipedia [en.wikipedia.org]
- 11. emsllcusa.com [emsllcusa.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. connmaciel.com [connmaciel.com]
- 14. epa.gov [epa.gov]
Navigating the Safe Handling of 2-(2-Methoxyphenyl)isonicotinic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of 2-(2-Methoxyphenyl)isonicotinic acid, a compound of interest in various research applications. As a Senior Application Scientist, the following procedures are synthesized from established safety protocols for analogous compounds and general best practices in laboratory chemical management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of isonicotinic acid and other substituted pyridine carboxylic acids.[1][2] It is imperative to supplement this guide with a thorough, institution-specific risk assessment before commencing any work.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data from structurally similar compounds, this compound is anticipated to be a solid powder that may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] Inhalation of dust, as well as skin and eye contact, are the primary routes of exposure to be mitigated.[1][2][4]
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause redness and discomfort.[2]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.
-
Combustibility: Like many organic powders, when finely divided and suspended in air, it may form explosive dust-air mixtures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[4] | Protects against accidental splashes and airborne particles entering the eyes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected for tears or holes before each use.[4] | Prevents direct skin contact with the chemical.[2] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | An N95-rated dust mask or a respirator with an appropriate particulate filter should be used when handling larger quantities or if there is a potential for significant dust generation.[6] | Minimizes the inhalation of airborne particles. |
Donning and Doffing PPE: A Procedural Imperative
Incorrectly putting on (donning) and taking off (doffing) PPE can lead to self-contamination.[7][8] Always follow a standardized procedure.
Donning Sequence:
-
Gown: Fully cover your torso from neck to knees, with arms to the end of your wrists, and fasten in the back.[7]
-
Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit the flexible band to the bridge of your nose.
-
Goggles or Face Shield: Place over your face and eyes and adjust to fit.[7]
-
Gloves: Extend to cover the cuff of the isolation gown.[7]
Doffing Sequence (Alphabetical Order):
-
Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[9]
-
Goggles or Face Shield: Handle by the headband or ear pieces and lift away from your face.[7]
-
Gown: Unfasten the ties, being careful that your sleeves don’t contact your body when reaching for the ties. Pull the gown away from your neck and shoulders, touching the inside only. Turn the gown inside out as you remove it.[7]
-
Mask or Respirator: Untie the bottom, then the top, and remove without touching the front.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the quality of your research.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Avoid Dust Formation: Take care to minimize the generation of dust when weighing or transferring the solid.[2][4] Use appropriate tools and techniques, such as a spatula, and avoid pouring the powder from a height.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Housekeeping: Maintain a clean and organized workspace. Clean up any minor spills promptly and appropriately.
Storage Plan
-
Container: Keep the container tightly closed when not in use.[2][4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]
Spill Response
For a minor spill of solid this compound:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Don appropriate PPE: This should include, at a minimum, a lab coat, gloves, and safety goggles. A respirator may be necessary depending on the scale of the spill and the potential for airborne dust.
-
Contain the spill: Prevent the powder from spreading.
-
Clean up: Carefully sweep or scoop the spilled solid into a designated waste container.[10] Avoid creating dust. Use a wet paper towel to wipe the area down after the bulk of the material has been removed.[10]
-
Decontaminate: Clean the spill area with soap and water.[11]
-
Dispose of waste: Place all contaminated materials (including PPE) into a sealed, labeled hazardous waste container.
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including excess material, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup debris, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through an approved and licensed waste disposal company.[2] Do not dispose of it down the drain or in the regular trash.[1] The emptied container should be triple-rinsed before recycling or disposal.
Visualizing Safety: Procedural Flowcharts
To further clarify these critical procedures, the following diagrams illustrate the decision-making and sequential steps for PPE selection and emergency response.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Emergency Response Flowchart for Incidents Involving this compound.
Conclusion: A Culture of Safety
The responsible use of this compound, and indeed any laboratory chemical, is predicated on a foundational understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practice, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
-
Carl Roth. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
- CATO Research Chemical Inc. (2024, May 3). SAFETY DATA SHEETS: 3-(2-Methoxyphenyl)isonicotinic acid.
- SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 45912.
-
Lakeland Industries. (n.d.). Hazmat Suit Donning and Doffing: Essential Do's and Don'ts for Chemical Safety. Retrieved from [Link]
-
Healthcare Compliance Pros. (n.d.). Donning and Doffing PPE Explanation. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Illinois Environmental Protection Agency. (n.d.). Illinois Public Water Supply Emergency Procedures Quick Reference Guide. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
The University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. Retrieved from [Link]
-
LSU NCBRT/ACE. (2020, April 6). CDC Sequence for Donning and Doffing PPE [Video]. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 20). Standard Safe Operating Procedures | Substance Use. Retrieved from [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from a publicly available government resource.
-
Occupational Safety and Health Administration. (n.d.). Radiation Emergency Preparedness and Response - Response. Retrieved from [Link]
- U.S. Army Corps of Engineers. (n.d.). EM 385-1-1. Retrieved from a publicly available government document.
-
Environmental Protection Agency. (n.d.). ELECTRONIC DATA DELIVERABLE VALID VALUES REFERENCE MANUAL Region 2 Part II – Table A-14 to A-3. Retrieved from [Link]
-
Keene State College. (2012). Hazardous Waste Management Procedures. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. leelinework.com [leelinework.com]
- 7. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 8. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 9. youtube.com [youtube.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
